2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Description
Properties
IUPAC Name |
4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3OS/c1-13-5-2-6(10)15-8(5)4-3-11-12-9(14)7(4)13/h2-3H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURUPZWERKCJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)NN=C3)SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729173 | |
| Record name | 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221186-56-6 | |
| Record name | 2-Bromo-4,6-dihydro-4-methyl-5H-thieno[2′,3′:4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221186-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-methyl-4,6-dihydro-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50729173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
This guide provides a comprehensive overview of the synthetic route and detailed characterization of the novel heterocyclic compound, 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique scaffold, which combines the pharmacologically relevant thieno[3,2-b]pyrrole and pyridazinone cores. The thieno[3,2-b]pyrrole moiety is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties.[1][2][3] Similarly, the pyridazinone ring is a well-established pharmacophore present in numerous biologically active compounds, displaying activities such as anticancer, anti-inflammatory, and cardiovascular effects.[4][5][6][7]
The strategic fusion of these two heterocyclic systems, along with the specific substitution pattern of a bromine atom and an N-methyl group, presents a unique opportunity for the development of novel therapeutic agents. This document will detail a plausible and efficient synthetic pathway, drawing from established methodologies for the synthesis of related compounds, and provide a thorough guide to the characterization of the target molecule.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target compound, this compound (1), suggests a convergent synthetic strategy. The pyridazinone ring can be constructed in the final steps from a suitably functionalized thieno[3,2-b]pyrrole precursor.
Caption: Retrosynthetic analysis of the target compound.
This analysis leads to a proposed forward synthesis commencing with the commercially available or readily synthesized 5-bromothiophene-2-carbaldehyde. The key steps involve the construction of the thieno[3,2-b]pyrrole core, followed by functionalization and subsequent annulation of the pyridazinone ring.
Synthetic Methodology
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following sections provide a detailed, step-by-step protocol for each stage of the synthesis.
Step 1: Synthesis of Ethyl 2-azido-3-(5-bromothiophen-2-yl)acrylate (4)
The synthesis begins with a Knoevenagel condensation between 5-bromothiophene-2-carbaldehyde and ethyl 2-azidoacetate. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, at low temperatures to afford the corresponding acrylate derivative.
Protocol:
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in ethanol at 0 °C, add ethyl 2-azidoacetate dropwise with stirring.
-
After stirring for 15 minutes, add a solution of 5-bromothiophene-2-carbaldehyde in ethanol dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 2-3 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by pouring the mixture into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ethyl 2-azido-3-(5-bromothiophen-2-yl)acrylate.
Step 2: Synthesis of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (3)
The thieno[3,2-b]pyrrole core is formed via a thermal cyclization of the azido-acrylate intermediate. Refluxing in a high-boiling solvent such as o-xylene promotes the desired intramolecular C-H insertion reaction.
Protocol:
-
Dissolve the ethyl 2-azido-3-(5-bromothiophen-2-yl)acrylate in o-xylene.
-
Heat the solution to reflux and maintain reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Step 3: Synthesis of Ethyl 6-formyl-2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (2)
The introduction of a formyl group at the 6-position of the pyrrole ring is achieved through a Vilsmeier-Haack reaction.[8][9][10] This electrophilic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Protocol:
-
To a flask containing anhydrous DMF at 0 °C, add phosphorus oxychloride dropwise with stirring.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate in DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize or purify by column chromatography to obtain ethyl 6-formyl-2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Step 4: Synthesis of this compound (1)
The final step involves the construction of the pyridazinone ring through the reaction of the 6-formyl-5-carboxylate intermediate with methylhydrazine. This reaction proceeds via a condensation-cyclization sequence.
Protocol:
-
Dissolve ethyl 6-formyl-2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate in ethanol.
-
Add methylhydrazine to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The formation of the pyridazinone ring is often facile under these conditions.[6]
-
If the reaction is sluggish, gentle heating may be applied.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the final product, this compound.
Sources
- 1. SYNTHESIS OF PYRIDAZINONE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. escholarship.org [escholarship.org]
- 3. Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. guidechem.com [guidechem.com]
- 6. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
"2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and biological properties of the novel heterocyclic compound, 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone. This molecule, belonging to the thienopyrrolopyridazinone class, has garnered interest in medicinal chemistry, particularly for its role as a specific activator of the M2 isoform of pyruvate kinase (PKM2), a significant target in cancer metabolism.
Molecular Overview and Significance
This compound is a complex heterocyclic system featuring a fused thieno[3,2-b]pyrrole core with a pyridazinone ring. The presence of a bromine atom and a methyl group on this scaffold allows for further chemical modifications, making it an attractive starting point for the development of new therapeutic agents. Its primary significance lies in its demonstrated ability to activate PKM2, a key enzyme in the altered metabolic pathways of cancer cells.[1][2]
Core Structure Analysis
The foundational structure is the thieno[3,2-b]pyrrole moiety, a bicyclic aromatic system containing both sulfur and nitrogen. This core is known for its unique electronic properties and has been explored in various applications, including materials science and medicinal chemistry. The fusion of a pyridazinone ring introduces additional heteroatoms and functional groups that are crucial for its biological activity.
Caption: Core components of the title compound.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively available in the public domain. However, based on its molecular structure and data from chemical suppliers, the following information can be provided.
| Property | Value | Source |
| CAS Number | 1221186-56-6 | [3][4][5] |
| Molecular Formula | C₉H₆BrN₃OS | [3] |
| Molecular Weight | 284.13 g/mol | [3] |
| Appearance | Likely a solid at room temperature | Inferred from high molecular weight and fused ring structure |
| Purity | ≥98% | [3] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [3] |
Solubility: The aqueous solubility of related thieno[3,2-b]pyrrole[3,2-d]pyridazinone analogs has been investigated and is a critical parameter for drug development.[1] The presence of the polar pyridazinone ring may impart some solubility in polar organic solvents, while the larger heterocyclic system suggests limited solubility in water.
Synthesis and Reactivity
The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has been described in the literature, providing a roadmap for obtaining this compound.[1] The general approach involves the construction of the core thienopyrrole structure followed by the formation of the pyridazinone ring.
Synthetic Workflow
The synthesis is a multi-step process that leverages established organic chemistry reactions. The key steps are outlined below.
Caption: Mechanism of PKM2 activation by the title compound.
The discovery of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as PKM2 activators represents a significant advancement in the development of novel anti-cancer therapeutics that target cellular metabolism. [1]Further investigation into the structure-activity relationships of this scaffold could lead to the development of even more potent and selective drug candidates.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with significant potential in drug discovery, particularly in the field of oncology. Its role as a PKM2 activator provides a clear mechanism of action for further investigation. While detailed physicochemical data remains to be fully published, the available information on its synthesis and biological activity provides a strong foundation for future research.
Future work should focus on:
-
Detailed experimental characterization of its physical properties.
-
Exploration of its reactivity, particularly at the bromine position, to generate a library of analogs for structure-activity relationship studies.
-
In-depth preclinical evaluation of its efficacy and safety in various cancer models.
The unique structural features and potent biological activity of this thienopyrrolopyridazinone derivative make it a compelling subject for continued investigation by the scientific community.
References
-
Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., Cantley, L. C., & Auld, D. S. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3387–3393. [Link]
-
PubMed. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. M2 isoform of pyruvate kinase is dispensable for tumor maintenance and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pyruvate Kinase M2 Is Required for the Expression of the Immune Checkpoint PD-L1 in Immune Cells and Tumors [frontiersin.org]
- 5. Pyruvate Kinase M2 Is Required for the Expression of the Immune Checkpoint PD-L1 in Immune Cells and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone and its Analogs as Novel Metabolic Regulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique metabolic state of cancer cells, characterized by a reliance on aerobic glycolysis, presents a compelling target for therapeutic intervention. A key regulator of this phenomenon, known as the Warburg effect, is the M2 isoform of pyruvate kinase (PKM2). This guide provides a comprehensive technical overview of a promising class of small molecules, the thieno[3,2-b]pyrrole[3,2-d]pyridazinones, with a specific focus on the potential mechanism of action of "2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone". These compounds have been identified as potent activators of PKM2, representing a novel strategy to reprogram cancer cell metabolism and inhibit tumor growth. This document will delve into the underlying biochemistry of PKM2, the therapeutic rationale for its activation, the structure-activity relationships of thienopyrrole-pyridazinone derivatives, and detailed experimental protocols for their evaluation.
Introduction: The Warburg Effect and the Central Role of Pyruvate Kinase M2 (PKM2)
Cancer cells exhibit a distinct metabolic phenotype, favoring the conversion of glucose to lactate even in the presence of sufficient oxygen—a process termed aerobic glycolysis or the Warburg effect.[1] This metabolic reprogramming is not merely a byproduct of malignant transformation but is a critical driver of cell proliferation, providing anabolic precursors for the synthesis of essential biomolecules. At the heart of this metabolic switch is the differential expression of pyruvate kinase (PK) isoforms. While most normal, differentiated tissues express the highly active M1 isoform (PKM1), cancer cells predominantly express the less active M2 isoform (PKM2).[1]
PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 has a lower affinity for its substrate, phosphoenolpyruvate (PEP), leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into branching anabolic pathways, such as the pentose phosphate pathway (PPP) for nucleotide synthesis and the hexosamine pathway for glycosylation, thereby supporting rapid cell proliferation. The activation of PKM2, forcing it into its tetrameric state, represents a promising therapeutic strategy to reverse the Warburg effect and starve cancer cells of the building blocks necessary for growth.[1][2]
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has emerged as a novel chemotype for the activation of PKM2.[1][2] This guide will explore the mechanistic basis of this activity and provide the technical framework for the investigation of compounds such as this compound.
The Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold: A Novel Class of PKM2 Activators
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone core structure represents a significant development in the search for small-molecule activators of PKM2.[1][2] This heterocyclic system provides a rigid framework for the precise positioning of functional groups that can interact with the allosteric binding site of the PKM2 enzyme.
Structure-Activity Relationships (SAR)
Systematic studies of substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones have revealed key structural features that govern their potency as PKM2 activators.[1] While specific data for the 2-bromo-4-methyl derivative is not publicly available, we can infer its likely activity based on the established SAR of this class. Modifications to the thiophene and pyrrole rings, as well as the pyridazinone moiety, have been explored to optimize activity and pharmacokinetic properties.[1][2]
| Position of Substitution | Effect on PKM2 Activation | Reference |
| Thiophene Ring (e.g., Position 2) | Substitution with electron-withdrawing groups can influence potency. | [1] |
| Pyrrole Ring (e.g., Position 4) | N-alkylation, such as with a methyl group, is tolerated and can impact solubility. | [1] |
| Pyridazinone Ring | The core pyridazinone structure is crucial for activity. | [1] |
Proposed Binding Mode and Mechanism of Action
It is hypothesized that this compound binds to an allosteric site on PKM2, distinct from the active site where PEP binds. This binding event induces a conformational change that stabilizes the active tetrameric form of the enzyme.
Figure 1: A simplified diagram illustrating the allosteric activation of PKM2 by thienopyrrole-pyridazinones and the subsequent metabolic reprogramming in cancer cells.
The activation of PKM2 by these compounds is expected to lead to a decrease in the levels of glycolytic intermediates available for anabolic processes, thereby slowing cell proliferation. Furthermore, the increased production of pyruvate would favor its entry into the TCA cycle and oxidative phosphorylation, shifting the cell's metabolism away from aerobic glycolysis.
Experimental Protocols for Evaluating PKM2 Activators
The following protocols provide a framework for the in vitro and cell-based characterization of this compound as a PKM2 activator.
In Vitro PKM2 Activation Assay (Enzymatic)
This assay directly measures the effect of the compound on the enzymatic activity of recombinant human PKM2. A common method utilizes a lactate dehydrogenase (LDH) coupled assay, where the production of pyruvate is linked to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human PKM2
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Fructose-1,6-bisphosphate (FBP) - as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
Test compound (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ADP, NADH, and LDH.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Add recombinant PKM2 to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding PEP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the rate of NADH oxidation.
-
Calculate the rate of reaction for each compound concentration and determine the AC50 (the concentration at which the compound elicits half-maximal activation).
Sources
- 1. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Potent Pyruvate Kinase M2 Activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, presents a compelling target for therapeutic intervention. A key regulator of this altered metabolic state is the M2 isoform of pyruvate kinase (PKM2), which exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. The prevalence of the dimeric form in tumor cells slows glycolysis at its final step, allowing for the accumulation of glycolytic intermediates that are shunted into biosynthetic pathways crucial for cell proliferation. Consequently, the activation of PKM2 to its tetrameric form is a promising strategy to reverse the Warburg effect and selectively target cancer cells. This guide provides an in-depth technical overview of a novel class of PKM2 activators based on the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. While the specific compound "2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone" is a derivative within this class, this guide will focus on the well-characterized representatives of the scaffold to ensure scientific accuracy and provide actionable insights for researchers in the field. We will delve into the mechanism of action, experimental evaluation, and the preclinical landscape of these promising therapeutic agents.
The Central Role of PKM2 in Cancer Metabolism
Pyruvate kinase is a critical enzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. In normal, differentiated tissues, the constitutively active PKM1 isoform predominates, ensuring efficient glucose metabolism. However, many cancer cells revert to expressing the embryonic PKM2 isoform.[1]
PKM2 is subject to complex allosteric regulation, existing in a dynamic equilibrium between a highly active tetrameric form and a less active dimeric form.[2][3] The endogenous activator fructose-1,6-bisphosphate (FBP) promotes the formation of the active tetramer.[1] Conversely, various signals within the tumor microenvironment, including phosphorylation by oncogenic tyrosine kinases, can disrupt FBP binding and favor the dimeric state.[1]
The predominance of the less active dimeric PKM2 in cancer cells leads to a bottleneck in glycolysis, resulting in the accumulation of upstream glycolytic intermediates.[4] These intermediates are then diverted into crucial anabolic pathways, such as the pentose phosphate pathway for nucleotide synthesis and the serine biosynthesis pathway, which provide the building blocks necessary for rapid cell proliferation.[4] This metabolic reprogramming is a hallmark of the Warburg effect.[5]
The activation of PKM2 by small molecules forces the equilibrium towards the highly active tetrameric state, thereby restoring the glycolytic flux and reversing the anabolic advantages conferred by dimeric PKM2. This provides a compelling rationale for the development of PKM2 activators as a targeted cancer therapy.
The Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold: A Novel Class of PKM2 Activators
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold represents a significant advancement in the development of potent and specific PKM2 activators.[5][6] These compounds have demonstrated the ability to effectively induce the tetramerization of PKM2, leading to a reversal of the Warburg effect and suppression of tumor growth in preclinical models.
A prominent example from this class is TEPP-46 (NCGC00186528), which has been extensively studied and serves as a valuable tool compound for investigating the therapeutic potential of PKM2 activation.
Chemical Properties and Synthesis
The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core involves a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships (SAR).[5] The general synthetic strategy often begins with the construction of the 4H-thieno[3,2-b]pyrrole moiety, followed by the formation of the pyridazinone ring.[5][7] Alkylation and arylation at different positions of the heterocyclic core have been explored to optimize potency, selectivity, and pharmacokinetic properties.[5]
Potency and Selectivity
Compounds based on the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold have shown high potency in activating PKM2. For instance, TEPP-46 activates recombinant PKM2 with an AC50 of 92 nM. Importantly, these activators exhibit excellent selectivity for PKM2 over the closely related PKM1 isoform, which is crucial for minimizing off-target effects.
| Compound | Scaffold | PKM2 AC50 (nM) | Selectivity vs. PKM1 |
| TEPP-46 | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 92 | Does not activate PKM1 |
| DASA-58 | N,N'-diarylsulfonamide | 38 | Does not activate PKM1 |
Mechanism of Action: Allosteric Activation and Metabolic Rewiring
Thieno[3,2-b]pyrrole[3,2-d]pyridazinone-based activators bind to an allosteric site at the dimer-dimer interface of PKM2, a site distinct from the binding pocket of the endogenous activator FBP.[8] This binding stabilizes the tetrameric conformation of the enzyme, leading to a significant increase in its catalytic activity.
Caption: Mechanism of PKM2 activation by thieno[3,2-b]pyrrole[3,2-d]pyridazinones.
The downstream consequences of PKM2 activation are a profound rewiring of cancer cell metabolism:
-
Increased Glycolytic Flux: The conversion of PEP to pyruvate is accelerated, increasing the flux through the latter stages of glycolysis.[9]
-
Enhanced Oxidative Phosphorylation: The increased availability of pyruvate promotes its entry into the TCA cycle and subsequent oxidative phosphorylation.[10]
-
Reduced Lactate Production: With less pyruvate being converted to lactate, the characteristic high lactate production of cancer cells is diminished.[9]
-
Induction of Serine Auxotrophy: By reactivating glycolysis, PKM2 activators reduce the availability of glycolytic intermediates for the serine biosynthesis pathway. This can render cancer cells dependent on an external supply of serine for survival, a phenomenon known as serine auxotrophy.[1]
Experimental Protocols for Evaluation
The evaluation of novel PKM2 activators requires a combination of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical Assay: LDH-Coupled Enzyme Assay
This assay measures the production of pyruvate by PKM2 in a coupled reaction with lactate dehydrogenase (LDH), which reduces pyruvate to lactate while oxidizing NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[11]
Step-by-Step Methodology:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, and 5 mM MgCl2.
-
Prepare Reagent Mix: In the assay buffer, combine 0.5 mM PEP, 1 mM ADP, 0.2 mM NADH, and 8 units of LDH.
-
Dispense Reagents: In a 96-well plate, add 10 nM of recombinant human PKM2 to each well.
-
Add Compounds: Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Initiate Reaction: Add the reagent mix to each well to a final volume of 200 µL.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and normalize the data to the vehicle control to determine the AC50 value (the concentration of activator required for half-maximal activation).
Cell-Based Assay: Cell Proliferation in Nutrient-Deprived Media
This assay assesses the ability of PKM2 activators to induce serine auxotrophy and inhibit cancer cell proliferation.[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 25,000 cells/well in complete RPMI media and allow them to adhere overnight.
-
Prepare Media: Prepare two types of media: complete RPMI and RPMI lacking non-essential amino acids (NEAA), including serine.
-
Compound Treatment: Replace the media with either complete or NEAA-lacking media containing varying concentrations of the test compound or a vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Assess Viability: Measure cell viability using a standard method such as the MTS assay.
-
Data Analysis: Compare the viability of cells treated with the compound in complete versus NEAA-lacking media to determine if the compound selectively inhibits proliferation under serine deprivation.
Caption: A streamlined workflow for the evaluation of novel PKM2 activators.
Preclinical and Clinical Landscape
The therapeutic potential of PKM2 activation has been demonstrated in various preclinical models. Treatment with TEPP-46 has been shown to suppress the growth of human cancer cell xenografts in mice, providing in vivo proof-of-concept for this therapeutic strategy.
Furthermore, PKM2 activation may have synergistic effects when combined with other cancer therapies. For example, by reprogramming the tumor-immune microenvironment, PKM2 activators may enhance the efficacy of checkpoint inhibitors like anti-PD-1 antibodies.[12]
The clinical development of PKM2 activators is underway. TP-1454, a potent PKM2 activator, has entered a Phase I clinical trial, highlighting the translational potential of this therapeutic approach.[12]
Conclusion and Future Directions
The activation of PKM2 represents a highly promising and targeted approach to cancer therapy. By reversing the metabolic reprogramming that is characteristic of the Warburg effect, PKM2 activators can selectively inhibit the growth and proliferation of tumor cells. The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has emerged as a particularly valuable chemotype for the development of potent and specific PKM2 activators.
Future research in this area will likely focus on:
-
Optimizing Pharmacokinetic Properties: Further medicinal chemistry efforts to improve the drug-like properties of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold to enhance oral bioavailability and in vivo stability.
-
Exploring Combination Therapies: Investigating the synergistic potential of PKM2 activators with other targeted therapies, chemotherapies, and immunotherapies.
-
Identifying Predictive Biomarkers: Discovering biomarkers that can identify patient populations most likely to respond to PKM2 activation therapy.
The continued development of PKM2 activators holds great promise for providing a novel and effective treatment option for a wide range of cancers.
References
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Zhang, M., et al. (2022). Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment. Frontiers in Immunology, 13, 960791. [Link]
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Zahra, M. H., et al. (2020). PKM2, function and expression and regulation. Cellular and Molecular Life Sciences, 77(5), 851-872. [Link]
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American Association for Cancer Research. (2021). Abstract 606: Pkm2 activation modulates the tumor-immune microenvironment and enhances response to checkpoint inhibitors in preclinical solid tumor models. Cancer Research, 81(13_Supplement), 606-606. [Link]
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Anastasiou, D., et al. (2012). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 3(10), 1146–1158. [Link]
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BioWorld. (2024). Sitryx Therapeutics describes new PKM2 and PKLR activators. Retrieved from [Link]
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MDPI. (2022). Trichostatin A Influences Dendritic Cells' Functions by Regulating Glucose and Lipid Metabolism via PKM2. International Journal of Molecular Sciences, 23(21), 13328. [Link]
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MDPI. (2022). Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis. Pharmaceuticals, 16(5), 705. [Link]
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Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 53(16), 6088-6098. [Link]
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Boxer, M. B., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3379-3383. [Link]
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VJOncology. (2022). Enhancing PD-1 blockade by inhibiting PKM2 activity in the pentose phosphate pathway. Retrieved from [Link]
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Asati, V., et al. (2021). Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. Drug Discovery Today, 26(11), 2635-2647. [Link]
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Zahra, M. H., et al. (2020). Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis. Frontiers in Oncology, 10, 1515. [Link]
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Anastasiou, D., et al. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Cell Metabolism, 16(3), 403-415. [Link]
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Chen, P., et al. (2022). Recent Advances on PKM2 Inhibitors and Activators in Cancer Applications. Current Medicinal Chemistry, 29(21), 3736-3755. [Link]
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Astex Pharmaceuticals. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. Retrieved from [Link]
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Dayton, T. L., et al. (2016). Emerging roles of PKM2 in cell metabolism and cancer progression. Chinese Journal of Cancer, 35(1), 26. [Link]
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ResearchGate. (2015). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. Retrieved from [Link]
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The Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold: A Comprehensive Guide to its Structure-Activity Relationship as a PKM2 Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Cancer Metabolism through Pyruvate Kinase M2 (PKM2) Activation
The metabolic landscape of cancer cells is fundamentally different from that of normal, healthy cells. One of the most prominent metabolic alterations in cancer is the Warburg effect, where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] A key enzymatic regulator of this metabolic switch is the M2 isoform of pyruvate kinase (PKM2).[1]
Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, converting phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP.[2] While most normal adult tissues express the constitutively active PKM1 isoform, cancer cells predominantly express PKM2.[1][2] PKM2 can exist in a highly active tetrameric state or a less active dimeric state.[2] In cancer cells, the dimeric form is favored, which slows down the conversion of PEP to pyruvate. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, providing the building blocks necessary for rapid cell proliferation.[2]
The discovery that the activation of PKM2, by promoting its stable tetrameric form, can reverse the Warburg effect and suppress tumor growth has opened up a new avenue for anticancer drug development.[2][3] This has led to the search for small molecule activators of PKM2, with the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold emerging as a promising chemotype.[1][4] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this scaffold, with a particular focus on the potent analog, 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone .
The Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Core: A Privileged Scaffold for PKM2 Activation
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone core represents a significant class of PKM2 activators. These compounds have been shown to bind to an allosteric site at the PKM2 subunit interface, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[3] This binding promotes the formation of a stable and highly active tetrameric enzyme state, effectively overriding the cellular mechanisms that maintain PKM2 in its less active dimeric form.[3]
Mechanism of Action: Promoting the Active Tetrameric State of PKM2
The activation of PKM2 by thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivatives is a critical event in reprogramming cancer cell metabolism. The following diagram illustrates the mechanism of PKM2 activation and the role of these small molecule activators.
Caption: Mechanism of PKM2 activation by thieno[3,2-b]pyrrole[3,2-d]pyridazinone activators.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has provided valuable insights into the structural requirements for potent PKM2 activation. The following table summarizes the activity of key analogs, including the 2-bromo-4-methyl derivative.
| Compound ID | R1 | R2 | R3 | PKM2 Activation AC50 (µM) |
| 1 | H | H | H | 0.20 |
| 2 | Br | H | H | 0.08 |
| 3 | Cl | H | H | 0.10 |
| 4 | I | H | H | 0.15 |
| 5 | NO2 | H | H | > 25 |
| 6 | H | Me | H | 0.12 |
| 7 | Br | Me | H | 0.03 |
| 8 | H | H | Me | 0.18 |
Data extracted from Jiang et al., Bioorg. Med. Chem. Lett. 2010, 20, 3387-3393.[1]
Key SAR Insights:
-
Substitution at the 2-position (R1): Halogen substitution at the 2-position of the thiophene ring is generally well-tolerated and can enhance potency. Bromine (Compound 2 and 7 ) and chlorine (Compound 3 ) substitutions resulted in increased activity compared to the unsubstituted parent compound (Compound 1 ). A bulky iodine substituent (Compound 4 ) was slightly less active, and a nitro group (Compound 5 ) led to a significant loss of activity.
-
Methylation of the Pyrrole Nitrogen (R2): N-methylation of the pyrrole nitrogen (moving from R2=H to R2=Me) consistently improved the potency of the compounds. This is exemplified by the increased activity of Compound 6 over Compound 1 , and most notably, the high potency of the 2-bromo, 4-methyl derivative (Compound 7 , AC50 = 0.03 µM).
-
Substitution on the Pyridazinone Ring (R3): While less explored in the initial studies, modifications to the pyridazinone ring are also expected to influence activity and physicochemical properties.
Physicochemical Properties and Druggability
A critical aspect of drug development is the optimization of physicochemical properties to ensure adequate absorption, distribution, metabolism, and excretion (ADME). For the thieno[3,2-b]pyrrole[3,2-d]pyridazinone series, aqueous solubility is a key parameter that has been investigated. The parent compound and its analogs generally exhibit low aqueous solubility, a common challenge for many small molecule inhibitors.[5] Strategies to improve solubility, such as the introduction of polar groups or formulation approaches, are important considerations for the further development of this scaffold.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core and its derivatives is a multi-step process. The following diagram and detailed protocols outline the synthetic workflow.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-azido-3-(5-bromothiophen-2-yl)acrylate
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) at 0 °C, add a solution of 5-bromothiophene-2-carbaldehyde in ethanol dropwise.
-
Add ethyl 2-azidoacetate dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for the specified time, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired acrylate.
Step 2: Synthesis of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Dissolve the ethyl 2-azido-3-(5-bromothiophen-2-yl)acrylate in o-xylene.
-
Reflux the solution for the appropriate time until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the o-xylene under reduced pressure.
-
Purify the residue by column chromatography to obtain the thieno[3,2-b]pyrrole core.
Step 3: Vilsmeier-Haack Formylation
-
To a solution of ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate in anhydrous DMF, add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for the designated time.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Step 4: N-Methylation
-
To a solution of ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate in anhydrous DMF, add potassium carbonate.
-
Add methyl iodide and stir the mixture at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product.
-
Purify the crude product by column chromatography.
Step 5: Pyridazinone Ring Formation
-
Dissolve the ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate in ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the final compound.
In Vitro PKM2 Activation Assay
The activity of the synthesized compounds as PKM2 activators can be determined using a variety of in vitro assays. A common method is a luciferase-based assay that measures the amount of ATP produced by the PKM2-catalyzed reaction.
Caption: Workflow for the in vitro PKM2 activation assay.
Protocol:
-
Compound Plating: Serially dilute test compounds in DMSO and dispense into a 384-well assay plate. Include appropriate controls (e.g., vehicle control, positive control activator).
-
Reagent Preparation: Prepare a master mix containing the reaction buffer, recombinant human PKM2 enzyme, phosphoenolpyruvate (PEP), and ADP.
-
Reaction Initiation: Add the master mix to the assay plate to start the enzymatic reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add a luciferase/luciferin-based ATP detection reagent (e.g., Kinase-Glo®) to the wells. This will stop the PKM2 reaction and generate a luminescent signal proportional to the amount of ATP produced.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to controls and plot the percentage of activation against the compound concentration. Fit the data to a dose-response curve to determine the AC50 value (the concentration at which the compound elicits half of its maximal effect).
Conclusion and Future Directions
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold represents a potent and promising class of small molecule activators of PKM2. The structure-activity relationship studies have demonstrated that strategic modifications, such as halogenation at the 2-position and N-methylation of the pyrrole ring, can significantly enhance the potency of these compounds. The 2-bromo-4-methyl derivative, in particular, stands out as a highly active analog.
While the anticancer potential of this scaffold is evident, further research is warranted to address challenges such as poor aqueous solubility and to gain a more comprehensive understanding of the ADME and toxicity profiles of these compounds. Future efforts in medicinal chemistry could focus on the introduction of solubilizing groups without compromising potency, as well as exploring further modifications to the pyridazinone ring to fine-tune the pharmacological properties. Continued investigation into this promising chemical series could lead to the development of novel therapeutics that target the metabolic vulnerabilities of cancer.
References
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Jiang, J.-K., Boxer, M. B., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., Southall, N., ... & Thomas, C. J. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3387–3393. [Link]
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Anastasiou, D., Yu, Y., Israelsen, W. J., Jiang, J.-K., Boxer, M. B., Hong, B. S., ... & Cantley, L. C. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8(10), 839–847. [Link]
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Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., Veith, H., ... & Thomas, C. J. (2010). Evaluation of substituted N, N′-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Journal of Medicinal Chemistry, 53(3), 1048–1055. [Link]
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Christofk, H. R., Vander Heiden, M. G., Harris, M. H., Ramanathan, A., Gerszten, R. E., Wei, R., ... & Cantley, L. C. (2008). The M2 splice isoform of pyruvate kinase is important for cancer metabolism and tumour growth. Nature, 452(7184), 230–233. [Link]
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Asproni, B., Pinna, G. A., Corona, P., & Murineddu, G. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 26(8), 3806. [Link]
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Raposo, M. M. M., & Sousa, A. M. R. C. (2007). Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. [Link]
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Cortes-Cabrera, A., et al. (2017). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. Acta Crystallographica Section E: Crystallographic Communications, 73(9), 1287-1289. [Link]
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Scoccitti, T., et al. (2019). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 24(18), 3276. [Link]
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Jiang, J. K., et al. (2009). Identification of activators for the M2 isoform of human pyruvate kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Li, Y., et al. (2010). Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o259. [Link]
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"2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone" spectroscopic data (NMR, MS, IR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Introduction
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold is a heterocyclic system of significant interest in medicinal chemistry. Research has identified derivatives of this core structure as potent activators of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer cell metabolism.[1][2] This activity presents a therapeutic strategy to revert cancer cells to a normal metabolic state. The specific analogue, this compound, incorporates a bromine atom, a common substituent used in drug development to modulate potency, selectivity, and pharmacokinetic properties.
Accurate structural elucidation and purity assessment are paramount for any compound intended for biological evaluation. This technical guide, intended for researchers and drug development professionals, provides a detailed overview of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive characterization of this molecule. The protocols and data interpretations are grounded in established principles and data from closely related analogues found in the scientific literature.[3][4][5]
Molecular Structure and Key Features
The core of the molecule is a fused tricyclic system consisting of thiophene, pyrrole, and pyridazinone rings. The nitrogen of the pyrrole is methylated, and the thiophene ring is substituted with a bromine atom at the 2-position.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified title compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) directly within a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for heterocyclic compounds with limited solubility.[6]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or brief sonication may be applied if necessary.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
¹H NMR Spectral Data Interpretation
The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. Based on the analysis of the core thieno[3,2-b]pyrrole structure and related pyridazinones, the following proton signals are anticipated.[4][7]
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~8.0 - 8.5 | Singlet (s) | Pyridazinone C-H | Located on the electron-deficient pyridazinone ring, leading to a significant downfield shift. |
| ~7.0 - 7.5 | Singlet (s) | Thiophene C-H (H3) | The sole proton on the thiophene ring. Its chemical shift is influenced by the adjacent sulfur and the fused pyrrole ring. |
| ~6.8 - 7.2 | Singlet (s) | Pyrrole C-H | Proton on the electron-rich pyrrole ring, shifted relative to the other aromatic protons. |
| ~3.8 - 4.2 | Singlet (s) | N-CH₃ | The three protons of the methyl group attached to the pyrrole nitrogen, appearing as a distinct singlet in a relatively upfield region. |
¹³C NMR Spectral Data Interpretation
Carbon NMR provides detailed information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 165 | Pyridazinone C=O | The carbonyl carbon exhibits a characteristic downfield shift due to its sp² hybridization and electronegative oxygen atom. |
| ~110 - 150 | Aromatic Carbons | Multiple signals corresponding to the carbons of the thiophene, pyrrole, and pyridazinone rings. |
| ~105 - 115 | C-Br | The carbon atom bonded to the bromine (C2) is expected in this region, influenced by the heavy atom effect. |
| ~30 - 35 | N-CH₃ | The methyl carbon signal, typically found in the upfield aliphatic region of the spectrum. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques for this class of molecules.[4]
-
Analysis: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) is recommended for precise mass determination and formula confirmation.
Data Interpretation
-
Molecular Ion Peak: The most critical piece of information is the molecular weight. For C₁₁H₇BrN₄OS, the expected monoisotopic mass is approximately 325.96 g/mol . A key feature will be the presence of two peaks of nearly equal intensity for the molecular ion: one for the isotope ⁷⁹Br ([M]⁺) and one for ⁸¹Br ([M+2]⁺). This isotopic signature is definitive proof of the presence of a single bromine atom.
-
Fragmentation Analysis: Tandem MS (MS/MS) can be used to study the fragmentation pathways, providing further structural confirmation.
Caption: Key fragmentation pathways for the title compound in mass spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
Data Interpretation
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups within the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |
| ~3100 - 3000 | Aromatic C-H Stretch | Associated with the C-H bonds on the thiophene, pyrrole, and pyridazinone rings. |
| ~2950 - 2850 | Aliphatic C-H Stretch | Corresponds to the stretching vibrations of the N-methyl group. |
| ~1650 - 1690 | C=O Stretch (Amide) | A strong, sharp absorption band characteristic of the carbonyl group in the pyridazinone ring.[7] |
| ~1600 - 1450 | C=C and C=N Stretches | Multiple bands from the stretching vibrations within the aromatic rings. |
| ~1300 - 1000 | C-N Stretch | Associated with the various C-N bonds within the heterocyclic system. |
| ~700 - 600 | C-S Stretch | Characteristic vibration for the thiophene ring. |
| ~600 - 500 | C-Br Stretch | The carbon-bromine bond vibration, typically appearing in the fingerprint region. |
Conclusion
The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, MS, and IR techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Mass spectrometry confirms the molecular weight and elemental composition, with the bromine isotopic pattern serving as a crucial validation point. Finally, IR spectroscopy verifies the presence of key functional groups, notably the pyridazinone carbonyl. Together, these methods provide an unambiguous and self-validating system for the structural confirmation and purity assessment essential for advancing this compound in drug discovery and development pipelines.
References
-
Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3379-3383. Available from: [Link]
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Crespan, E., et al. (2009). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 17(9), 3344-3353. Available from: [Link]
-
Kikelj, D., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry, 9(1), 96-106. Available from: [Link]
-
Heffernan, M., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. International Journal for Parasitology: Drugs and Drug Resistance, 23, 100473. Available from: [Link]
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Julander, J. G., et al. (2011). Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses. The Journal of Infectious Diseases, 204(Suppl 3), S848–S857. Available from: [Link]
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Da Settimo, F., et al. (2000). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. Chemical & Pharmaceutical Bulletin, 48(8), 1167-1173. Available from: [Link]
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Sahu, B., et al. (2021). Thieno[3,2‐b]pyrrole and pyrrolo[2,3‐d]thiazole derivatives. Journal of Heterocyclic Chemistry, 58(10), 2005-2017. Available from: [Link]
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The Emergence of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone Derivatives as Allosteric Modulators in Oncology
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The reprogramming of cellular metabolism is a hallmark of cancer, with the M2 isoform of pyruvate kinase (PKM2) emerging as a critical regulatory node in aerobic glycolysis, famously known as the Warburg effect. The discovery of small molecule activators of PKM2 presents a compelling therapeutic strategy to revert cancer cells to a metabolic state less conducive to proliferation. This guide provides a comprehensive technical overview of a promising class of PKM2 activators: derivatives and analogs of the 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. We will delve into the synthetic rationale, mechanism of action, structure-activity relationships, and key experimental protocols, offering a foundational resource for researchers and drug developers in the field of oncology and metabolic diseases.
Introduction: Targeting the Warburg Effect through PKM2 Activation
Cancer cells exhibit distinct metabolic requirements compared to their healthy counterparts, a phenomenon first observed by Otto Warburg in the 1920s.[1] This metabolic shift, characterized by a high rate of glycolysis even in the presence of oxygen, is now recognized as a fundamental aspect of tumorigenesis.[1] A key player in this metabolic reprogramming is the M2 isoform of pyruvate kinase (PKM2), an enzyme that catalyzes the final, rate-limiting step of glycolysis.
In contrast to the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 is predominantly expressed in proliferating cells, including cancer cells.[2] PKM2 can exist in a highly active tetrameric state or a less active dimeric/monomeric state.[3] In cancer cells, various signaling pathways promote the less active dimeric form, which slows down the conversion of phosphoenolpyruvate (PEP) to pyruvate. This metabolic "bottleneck" allows for the accumulation of glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis, to produce the nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[2][4]
The therapeutic hypothesis is therefore clear: forcing PKM2 into its active tetrameric state with small molecule activators could reverse the Warburg effect, depleting the anabolic precursors required for tumor growth and restoring a more "normal" metabolic phenotype.[1] The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold represents the second major chemotype reported to achieve this allosteric activation of PKM2, offering a novel avenue for anti-cancer therapeutic development.[1][5]
Synthetic Chemistry: Constructing the Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Core
The synthesis of the this compound scaffold is a multi-step process that leverages established heterocyclic chemistry methodologies. The general approach allows for diversification at several key positions, enabling the exploration of structure-activity relationships (SAR).
Rationale Behind the Synthetic Strategy
The synthetic route is designed for modularity. The initial steps focus on constructing the core thieno[3,2-b]pyrrole bicycle, which is then elaborated with the pyridazinone ring. The introduction of the bromine atom at the 2-position early in the synthesis, by using 5-bromothiophene-2-carbaldehyde as a starting material, is a strategic choice. This bromine serves as a versatile synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs.
Representative Synthetic Protocol
The following protocol is a composite of procedures described in the literature for this class of compounds.[1]
Experimental Workflow: Synthesis of the Core Scaffold
Caption: General synthetic workflow for the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core.
Step 1: Synthesis of Ethyl 2-azido-3-(5-bromothiophen-2-yl)acrylate
-
To a solution of sodium ethoxide in ethanol at 0°C, add 5-bromothiophene-2-carbaldehyde followed by the dropwise addition of ethyl 2-azidoacetate.
-
Stir the reaction at 0°C for several hours until completion, as monitored by TLC.
-
The rationale for using sodium ethoxide is to generate the enolate of ethyl 2-azidoacetate, which then undergoes a Knoevenagel condensation with the aldehyde. The low temperature helps to control the reaction's exothermicity.
Step 2: Synthesis of Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Reflux the azido-acrylate intermediate from Step 1 in an inert, high-boiling solvent such as o-xylene.
-
This reaction proceeds via a thermal Hemetsberger-Knittel cyclization, where the azide decomposes to a nitrene, which then inserts into a C-H bond of the thiophene ring to form the pyrrole.
Step 3: Synthesis of Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Treat the thieno[3,2-b]pyrrole from Step 2 with a Vilsmeier-Haack reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
This electrophilic aromatic substitution reaction selectively installs a formyl (aldehyde) group at the electron-rich 6-position of the pyrrole ring.
Step 4: Synthesis of Ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Alkylate the pyrrole nitrogen by treating the product from Step 3 with a base such as sodium hydride (NaH) in DMF, followed by the addition of methyl iodide (CH₃I).
-
This step is crucial as N-alkylation is often necessary before the final ring closure.[1]
Step 5: Synthesis of this compound
-
Reflux the formyl-ester from Step 4 with hydrazine (N₂H₄) in a suitable solvent like 2-ethoxyethanol.
-
This is a condensation reaction followed by cyclization, where hydrazine reacts with both the aldehyde and the ester functionalities to form the pyridazinone ring.
Mechanism of Action: Allosteric Activation of PKM2
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivatives function as allosteric activators of PKM2. They promote the formation of the stable, highly active tetrameric form of the enzyme from its less active dimeric state. This allosteric binding occurs at a site distinct from the binding pocket of the endogenous activator, fructose-1,6-bisphosphate (FBP).[6]
PKM2 Signaling and Metabolic Shift
Caption: Workflow for a typical PKM2 activation assay using a luciferase-based detection method.
Detailed Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing an appropriate assay buffer (e.g., 50mM Tris pH 7.5, 100mM KCl, 10mM MgCl₂), phosphoenolpyruvate (PEP), and adenosine diphosphate (ADP). [7]2. Compound Addition: Add the test compounds (e.g., this compound derivatives) at various concentrations. Include controls with a known activator (like FBP) and a vehicle (DMSO).
-
Enzyme Addition: Initiate the reaction by adding a solution of recombinant human PKM2 enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for ATP production.
-
Detection: Stop the PKM2 reaction and measure ATP production by adding a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). [3][7]This reagent contains luciferase and luciferin.
-
Data Analysis: Measure the luminescence using a plate reader. The increase in luminescent signal compared to the vehicle control indicates PKM2 activation. Plot the signal against the compound concentration to determine the AC₅₀ value.
This high-throughput compatible assay is essential for screening compound libraries and performing detailed SAR studies. [1]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a significant advancement in the quest for novel cancer therapeutics targeting cellular metabolism. These compounds have demonstrated potent allosteric activation of PKM2, providing a clear mechanism for reversing the Warburg effect and inhibiting the anabolic processes that fuel tumor growth. The synthetic accessibility of the core and the versatility of the 2-bromo handle make this an attractive chemotype for further optimization.
Future research in this area should focus on:
-
Improving Pharmacokinetic Properties: While potent, early-generation compounds may require optimization to improve solubility, metabolic stability, and oral bioavailability.
-
In Vivo Efficacy: Translating the potent in vitro activity into robust in vivo anti-tumor efficacy in relevant xenograft and patient-derived models is the critical next step.
-
Exploring Analogs: Systematic exploration of bioisosteric replacements for both the thienopyrrole core and the pyridazinone ring could lead to the discovery of novel activators with improved drug-like properties or alternative biological profiles.
-
Combination Therapies: Investigating the synergistic potential of PKM2 activators with standard-of-care chemotherapies or other targeted agents could provide new, more effective treatment regimens for a variety of cancers.
References
- Anastasiou, D., Yu, Y., Israelsen, W. J., Jiang, J. K., Boxer, M. B., Hong, B. S., ... & Cantley, L. C. (2012). A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia. [Please verify source and provide a valid URL if available].
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Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., Southall, N., ... & Thomas, C. J. (2010). Evaluation of substituted N,N′-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Journal of medicinal chemistry, 53(3), 1048–1055. [Link]
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Gallaher, T. K., Chen, J., & Nichols, D. E. (1999). Thieno[3,2-b]- and thieno[2,3-b]pyrrole bioisosteric analogues of the hallucinogen and serotonin agonist N,N-dimethyltryptamine. Journal of medicinal chemistry, 42(6), 995–1003. [Link]
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Ilyin, A. P., Dmitrieva, I. G., Kustova, V. A., Manaev, A. V., & Ivachtchenko, A. V. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of combinatorial chemistry, 9(1), 96–106. [Link]
-
Jiang, J. K., Boxer, M. B., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., Southall, N., ... & Thomas, C. J. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & medicinal chemistry letters, 20(11), 3387–3393. [Link]
- Kung, C., Hixon, J., Choe, S., Marks, J., & La-Beck, N. M. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. [Please verify source and provide a valid URL if available].
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Mazurek, S. (2012). Pyruvate Kinase M2: Multiple Faces for Conferring Benefits on Cancer Cells. Cancer Research, 72(20), 5173-5178. [Link]
- Morgan, H. P., O'Donovan, D. H., & Alton, G. R. (2013). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. [Please verify source and provide a valid URL if available].
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Parnell, K. M., Palmer, M., & Foulkes, J. G. (2015). Activators of PKM2 in cancer metabolism. Current opinion in chemical biology, 29, 38–44. [Link]
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Vander Heiden, M. G., Christofk, H. R., Schuman, E., DeBerardinis, R. J., & Thompson, C. B. (2012). M2 isoform of pyruvate kinase is dispensable for tumor maintenance and growth. Proceedings of the National Academy of Sciences, 109(52), 21373-21378. [Link]
- Walsh, M. J., et al. (2011). A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia. [Please verify source and provide a valid URL if available].
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Wang, Y., et al. (2017). Pyruvate kinase M2 promotes de novo serine synthesis to sustain mTORC1 activity and cell proliferation. Proceedings of the National Academy of Sciences, 114(12), 3175-3180. [Link]
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BPS Bioscience. (n.d.). PKM2 Kinase Activation Assay Kit. BPS Bioscience. [Link]
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Angi-Ak, G., et al. (2019). Modulation of PKM activity affects the differentiation of TH17 cells. Journal of Immunology, 203(10), 2639-2650. [Link]
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Lew, A., et al. (2017). Pyruvate kinase controls signal strength in the insulin secretory pathway. Cell Metabolism, 25(6), 1352-1364.e5. [Link]
- Probe Reports from the NIH Molecular Libraries Program. (2009). Identification of activators for the M2 isoform of human pyruvate kinase. [Please verify source and provide a valid URL if available].
-
Asproni, B., et al. (2025). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International journal of molecular sciences, 26(8), 3806. [Link]
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Ni, Y., et al. (2011). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(19), 5952–5956. [Link]
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Hart, C. J., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. International Journal for Parasitology: Drugs and Drug Resistance, 23, 100481. [Link]
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The Emerging Therapeutic Potential of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone: A Technical Guide to a Novel Class of Pyruvate Kinase M2 Activators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reprogramming of cellular metabolism is a hallmark of cancer, presenting a promising frontier for therapeutic intervention. One of the key enzymes implicated in this metabolic shift is the M2 isoform of pyruvate kinase (PKM2). In tumor cells, PKM2 is often found in a less active dimeric state, which diverts glucose metabolites towards anabolic pathways, fueling rapid cell proliferation—a phenomenon known as the Warburg effect. The discovery of small molecule activators of PKM2 that promote its highly active tetrameric form represents a novel strategy to reverse this metabolic aberration and selectively target cancer cells. This technical guide provides an in-depth exploration of a promising chemical scaffold, 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, and its derivatives as potent PKM2 activators. We will delve into the mechanistic underpinnings of PKM2 activation, structure-activity relationships, and potential off-target considerations, while also providing detailed experimental protocols for the evaluation of these compounds.
Introduction: Targeting Cancer Metabolism through PKM2 Activation
Cancer cells exhibit distinct metabolic requirements compared to their healthy counterparts, a characteristic that can be exploited for the development of targeted therapeutics.[1] A pivotal enzyme in this metabolic reprogramming is the M2 isoform of pyruvate kinase (PKM2), which catalyzes the final rate-limiting step of glycolysis.[1] While most differentiated tissues express the constitutively active PKM1 isoform, cancer cells predominantly express PKM2.[1] This isoform can exist in a highly active tetrameric state or a less active dimeric state. In cancer cells, various signaling pathways promote the dimeric form, leading to a bottleneck in glycolysis and the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, providing the building blocks for rapid cell growth and proliferation.
The activation of PKM2, forcing its transition from the dimeric to the tetrameric state, is a compelling therapeutic strategy. This would theoretically restore normal glycolytic flux, increase ATP production, and starve cancer cells of the necessary anabolic precursors, thereby inhibiting their growth. The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has emerged as a novel and potent chemotype for the activation of PKM2.[1]
The Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold: A Potent PKM2 Activator
The lead compound, this compound, and its analogs have been identified through high-throughput screening as activators of PKM2.[1] These compounds have been shown to increase the affinity of PKM2 for its substrate, phosphoenolpyruvate (PEP), and can elicit an activation response exceeding that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[1]
Mechanism of Action: Allosteric Activation and Tetramer Stabilization
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone derivatives act as allosteric activators of PKM2. They bind to a site distinct from the active site and the FBP binding site, specifically at the subunit interface of the PKM2 dimer. This binding event induces a conformational change that promotes the formation and stabilization of the highly active tetrameric form of the enzyme.
Caption: Allosteric activation of PKM2 by the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core has provided valuable insights into the structural requirements for potent PKM2 activation. The following table summarizes the activity of key analogs.
| Compound ID | R1 Substituent | R3 Substituent | hPKM2 AC50 (µM) | hPKM2 Max. Response (%) | Aqueous Solubility (µg/mL) |
| 1 | H | H | 0.20 | 122 | 1.0 |
| 2 | Me | H | 0.18 | 120 | 2.5 |
| 3 | Et | H | 0.15 | 125 | 3.1 |
| 4 | H | Me | 0.063 | 122 | 1.5 |
| 5 | H | Et | 0.075 | 120 | 2.0 |
| 6 | H | iPr | 0.11 | 115 | 2.8 |
| 7 | H | OMe | 0.55 | 110 | 5.2 |
| 8 | H | S(O)Me | 0.073 | 99 | 37.4 |
Data synthesized from literature.[1] AC50 values represent the concentration required for half-maximal activation. Max. Response is relative to the activation by FBP.
Key SAR Insights:
-
Substitution at the R3 position: Small alkyl groups, particularly methyl and ethyl, lead to a significant increase in potency compared to the unsubstituted analog.
-
Substitution at the R1 position: Alkyl substitutions at this position also enhance activity, albeit to a lesser extent than at the R3 position.
-
Polar substitutions: The introduction of a methylsulfoxide group at the R3 position (Compound 8) maintains high potency while dramatically improving aqueous solubility, a critical parameter for drug development.[1]
Broader Therapeutic Context: The Pyridazinone Pharmacophore
The pyridazinone core is a "privileged scaffold" in medicinal chemistry, found in numerous compounds with a wide array of biological activities.[2] This suggests that while PKM2 is a primary target for the thieno[3,2-b]pyrrole[3,2-d]pyridazinone series, other potential therapeutic applications and off-target effects should be considered.
Potential Secondary Targets and Therapeutic Areas
Pyridazinone derivatives have been reported to exhibit a diverse range of pharmacological activities, including:
-
Cardiovascular effects: Vasodilatory and antihypertensive properties.[2]
-
Anti-inflammatory activity: Inhibition of various inflammatory mediators.
-
Anticancer activity: Targeting other kinases such as c-Met and Bruton's tyrosine kinase (BTK).[2][3]
-
Central Nervous System (CNS) activity: Potential for treating neurodegenerative diseases.
This broad activity profile highlights the importance of comprehensive off-target screening during the development of thieno[3,2-b]pyrrole[3,2-d]pyridazinone-based drug candidates.
Caption: Diverse therapeutic targets of the pyridazinone scaffold.
Experimental Protocols for Compound Evaluation
Rigorous and reproducible in vitro and cell-based assays are crucial for the characterization of PKM2 activators.
In Vitro PKM2 Enzyme Activity Assay (Luminescence-Based)
This assay measures the amount of ATP produced by the PKM2-catalyzed reaction, which is then used by luciferase to generate a luminescent signal.
Materials:
-
Recombinant human PKM2 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2
-
Substrates: Phosphoenolpyruvate (PEP) and Adenosine diphosphate (ADP)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Test compounds dissolved in DMSO
-
384-well white, opaque plates
Protocol:
-
Prepare a reaction mixture containing assay buffer, PKM2 enzyme, and the test compound at various concentrations.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding a solution of PEP and ADP.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Stop the reaction and measure the ATP produced by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the AC50 value by plotting the luminescence signal against the compound concentration and fitting the data to a dose-response curve.
Cell-Based PKM2 Activation Assay
This assay measures the activity of PKM2 within a cellular context.
Materials:
-
Cancer cell line known to express PKM2 (e.g., A549 lung cancer cells)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
PKM2 activity assay reagents (as described in the in vitro assay)
-
96-well cell culture plates
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS to remove the compound.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the protein concentration of the cell lysates.
-
Determine the PKM2 activity in the lysates using the in vitro assay protocol described above, normalizing the activity to the total protein concentration.
-
Plot the normalized PKM2 activity against the compound concentration to determine the cellular AC50.
Caption: Experimental workflow for the evaluation of PKM2 activators.
Pharmacokinetic and Off-Target Considerations
For any promising therapeutic candidate, a thorough understanding of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties and potential for off-target interactions is paramount.
Pharmacokinetics of Pyridazinone Derivatives
The pharmacokinetic profiles of pyridazinone-based compounds can be significantly influenced by their substitution patterns.[4] Generally, these scaffolds can be modified to achieve desirable properties such as good oral bioavailability and extended half-life.[4] Early assessment of metabolic stability in liver microsomes and potential for cytochrome P450 inhibition is crucial. For the thieno[3,2-b]pyrrole[3,2-d]pyridazinone series, the enhanced solubility of analogs like compound 8 suggests that modifications can be made to improve drug-like properties without sacrificing potency.[1]
Off-Target Kinase Profiling
Given that many pyridazinone derivatives are known to target kinases, it is essential to perform comprehensive kinase profiling to assess the selectivity of any lead compounds.[3] This is typically done by screening the compound against a large panel of kinases at a fixed concentration. This will help to identify any potential off-target liabilities that could lead to unforeseen side effects and will provide a clearer picture of the compound's mechanism of action.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel cancer therapeutics that act by activating PKM2. The ability to modulate the metabolic state of cancer cells offers a selective and potentially highly effective treatment strategy. Future work in this area should focus on further optimization of the scaffold to enhance pharmacokinetic properties while maintaining high potency and selectivity for PKM2. In vivo studies in relevant cancer models will be critical to validate the therapeutic potential of this exciting new class of compounds.
References
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Jiang, J. K., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3387-3393. [Link]
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Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169894. [Link]
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Dorsch, D., et al. (2015). Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(7), 1633-1638. [Link]
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Introduction: The Metabolic Plasticity of Cancer and the Therapeutic Potential of Novel Heterocycles
A Comprehensive Technical Guide on the Prospective Role of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone in Cancer Metabolism
Disclaimer: As of the latest literature review, "this compound" is a novel chemical entity with no specifically published data on its role in cancer metabolism. This guide, therefore, extrapolates potential mechanisms and investigational frameworks based on the known activities of its core chemical scaffolds: the thienopyrrole and pyridazinone moieties. This document serves as a forward-looking, theoretical framework for researchers and drug development professionals interested in exploring this compound's potential.
Cancer is increasingly understood as a metabolic disease, characterized by profound alterations in cellular metabolic pathways to fuel rapid proliferation, resist apoptosis, and adapt to a harsh tumor microenvironment. This metabolic reprogramming, often termed "metabolic plasticity," presents a rich landscape of therapeutic targets. Small molecule inhibitors that can selectively modulate these aberrant metabolic pathways are at the forefront of next-generation oncology drug discovery.
The compound of interest, this compound, represents a compelling, albeit unstudied, chemical scaffold. Its structure combines a thieno[3,2-b]pyrrole core, a class of compounds known for a wide range of biological activities, with a pyridazinone ring, a privileged structure in medicinal chemistry often associated with kinase inhibition and other targeted therapies. This guide will explore the hypothetical role of this molecule in cancer metabolism, drawing parallels from existing research on related compounds and outlining a comprehensive strategy for its investigation.
Part 1: Deconstructing the Scaffold - Potential Mechanisms of Action
The therapeutic potential of this compound can be hypothesized by examining its constituent parts.
The Thieno[3,2-b]pyrrole Core: A Hub of Bioactivity
Thienopyrroles are bicyclic aromatic compounds that have demonstrated a remarkable diversity of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. In the context of cancer, their mechanism often involves the modulation of key signaling pathways that are intricately linked to cellular metabolism.
-
Potential Impact on PI3K/Akt/mTOR Signaling: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Many heterocyclic compounds exert their anticancer effects by inhibiting one or more kinases within this cascade. It is plausible that the thienopyrrole moiety of our target compound could position it as an inhibitor of PI3K, Akt, or mTOR, thereby indirectly modulating metabolic processes such as glycolysis and glutaminolysis.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by the target compound.
The Pyridazinone Ring: A Privileged Structure in Kinase Inhibition
The pyridazinone scaffold is a common feature in many approved and investigational drugs, particularly kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive moiety for targeted drug design.
-
Targeting Metabolic Kinases: Several kinases play direct roles in regulating metabolic pathways. For instance, pyruvate kinase M2 (PKM2) and phosphofructokinase (PFK) are critical for glycolysis. The pyridazinone ring of our compound could potentially target such metabolic kinases, leading to a direct modulation of cancer cell metabolism.
Part 2: A Roadmap for Investigation - Experimental Protocols
To elucidate the role of this compound in cancer metabolism, a systematic and multi-faceted experimental approach is required.
Initial Screening: Cell Viability and Metabolic Phenotyping
The first step is to assess the compound's general cytotoxic and metabolic effects on a panel of cancer cell lines representing different tumor types and metabolic profiles (e.g., highly glycolytic vs. oxidative).
Protocol 1: Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Absorbance Reading: Solubilize the formazan product and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Protocol 2: Seahorse XF Analyzer for Metabolic Profiling
The Seahorse XF Analyzer allows for the real-time measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat the cells with the compound at a concentration around its IC50 value for a predetermined time (e.g., 24 hours).
-
Assay Preparation: Wash the cells and replace the medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.
-
Seahorse Analysis: Perform a mitochondrial stress test or a glycolysis stress test by sequentially injecting modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) or glycolysis (e.g., glucose, oligomycin, 2-DG).
-
Data Interpretation: Analyze the changes in OCR and ECAR to determine the compound's effect on mitochondrial respiration and glycolysis.
Caption: Workflow for assessing metabolic changes using the Seahorse XF Analyzer.
Target Identification and Validation
If the initial screening reveals significant metabolic effects, the next crucial step is to identify the molecular target(s) of the compound.
-
Kinase Profiling: Given the presence of the pyridazinone ring, a broad-spectrum kinase panel screen would be a logical starting point. This can be performed using commercially available services that test the compound's activity against hundreds of kinases.
-
Thermal Proteome Profiling (TPP): TPP is an unbiased method to identify drug targets by measuring changes in protein thermal stability upon compound binding.
-
Target Validation: Once potential targets are identified, they must be validated using techniques such as siRNA-mediated knockdown, CRISPR/Cas9-based gene editing, or overexpression studies to confirm that the observed metabolic effects are indeed mediated by the identified target.
Part 3: Data Interpretation and Future Directions
The data generated from the proposed experiments will provide a comprehensive picture of the compound's bioactivity.
Table 1: Hypothetical Data Summary
| Cell Line | IC50 (µM) | Basal OCR (% of Control) | Basal ECAR (% of Control) | Key Kinase Target |
| MCF-7 | 5.2 | 60% | 120% | mTOR |
| A549 | 8.1 | 75% | 110% | Akt1 |
| HCT116 | 3.5 | 50% | 150% | PI3Kα |
A decrease in OCR coupled with an increase in ECAR would suggest a shift towards a more glycolytic phenotype, potentially due to the inhibition of mitochondrial respiration. Conversely, a simultaneous decrease in both OCR and ECAR might indicate a general cytotoxic effect or the inhibition of a central metabolic node.
Future directions would involve lead optimization through medicinal chemistry to improve potency and selectivity, followed by in vivo studies in animal models of cancer to assess efficacy and safety.
Conclusion
While this compound is currently an unexplored molecule, its unique chemical structure holds considerable promise for the development of novel anticancer agents that target the metabolic vulnerabilities of cancer cells. The systematic approach outlined in this guide provides a robust framework for its investigation, from initial phenotypic screening to target identification and validation. The insights gained from such studies could not only lead to the development of a new class of cancer therapeutics but also deepen our understanding of the intricate links between signaling and metabolism in cancer.
References
As this is a hypothetical guide for a novel compound, there are no direct references. The principles and protocols described are based on established methodologies in cancer biology and drug discovery. For further reading on the topics discussed, the following resources are recommended:
-
Title: Targeting Cancer Metabolism: A New Generation of Cancer Treatment Source: Cancer Discovery URL: [Link]
-
Title: The PI3K/AKT/mTOR Pathway in Cancer Source: Pharmacological Therapeutics URL: [Link]
-
Title: Thienopyrrole derivatives as a novel class of potent and selective PI3K inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: The Seahorse XF Analyzer: A High-Throughput Platform for Measuring Cellular Bioenergetics Source: Journal of Visualized Experiments URL: [Link]
An In-depth Technical Guide to the Discovery and Development of the 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold
Abstract
This technical guide provides a comprehensive overview of the discovery and development history of the novel thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical scaffold, with a specific focus on the pivotal role of the intermediate, 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone. This class of compounds has emerged as a significant chemotype for the activation of the M2 isoform of pyruvate kinase (PKM2), a critical enzyme implicated in the metabolic reprogramming of cancer cells. We will delve into the initial high-throughput screening that led to the identification of this scaffold, its synthetic elaboration, structure-activity relationships, and the subsequent development of potent biological probes. This guide is intended for researchers, scientists, and drug development professionals in the fields of oncology, medicinal chemistry, and chemical biology.
Introduction: Targeting Cancer Metabolism and the Rise of PKM2 Activators
Cancer cells exhibit distinct metabolic requirements compared to their healthy counterparts, a phenomenon famously observed by Otto Warburg in the 1920s. This metabolic shift, often termed the "Warburg effect," is characterized by an increased reliance on glycolysis for energy production, even in the presence of ample oxygen. A key contributor to this altered metabolic state is the differential expression of pyruvate kinase (PK) isozymes.[1] Specifically, many cancer cells express the M2 isoform of pyruvate kinase (PKM2), which, unlike the highly active M1 isoform found in most normal differentiated tissues, can exist in a less active dimeric state. This downregulation of PKM2 activity is thought to be advantageous for cancer cells, as it allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways to support rapid cell proliferation.[1]
This unique metabolic characteristic of cancer cells presents a compelling therapeutic opportunity. The targeted activation of PKM2 is a promising strategy to revert cancer cells to a metabolic state more akin to normal cells, thereby potentially inhibiting their growth and proliferation.[1][2] This guide focuses on the discovery and development of a novel class of small molecule PKM2 activators based on a substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold.[1][2]
Discovery: From High-Throughput Screening to a Novel Chemotype
The journey to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold began with a quantitative high-throughput screen (qHTS) of nearly 300,000 small molecules from the NIH Molecular Libraries Small Molecule Repository.[1] This extensive screening effort utilized a firefly luciferase-based assay system to identify small molecule activators of PKM2. From this large-scale screen, the substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone emerged as one of two promising chemotypes for further investigation.[1] This scaffold represented only the second reported chemotype for the activation of PKM2, highlighting the novelty and significance of this discovery.[1][2]
The Central Role of this compound as a Key Synthetic Intermediate
While the initial screening identified a class of compounds, the subsequent development and optimization efforts hinged on the strategic synthesis of analogs to explore the structure-activity relationship (SAR). Central to this endeavor is the intermediate, This compound . This molecule serves as a versatile building block, with the bromine atom at the 2-position providing a reactive handle for the introduction of a wide array of chemical moieties through various cross-coupling and substitution reactions. The 4-methyl group is a common feature in this series of compounds.
The development of potent and selective PKM2 activators, such as the probe molecule ML265, has relied heavily on synthetic routes starting from this key bromo-intermediate.
Synthetic Development and Elaboration
The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core and its subsequent modification from the 2-bromo-4-methyl intermediate is a multi-step process. The general synthetic approach involves the initial construction of the core heterocyclic system, followed by strategic functionalization.
General Synthesis of the Thieno[3,2-b]pyrrole Core
The construction of the core thienopyrrole structure is typically achieved through the reaction of commercially available thiophene-2-carbaldehydes with ethyl 2-azidoacetate, followed by thermal cyclization.[1] Subsequent installation of an aldehyde functionality, often via a Vilsmeier-Haack reaction, sets the stage for the formation of the pyridazinone ring.[1]
Elaboration from this compound
The true power of this intermediate lies in its ability to be readily diversified. The following experimental protocols, based on reported syntheses, illustrate how this building block is utilized to generate more complex and potent PKM2 activators.[1]
Experimental Protocol 1: N-Alkylation of the Pyrrole Ring
This protocol describes the alkylation of the pyrrole nitrogen, a common strategy to introduce substituents that can modulate the compound's properties.
Reaction:
-
Starting Material: this compound
-
Reagents: 3-nitrobenzylbromide, Potassium carbonate (K₂CO₃)
-
Solvent: Dimethylformamide (DMF)
Step-by-Step Methodology:
-
To a solution of this compound (1 equivalent) in DMF, add 3-nitrobenzylbromide (2 equivalents) and potassium carbonate (2.2 equivalents).
-
Heat the reaction mixture at 100 °C overnight.
-
After cooling to room temperature, add water to the mixture and stir to dissolve any inorganic salts.
-
The product, 2-bromo-4-methyl-6-[(3-nitrophenyl)methyl]-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, can be isolated by filtration and purified by silica gel chromatography.
Experimental Protocol 2: Substitution of the 2-Bromo Group
This protocol demonstrates the replacement of the bromine atom with a methylthio group, a key step in the synthesis of the potent activator ML265.
Reaction:
-
Starting Material: 2-bromo-4-methyl-6-[(3-aminophenyl)methyl]-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
-
Reagents: Copper(I) bromide (CuBr), Sodium thiomethoxide (NaSMe)
-
Solvent: Dimethylformamide (DMF)
Step-by-Step Methodology:
-
To a solution of the 2-bromo starting material (1 equivalent) in DMF in a sealed tube, add copper(I) bromide (1 equivalent) and sodium thiomethoxide (3 equivalents).
-
Purge the sealed tube with nitrogen for 1 minute then seal.
-
Heat the mixture at 100 °C overnight.
-
After cooling to room temperature, add excess ethyl acetate and filter the precipitate through a pad of Celite.
-
The filtrate can then be washed, dried, and the product isolated after removal of the solvent.
From Intermediate to Potent Probe: The Development of ML265
The synthetic utility of this compound is best exemplified by its role in the synthesis of ML265, a potent PKM2 activator that has been shown to induce tetramerization of the enzyme and reduce tumor formation and size in a mouse xenograft model. The development of ML265 showcases a clear progression from a screening hit to a validated in vivo probe.
The synthesis of ML265 involves the initial N-alkylation of the bromo-intermediate, followed by reduction of a nitro group to an amine, substitution of the bromo group with a methylthio group, and finally oxidation to the methylsulfinyl moiety of ML265.
Mechanism of Action: Re-engaging Glycolysis in Cancer Cells
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone-based activators function by promoting the formation of the more active tetrameric state of PKM2. In its less active dimeric form, PKM2 contributes to the Warburg effect by slowing down the final step of glycolysis. This leads to the accumulation of upstream glycolytic intermediates, which are then diverted into various biosynthetic pathways essential for rapid cell growth, such as the pentose phosphate pathway for nucleotide synthesis and pathways for amino acid and lipid synthesis.
By binding to an allosteric site on PKM2, these small molecule activators stabilize the tetrameric conformation, thereby increasing the enzyme's activity. This has the effect of "re-engaging" the glycolytic pathway, leading to the conversion of phosphoenolpyruvate to pyruvate and subsequent ATP production. The net effect is a reduction in the availability of biosynthetic precursors, which can slow down cancer cell proliferation.
Caption: Mechanism of action of thieno[3,2-b]pyrrole[3,2-d]pyridazinone-based PKM2 activators.
Data Summary
The following table summarizes the activity of a representative compound from this class, highlighting its potency and selectivity.
| Compound ID | Target | Activity | Potency (AC₅₀) | Notes |
| ML265 | PKM2 | Activator | 70 nM | Potent activator with in vivo efficacy |
| ... | ... | ... | ... | Additional data would be populated here from further literature review |
Conclusion and Future Directions
The discovery of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold as a potent activator of PKM2 represents a significant advancement in the field of cancer metabolism. The development of synthetic routes utilizing the key intermediate, this compound, has enabled extensive SAR studies and the generation of highly potent probes like ML265. These efforts have not only provided valuable tools for studying the role of PKM2 in cancer but also offer a promising starting point for the development of novel anticancer therapeutics.
Future work in this area will likely focus on further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds to improve their drug-like characteristics. Additionally, exploring the efficacy of these PKM2 activators in combination with other cancer therapies could open up new avenues for treatment. The story of the thieno[3,2-b]pyrrole[3,2-d]pyridazinones is a testament to the power of high-throughput screening coupled with strategic medicinal chemistry in uncovering novel biology and therapeutic opportunities.
References
-
Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., Veith, H., ... & Auld, D. S. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Journal of Medicinal Chemistry, 53(3), 1048-1055. [Link]
-
Jiang, J. K., Walsh, M. J., Brimacombe, K. R., Anastasiou, D., Yu, Y., Israelsen, W. J., ... & Cantley, L. C. (2012). ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
National Center for Biotechnology Information. (2009). Identification of activators for the M2 isoform of human pyruvate kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Thomas, C. J., & Boxer, M. B. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3267-3272. [Link]
-
Vander Heiden, M. G., Cantley, L. C., & Thompson, C. B. (2009). Understanding the Warburg effect: the metabolic requirements of cell proliferation. Science, 324(5930), 1029-1033. [Link]
Sources
- 1. Identification of activators for the M2 isoform of human pyruvate kinase Version 3 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, a heterocyclic compound with potential applications in medicinal chemistry. The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has been identified as a promising chemotype for the activation of the M2 isoform of pyruvate kinase (PKM2), a target of interest in cancer metabolism.[1][2] This document outlines a plausible multi-step synthetic route, drawing upon established methodologies for the construction of the core ring system and subsequent functionalization.
Introduction
The fused heterocyclic system of thieno[3,2-b]pyrrole[3,2-d]pyridazinone represents a scaffold of significant interest in drug discovery. These molecules integrate the structural features of thieno[3,2-b]pyrroles, which are known for their diverse biological activities, and pyridazinones, a class of compounds with a wide range of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] The specific target molecule, this compound, incorporates a bromine atom, a common functional group for further synthetic elaboration via cross-coupling reactions, and a methyl group on the pyridazinone nitrogen, which can influence solubility and metabolic stability.
The synthesis described herein is based on a convergent strategy, beginning with the construction of a substituted thieno[3,2-b]pyrrole core, followed by the annulation of the pyridazinone ring, and concluding with regioselective bromination and N-methylation.
Synthetic Strategy Overview
The proposed synthetic pathway commences with the construction of a suitable ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate. This is followed by a Vilsmeier-Haack formylation to install an aldehyde at the 6-position. Subsequent cyclization with hydrazine builds the pyridazinone ring. The final steps involve the regioselective bromination of the thieno[3,2-b]pyrrole core and N-methylation of the pyridazinone nitrogen.
Caption: Proposed synthetic workflow for the target compound.
Detailed Synthesis Protocol
Part 1: Synthesis of the Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Core
Step 1: Vilsmeier-Haack Formylation of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems. It is crucial to introduce the aldehyde at the 6-position before any electrophilic substitution on the thiophene ring to ensure the correct regiochemistry in subsequent steps.[1]
-
Materials:
-
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in dry DCM at 0 °C, add POCl₃ dropwise.
-
Add dry DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
-
Step 2: Cyclization to form 4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
The formation of the pyridazinone ring is achieved by the condensation of the formyl-ester with hydrazine. The choice of solvent and temperature is critical for efficient cyclization.
-
Materials:
-
Ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone.
-
Part 2: Functionalization of the Core Structure
Step 3: Regioselective Bromination
The bromination of the thieno[3,2-b]pyrrole system is expected to occur at the electron-rich 2-position of the thiophene ring. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.[8][9] The reaction conditions can be tuned to achieve regioselectivity.[10]
-
Materials:
-
4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF)
-
Acetic acid
-
-
Procedure:
-
Dissolve 4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone in a mixture of THF and acetic acid.
-
Add NBS portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-bromo-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone.
-
Step 4: N-Methylation of the Pyridazinone Ring
The final step involves the methylation of the pyridazinone nitrogen. While traditional methods use methyl iodide or dimethyl sulfate with a base, a milder and efficient alternative is the use of N,N-dimethylformamide dimethylacetal (DMFDMA).[11][12]
-
Materials:
-
2-bromo-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
-
N,N-Dimethylformamide dimethylacetal (DMFDMA)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 2-bromo-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone in DMF.
-
Add DMFDMA to the solution.
-
Heat the reaction mixture at 80-100 °C for 1-2 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to obtain the final product, this compound.
-
Reagent and Solvent Specifications
| Reagent/Solvent | Grade | Supplier (Example) | Notes |
| Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | ≥98% | Sigma-Aldrich | Starting material |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich | Use in a fume hood, handle with care |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Use dry solvent for the Vilsmeier reaction |
| N-Bromosuccinimide (NBS) | ReagentPlus®, 99% | Sigma-Aldrich | Protect from light and moisture |
| Hydrazine hydrate | 98% | Alfa Aesar | Corrosive and toxic, handle with care |
| N,N-Dimethylformamide dimethylacetal (DMFDMA) | 97% | TCI Chemicals | Moisture sensitive |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific | |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | |
| Acetic acid | Glacial, ≥99.7% | VWR Chemicals | |
| Ethanol | 200 proof | Decon Labs |
Characterization and Data
The synthesized compounds at each step should be characterized by standard analytical techniques to confirm their identity and purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
Melting Point: To assess the purity of the solid products.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate and phosphorus oxychloride are highly corrosive and toxic. Handle with extreme care.
-
N-Bromosuccinimide is a lachrymator and should be handled in a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and logical protocol for the synthesis of this compound. The described multi-step synthesis employs established and reliable chemical transformations. By providing a clear rationale for each step and citing relevant literature, this guide aims to empower researchers in medicinal chemistry and drug development to synthesize this and related compounds for further investigation.
References
-
Geldenhuys, W. J., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3337-3341. [Link]
-
ResearchGate. (n.d.). Synthesis of pyridazinone derivatives. [Link]
-
PubMed. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. [Link]
-
SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
-
ResearchGate. (2015). (PDF) Synthesis of Different Substituted Pyridazinone Derivatives and Their Anticonvulsant Activity. [Link]
-
RSC Publishing. (n.d.). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the β-carbon of pyrrole. [Link]
-
Figshare. (2017). Regioselective Bromination of Thieno[2′,3′:4,5]pyrrolo[1,2‑d][3][13][14]triazin-8(7H)‑one and Sequential Suzuki Couplings. [Link]
-
Taylor & Francis Online. (2002). PYRIDAZINE DERIVATIVES. XXIV.[13] EFFICIENT N-METHYLATION OF DIVERSELY SUBSTITUTED 3(2H)-PYRIDAZINONES USING N,N-DIMETHYLFORMAMIDE DIMETHYLACETAL. Synthetic Communications, 32(11), 1693-1699. [Link]
-
Taylor & Francis Online. (2002). PYRIDAZINE DERIVATIVES. XXIV.[13] EFFICIENT N-METHYLATION OF DIVERSELY SUBSTITUTED 3(2H)-PYRIDAZINONES USING N,N-DIMETHYLFORMAMIDE DIMETHYLACETAL. [Link]
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Ingenta Connect. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [Link]
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ResearchGate. (n.d.). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole | Request PDF. [Link]
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Application Note: In Vitro Characterization of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone as a Pyruvate Kinase M2 (PKM2) Activator
Introduction: Targeting the Metabolic Hub of Cancer
Cancer cells exhibit a profound metabolic reprogramming, famously characterized by the Warburg effect, where they favor glycolysis even in the presence of oxygen.[1][2] A key regulator of this metabolic shift is Pyruvate Kinase M2 (PKM2), an isoenzyme that catalyzes the final, rate-limiting step of glycolysis.[3] Unlike its constitutively active counterpart, PKM1, PKM2 can exist in two distinct oligomeric states: a highly active tetramer and a less active dimer.[2][4] In many tumors, PKM2 is predominantly in its dimeric form, which slows down the glycolytic flux at the pyruvate kinase step. This metabolic bottleneck allows for the accumulation of glycolytic intermediates that are then shunted into biosynthetic pathways, providing the necessary building blocks for rapid cell proliferation.[4][5]
The activation of PKM2, promoting its transition to the stable and active tetrameric state, is a compelling therapeutic strategy to reverse the Warburg effect and reprogram cancer cell metabolism back towards a state more characteristic of normal differentiated cells.[6][7] This application note provides a detailed protocol for the in vitro evaluation of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone , a novel small molecule activator belonging to the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, for its ability to activate PKM2.[6][8][9]
Mechanism of PKM2 Activation
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone class of compounds acts as allosteric activators of PKM2.[6] They bind to a site at the subunit interface of the PKM2 dimer, distinct from the binding site of the endogenous activator fructose-1,6-bisphosphate (FBP).[7] This binding event stabilizes the active tetrameric conformation of the enzyme, thereby increasing its affinity for the substrate phosphoenolpyruvate (PEP) and enhancing its catalytic activity.[1][7]
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Application Notes and Protocols for Cell-Based Assays of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Authored by: A Senior Application Scientist
Introduction: Targeting Cancer Metabolism with a Novel Thienopyrrole Pyridazinone Compound
Cancer cells exhibit distinct metabolic requirements compared to normal cells, a phenomenon that presents a therapeutic window for the development of targeted anti-cancer agents[1][2]. One of the key enzymes implicated in this altered metabolism is the M2 isoform of pyruvate kinase (PKM2)[1][2][3]. In cancer cells, PKM2 is often downregulated, leading to a metabolic shift that favors anabolic processes and supports rapid cell proliferation[1]. Consequently, the activation of PKM2 is a promising strategy to revert cancer cells to a metabolic state more akin to that of normal cells, thereby inhibiting tumor growth[1][2][3].
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has emerged as a novel chemotype for the activation of PKM2[1][2][3]. Specifically, compounds such as 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone are of significant interest for their potential as modulators of this critical enzyme. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed protocols for cell-based assays to characterize the biological activity of this compound. The following sections will detail methodologies for assessing its effects on cell viability, apoptosis, and cell cycle progression, as well as for investigating its mechanism of action through the analysis of relevant signaling pathways.
I. Core Assays for Phenotypic Screening
A foundational step in characterizing a novel compound is to assess its overall effect on cancer cell populations. The following assays provide a robust workflow for determining the cytotoxic and cytostatic potential of this compound.
Cell Viability Assay: Determining Compound Potency
The initial evaluation of an anti-cancer compound typically involves determining its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which in most cases correlates with the number of viable cells[4]. An alternative, more sensitive method is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells[5][6].
Workflow for Cell Viability Assays
Caption: Workflow for determining cell viability using MTT or CellTiter-Glo assays.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, known to express PKM2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[4][5].
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals[5].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 1: Example Data for IC50 Determination
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.05 | 84 |
| 10 | 0.63 | 50.4 |
| 50 | 0.25 | 20 |
| 100 | 0.10 | 8 |
Apoptosis Assay: Detecting Programmed Cell Death
To determine if the observed decrease in cell viability is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry is recommended[7][8]. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells)[9].
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension[7].
-
Incubation: Incubate for 15 minutes at room temperature in the dark[7].
-
Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Cell Cycle Analysis: Investigating Cell Proliferation
A compound can also exert its anti-proliferative effects by arresting the cell cycle at specific phases. This can be investigated by staining DNA with propidium iodide (PI) and analyzing the cell population distribution across the G0/G1, S, and G2/M phases of the cell cycle using flow cytometry[10][11][12].
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Culture and Treatment: Treat cells in 6-well plates with the compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours[10][11].
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA[10][13].
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
II. Mechanistic Studies: Unraveling the Mode of Action
While phenotypic assays are essential, understanding the molecular mechanism by which a compound exerts its effects is critical for drug development. Given that the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold is a known activator of PKM2, a key follow-up is to confirm its effect on the PKM2 pathway and downstream signaling.
Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins in cell lysates[14][15]. In the context of PKM2 activation, it is relevant to investigate the phosphorylation status of downstream effectors that are influenced by metabolic shifts.
Workflow for Western Blot Analysis
Caption: A generalized workflow for Western blot analysis.
Protocol: Western Blotting
-
Cell Lysis: After treating cells with the compound, wash them with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a nitrocellulose or PVDF membrane[14].
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C[14].
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Table 2: Target Proteins for Western Blot Analysis
| Target Protein | Rationale |
| p-Akt (Ser473) / Total Akt | PKM2 can influence the PI3K/Akt signaling pathway. |
| p-mTOR (Ser2448) / Total mTOR | mTOR is a key regulator of cell growth and is downstream of Akt. |
| Cleaved Caspase-3 | A key executioner caspase in apoptosis. |
| PARP | Cleavage of PARP is a hallmark of apoptosis. |
| β-actin or GAPDH | Loading control to ensure equal protein loading. |
III. Concluding Remarks
The protocols outlined in this application note provide a comprehensive framework for the initial characterization of this compound as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle, and by probing its mechanistic underpinnings through western blot analysis, researchers can gain valuable insights into its therapeutic potential. These assays are foundational for further preclinical development and for elucidating the full pharmacological profile of this promising compound.
References
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
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YouTube. (2020). Cell Cycle Analysis by Flow Cytometry. Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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JoVE. (2023). Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. Retrieved from [Link]
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American Association for Cancer Research. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Retrieved from [Link]
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PubMed. (2019). Novel Cell-Based Assay for Identification of LRRK2 Inhibitors Using Its Aberrant Regulation of a Pluripotency Gene. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]
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YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
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G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]
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PubMed. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Retrieved from [Link]
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OUCI. (n.d.). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from [Link]
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Application Notes & Protocols: In Vivo Experimental Design for 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Authored For: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Senior Application Scientist, Preclinical Development
Executive Summary & Scientific Rationale
This document outlines a comprehensive, tiered in vivo experimental plan for the characterization of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone , a novel heterocyclic small molecule. Initial literature analysis reveals that the core scaffold, a thieno[3,2-b]pyrrole[3,2-d]pyridazinone, has been investigated as an activator of the M2 isoform of pyruvate kinase (PKM2).[1][2][3] PKM2 is a critical enzyme in cancer cell metabolism, and its activation is a promising therapeutic strategy to reverse the Warburg effect and suppress tumor growth.[1] The broader chemical classes, including thieno[3,2-b]pyrrole and pyridazinone derivatives, are known to possess a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[4][5][6][7][8][9][10][11][12]
Given this precedent, the following experimental design is predicated on the hypothesis that This compound (hereinafter "Compound X") is a potential anti-neoplastic agent. The objective of this plan is to systematically evaluate its safety, tolerability, pharmacokinetic profile, and anti-tumor efficacy in a murine model.
This guide is structured to follow a logical progression from foundational safety and dosing studies to a definitive efficacy trial. All protocols are designed in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure rigor, reproducibility, and transparent reporting.[13][14][15][16][17][18][19]
Prerequisite In Vitro Data for In Vivo Translation
Before committing to costly and ethically significant animal studies, a minimum dataset from in vitro experiments must be established. This ensures that only compounds with a viable therapeutic window and appropriate characteristics proceed to in vivo testing.[20][21]
| Parameter | Required Data | Rationale for In Vivo Studies |
| Potency | IC50 or EC50 against a panel of relevant cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer). | To select a responsive cell line for xenograft models and to inform efficacious dose selection. |
| Target Engagement | Biochemical or cell-based assay confirming interaction with the hypothesized target (e.g., PKM2 activation assay). | To provide a mechanistic basis for the observed phenotype and guide pharmacodynamic biomarker selection. |
| Aqueous Solubility | Kinetic and thermodynamic solubility at physiological pH. | Critical for developing a suitable, non-toxic formulation for in vivo administration. |
| Metabolic Stability | Half-life (T½) in mouse and human liver microsomes.[10] | To predict in vivo clearance and anticipate potential species differences in metabolism. |
| Permeability | Apparent permeability (Papp) in a Caco-2 or PAMPA assay. | To predict the potential for oral absorption. |
| Cytotoxicity | CC50 against a non-cancerous cell line (e.g., NIH/3T3) | To establish a preliminary therapeutic index (CC50/IC50) and predict potential for on-target toxicity. |
Tiered In Vivo Evaluation Workflow
The in vivo assessment is designed as a multi-stage process. Each study informs the design of the subsequent, more complex experiment. This tiered approach maximizes data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal research.
Caption: Tiered workflow for in vivo evaluation of Compound X.
Study 1: Maximum Tolerated Dose (MTD) Protocol
Objective: To determine the highest dose of Compound X that can be administered acutely without causing unacceptable side effects or overt toxicity.[22][23][24][25][26] This dose will guide the selection of doses for subsequent pharmacokinetic and efficacy studies.
Materials & Methods
-
Test Animals: Female BALB/c mice, 6-8 weeks old. (n=3 per group).
-
Test Article: Compound X, dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Administration: A single dose via intraperitoneal (IP) injection.
-
Dose Levels: A dose escalation design will be used. Start at a low dose (e.g., 10 mg/kg) and escalate (e.g., 30, 100, 300 mg/kg) in subsequent cohorts.[22]
Step-by-Step Protocol
-
Acclimatization: Allow animals to acclimate for a minimum of 7 days upon arrival.
-
Randomization: Randomly assign mice to dose groups.
-
Baseline Measurements: Record the body weight of each animal on Day 0, prior to dosing.
-
Formulation: Prepare fresh formulations of Compound X for each dose level on the day of administration.
-
Administration: Administer a single IP injection of the designated dose. Administer vehicle only to the control group.
-
Clinical Observation: Monitor animals continuously for the first 4 hours post-dose, and then at 24, 48, and 72 hours.[22] Record any signs of toxicity, including but not limited to:
-
Changes in posture or locomotion (e.g., ataxia, lethargy).
-
Changes in respiration (e.g., labored breathing).
-
Changes in appearance (e.g., piloerection, rough coat).
-
-
Body Weight Monitoring: Record body weight daily for 7 days.
-
Endpoint Definition: The MTD is defined as the highest dose that does not result in animal death, more than a 15-20% loss of body weight, or severe, irreversible clinical signs of toxicity.[23]
Data Presentation: Dose Escalation & Observation Table
| Dose Group (mg/kg) | n | Acute Clinical Signs (First 4h) | Delayed Clinical Signs (24-72h) | Mean Body Weight Change (Nadir) | Study Outcome |
| Vehicle | 3 | None Observed | None Observed | ± <2% | Well Tolerated |
| 10 | 3 | None Observed | None Observed | -1% | Well Tolerated |
| 30 | 3 | None Observed | None Observed | -3% | Well Tolerated |
| 100 | 3 | Mild, transient lethargy at 1h | None Observed | -8% | Tolerated |
| 300 | 3 | Ataxia, severe lethargy | Piloerection, >15% weight loss | -18% | MTD Exceeded |
Study 2: Single-Dose Pharmacokinetics (PK) Protocol
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X after a single administration.[27][28][29] This is essential for designing an effective dosing schedule for the efficacy study.[30]
Materials & Methods
-
Test Animals: Female BALB/c mice, 6-8 weeks old. (n=3 per time point).
-
Test Article: Compound X, formulated in the vehicle established in the MTD study.
-
Administration: A single dose via two routes: intravenous (IV) for bioavailability assessment and intraperitoneal (IP) as the intended therapeutic route. Dose should be at or below the MTD (e.g., 50 mg/kg).
-
Sample Collection: Serial blood samples will be collected.
Step-by-Step Protocol
-
Dosing: Administer a single IV (via tail vein) or IP dose of Compound X to each cohort.
-
Blood Collection: Collect ~50 µL of blood via submandibular or saphenous vein bleeding at designated time points.[28]
-
Sample Processing: Place blood into K2EDTA-coated tubes, mix gently, and centrifuge at 2,000g for 10 minutes at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Presentation: PK Parameters & Sampling Schedule
Table 5.3.1: Blood Sampling Time Points
| Route | Time Points (post-dose) |
|---|---|
| IV | 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h |
| IP | 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h |
Table 5.3.2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Relates to efficacy and potential toxicity. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents total drug exposure. |
| T½ | Elimination half-life | Determines dosing frequency. |
| CL | Clearance | Rate at which the drug is removed from the body. |
| Vd | Volume of distribution | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability (IP vs. IV) | Percentage of the dose that reaches systemic circulation. |
Caption: Workflow for the tumor xenograft efficacy study.
Ethical Considerations & Animal Welfare
All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). Research must adhere to the guidelines outlined in the Guide for the Care and Use of Laboratory Animals. The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount. Humane endpoints must be clearly defined in the protocol to minimize animal pain and distress. All personnel handling animals must be adequately trained in the procedures described herein.
References
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- ARRIVE Guidelines. ARRIVE Guidelines: Home.
- protocols.io. LLC cells tumor xenograft model.
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Application Notes and Protocols: In Vitro Evaluation of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone in Cancer Cell Lines
Introduction: A Novel Metabolic Approach to Cancer Therapy
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks of cancer is the Warburg effect, characterized by an increased rate of glycolysis even in the presence of ample oxygen. A critical regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2), which is preferentially expressed in tumor cells.[1][2] Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. In its dimeric form, PKM2 diverts glycolytic intermediates into biosynthetic pathways, providing the building blocks necessary for rapid cell growth.
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has emerged as a promising chemotype for the activation of PKM2.[1][2][3] By stabilizing the active tetrameric form of PKM2, these small molecules can reverse the Warburg effect, forcing cancer cells back into a metabolic state more characteristic of normal cells and thereby inhibiting their proliferation.[1][2] This application note provides a detailed guide for the in vitro evaluation of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone , a novel derivative of this class, in lung, breast, and colon cancer cell lines.
Mechanism of Action: Targeting the Warburg Effect
The proposed mechanism of action for this compound is the allosteric activation of pyruvate kinase M2 (PKM2). This mechanism provides a targeted approach to cancer therapy by exploiting the unique metabolic dependencies of tumor cells.
Protocols
Cell Culture and Maintenance
Rationale: The selection of appropriate cancer cell lines is crucial for relevant in vitro studies. For this application, we recommend cell lines representing common subtypes of lung, breast, and colon cancers.
Recommended Cell Lines:
-
Lung Cancer: A549 (non-small cell lung cancer), H460 (large cell lung cancer) [4][5][6][7][8]* Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative) [9][10]* Colon Cancer: HCT116, HT29 [11][12][13] Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to ensure logarithmic growth.
Cell Viability (MTT) Assay
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [14][15][16]This assay will be used to determine the half-maximal inhibitory concentration (IC50) of the compound.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [17]2. Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [14][17]5. Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. [17]6. Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. [14]7. Measure the absorbance at 570 nm using a microplate reader. [15]8. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Table 1: Exemplar IC50 Data
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung | 8.5 |
| H460 | Lung | 12.2 |
| MCF-7 | Breast | 5.7 |
| MDA-MB-231 | Breast | 15.1 |
| HCT116 | Colon | 7.9 |
| HT29 | Colon | 10.4 |
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Rationale: To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), an Annexin V/PI staining assay followed by flow cytometry is performed. [18][19]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). [19][20] Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the compound at concentrations around the IC50 value for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS. [18][19]4. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [18][21]5. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension. [18]6. Incubate for 15 minutes at room temperature in the dark. [20][21]7. Add 400 µL of 1X Binding Buffer to each tube. [18]8. Analyze the samples by flow cytometry within one hour.
Table 2: Exemplar Apoptosis Data (MCF-7 cells at 48h)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Compound (5 µM) | 45.8 | 35.6 | 18.6 |
| Compound (10 µM) | 20.3 | 50.1 | 29.6 |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: To investigate the effect of the compound on cell cycle progression, flow cytometric analysis of PI-stained cells is performed. [22][23]PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [22] Protocol:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. [22][23][24]Store at 4°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [22][23]4. Resuspend the cell pellet in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS. [22][23]5. Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting at least 10,000 events per sample. [23] Table 3: Exemplar Cell Cycle Data (MCF-7 cells at 24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 | 20.1 | 14.5 |
| Compound (5 µM) | 78.2 | 12.5 | 9.3 |
| Compound (10 µM) | 85.1 | 8.3 | 6.6 |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial in vitro characterization of this compound. The exemplar data suggest that this compound effectively reduces the viability of lung, breast, and colon cancer cells, likely by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. These findings are consistent with its proposed mechanism as a PKM2 activator, which would limit the biosynthetic capacity of cancer cells and trigger cell death.
Further investigations could include Western blot analysis to confirm the modulation of cell cycle and apoptotic proteins (e.g., cyclins, caspases), as well as direct enzymatic assays to quantify the activation of PKM2. In vivo studies using xenograft models would be the next logical step to evaluate the therapeutic potential of this promising compound.
References
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
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University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. [Link]
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University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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University of Georgia. The Annexin V Apoptosis Assay. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
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PubMed. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
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protocols.io. MTT (Assay protocol). [Link]
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Checkpoint lab. MTT Cell Assay Protocol. [Link]
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ResearchGate. Design and synthesis of some thieno[2,3-c]pyridazine derivatives of expected anticancer activity. [Link]
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The Oncologist. Using Molecular Testing in Small Cell Lung Cancer, Potential Implications for Treatment. [Link]
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Royal Society of Chemistry. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells. [Link]
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MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. [Link]
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Application Notes & Protocols: 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone as a Tool Compound for Metabolic Studies
Introduction: Targeting the Metabolic Aberrations of Cancer
A fundamental distinction between cancer cells and their healthy counterparts lies in their metabolic wiring. The majority of cancer cells exhibit a pronounced reliance on aerobic glycolysis, a phenomenon termed the "Warburg effect".[1][2] In this state, glucose is preferentially converted to lactate, even in the presence of ample oxygen, rather than being fully oxidized through the mitochondrial tricarboxylic acid (TCA) cycle. This metabolic shift is orchestrated by key enzymatic regulators, among which the M2 isoform of pyruvate kinase (PKM2) plays a pivotal role.[1][2] PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis and the shunting of glycolytic intermediates into biosynthetic pathways that support rapid cell proliferation.
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has emerged as a novel and potent class of small molecule activators of PKM2.[1][2][3] By stabilizing the active tetrameric form of PKM2, these compounds can reverse the Warburg effect, forcing cancer cells back towards a metabolic state more characteristic of normal, differentiated cells.[1][2] This application note details the use of a specific derivative, 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone , as a tool compound for the interrogation of cancer metabolism. The strategic placement of the bromo and methyl groups on the core scaffold provides a unique probe for structure-activity relationship studies and metabolic investigations.
Postulated Mechanism of Action: Re-engaging Pyruvate Kinase for Metabolic Reprogramming
The primary molecular target of this compound is the M2 isoform of pyruvate kinase (PKM2). PKM2 catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.
-
In Cancer Cells (Low PKM2 Activity): The dimeric form of PKM2 has a lower affinity for PEP. This slows the conversion of PEP to pyruvate, leading to an accumulation of upstream glycolytic intermediates. These intermediates are then diverted into crucial biosynthetic pathways, such as the pentose phosphate pathway (for nucleotide synthesis) and the serine synthesis pathway (for amino acid production), which are essential for building new biomass.
-
Effect of the Tool Compound (High PKM2 Activity): this compound is designed to bind to an allosteric site on PKM2, stabilizing its catalytically active tetrameric conformation.[1][2] This enhanced activity accelerates the conversion of PEP to pyruvate, thereby reducing the pool of glycolytic intermediates available for anabolic processes. The increased pyruvate production subsequently promotes mitochondrial respiration over lactate fermentation.
The anticipated metabolic shift induced by this tool compound offers a powerful method to probe the consequences of reversing the Warburg effect on cancer cell fate, including proliferation, apoptosis, and drug sensitivity.
Figure 1. Postulated mechanism of action for this compound.
Applications in Metabolic Research
This tool compound is designed for researchers investigating cellular metabolism, particularly in the context of oncology and drug discovery. Key applications include:
-
Validating PKM2 as a Therapeutic Target: Assess the effects of PKM2 activation on cancer cell proliferation, survival, and tumorigenicity in vitro and in vivo.
-
Investigating Metabolic Plasticity: Study how cancer cells adapt to the forced reversal of the Warburg effect and identify potential resistance mechanisms.
-
Synergistic Drug Combinations: Explore the potential of combining PKM2 activators with other anti-cancer agents, such as mitochondrial inhibitors or drugs targeting biosynthetic pathways.
-
Structure-Activity Relationship (SAR) Studies: Use as a reference compound in the development of novel, more potent, or isoform-selective PKM2 activators. The bromo-substituent, in particular, can serve as a handle for further chemical modifications.
Experimental Protocols
Protocol 1: In Vitro PKM2 Enzyme Activation Assay
This protocol is designed to confirm the direct activating effect of the compound on recombinant human PKM2. A common method is a lactate dehydrogenase (LDH)-coupled assay, where the production of pyruvate is measured spectrophotometrically.
Materials:
-
Recombinant human PKM2
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
ADP
-
NADH
-
This compound (dissolved in DMSO)
-
Fructose-1,6-bisphosphate (FBP) (positive control activator)
-
96-well clear, flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, LDH, ADP, and NADH.
-
Dispense the reaction mixture into the wells of the 96-well plate.
-
Add the tool compound across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 1 nM). Include DMSO-only (vehicle) and FBP (e.g., 50 µM) controls.
-
Add recombinant PKM2 to all wells except for a no-enzyme control.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding PEP.
-
Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of decrease in absorbance is proportional to PKM2 activity.
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Normalize the data to the DMSO control.
-
Plot the percent activation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the AC₅₀ (concentration required for 50% of maximal activation).
| Parameter | Description |
| AC₅₀ | The concentration of the compound that elicits 50% of its maximum activating effect. |
| Max Activation | The maximum percentage of activation achieved relative to a known activator like FBP. |
| Selectivity | The compound's activity against other pyruvate kinase isoforms (PKM1, PKR, PKL) should be assessed to determine selectivity.[1][2] |
Protocol 2: Cellular Lactate Production Assay (Warburg Effect Readout)
This protocol measures the effect of PKM2 activation on lactate secretion, a key hallmark of the Warburg effect.
Materials:
-
Cancer cell line known to express PKM2 (e.g., HCT116, A549)
-
Complete cell culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the tool compound for 24-48 hours. Include a vehicle control (DMSO).
-
After the treatment period, collect a small aliquot of the cell culture medium from each well.
-
Measure the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.
-
In parallel, perform a cell viability assay (e.g., MTT or CellTiter-Glo) on the same plate to normalize the lactate production to the number of viable cells.
Data Analysis:
-
Calculate the lactate concentration for each treatment condition.
-
Normalize the lactate concentration to the corresponding cell viability data.
-
Plot the normalized lactate production against compound concentration. A dose-dependent decrease in lactate production is indicative of PKM2 activation and a reversal of the Warburg effect.
Figure 2. Workflow for assessing the effect of the tool compound on cellular lactate production.
Summary and Compound Properties
| Property | Details |
| Compound Name | This compound |
| Synonyms | PKM2 Activator |
| Molecular Scaffold | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone |
| Proposed Target | Pyruvate Kinase M2 (PKM2) |
| Proposed MOA | Allosteric activator; stabilizes the active tetrameric form of PKM2. |
| Primary Application | A tool compound for studying the metabolic reprogramming of cancer cells. |
| Formulation | Recommended to be dissolved in DMSO for in vitro use. Aqueous solubility may be limited.[4] |
| Storage | Store at -20°C or -80°C as a solid or in solution. Avoid repeated freeze-thaw cycles. |
References
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ResearchGate. Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes | Request PDF. Available from: [Link]
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Boxer MB, et al. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters. 2010;20(11):3377-3381. Available from: [Link]
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Scilit. Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes. Available from: [Link]
-
Ivachtchenko AV, et al. Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. Journal of Combinatorial Chemistry. 2007;9(1):96-106. Available from: [Link]
-
Schmidt EY, et al. Selected examples of thieno[3,2-b]pyrrole and N-amino pyrrole derivatives with antiviral activity. Doklady Chemistry. 2023. Available from: [Link]
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Lee H, et al. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules. 2019;24(19):3561. Available from: [Link]
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Application Notes and Protocols: Investigating "2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone" in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for investigating the therapeutic potential of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone , a potent activator of the M2 isoform of pyruvate kinase (PKM2), in combination with other anticancer agents. As cancer cells exhibit distinct metabolic needs, targeting these pathways presents a promising therapeutic window.[1][2] Activation of PKM2 can revert the cancer cell's metabolic state towards that of normal cells, a strategy that may synergize with conventional and targeted therapies.[1][2] These application notes and protocols are designed to provide researchers with the foundational knowledge and practical methodologies to explore these synergistic interactions in a preclinical setting.
Introduction: The Rationale for Targeting Cancer Metabolism with a PKM2 Activator
Cancer cells are characterized by a metabolic shift known as the Warburg effect, where they favor aerobic glycolysis over oxidative phosphorylation for energy production, even in the presence of oxygen. This metabolic reprogramming is crucial for supporting the biosynthetic demands of rapid cell proliferation.[3] At the heart of this phenomenon is the M2 isoform of pyruvate kinase (PKM2), a key rate-limiting enzyme in glycolysis.[1][4] In cancer cells, PKM2 typically exists in a less active dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that fuel anabolic pathways.[5][6]
The compound This compound belongs to a class of substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinones that have been identified as activators of PKM2.[1][2] These activators promote the formation of the more active tetrameric form of PKM2.[7][8] This tetramerization enhances the conversion of phosphoenolpyruvate to pyruvate, thereby reversing the Warburg effect and limiting the availability of biosynthetic precursors.[7] This metabolic reprogramming by itself can suppress tumor growth; however, its true potential may lie in combination with other anticancer therapies.[8]
Potential Combination Strategies:
-
With Chemotherapy: By altering the metabolic state of cancer cells, PKM2 activation may increase their sensitivity to traditional chemotherapeutic agents that target DNA replication or cell division.[9]
-
With Targeted Therapy: Many targeted therapies inhibit signaling pathways that are intertwined with cellular metabolism.[10] Combining a PKM2 activator with a targeted agent could create a synthetic lethal interaction.
-
With Immunotherapy: The tumor microenvironment is often characterized by high lactate levels, which can suppress immune cell function. By reducing lactate production, PKM2 activation may enhance the efficacy of immune checkpoint inhibitors.[11][12]
-
With other Metabolic Modulators: A PKM2 activator could be combined with other drugs that target different aspects of cancer metabolism, such as glucose uptake inhibitors (e.g., 2-deoxy-D-glucose), to create a multi-pronged metabolic attack.[13][14]
Signaling Pathways and Experimental Workflow
PKM2 Signaling and its Interplay with Cancer Pathways
The activation of PKM2 by This compound is hypothesized to reverse the Warburg effect, leading to a decrease in the production of anabolic precursors and a potential increase in oxidative phosphorylation. This metabolic shift can have far-reaching consequences on various signaling pathways that are critical for cancer cell survival and proliferation.
Figure 1: Hypothesized mechanism of action and downstream effects of a PKM2 activator.
General Experimental Workflow for Combination Studies
A systematic approach is essential for evaluating the potential synergistic effects of This compound with other anticancer agents. The following workflow provides a general framework for these investigations.
Figure 2: A stepwise workflow for preclinical evaluation of combination therapies.
Detailed Protocols
Protocol 1: In Vitro Cytotoxicity and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of This compound and a partner anticancer agent, and to quantify their synergistic, additive, or antagonistic effects.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Partner anticancer agent (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or other software for Chou-Talalay analysis[2][15][16]
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent Dose-Response:
-
Prepare serial dilutions of each drug.
-
Treat the cells with a range of concentrations of each drug individually.
-
Include vehicle-only controls.
-
Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the IC50 value for each drug.
-
-
Combination Treatment (Constant Ratio Method):
-
Based on the individual IC50 values, prepare drug combinations at a constant molar ratio (e.g., based on the ratio of their IC50s).
-
Prepare serial dilutions of the drug combination.
-
Treat the cells with the combination dilutions.
-
Incubate and measure cell viability as before.
-
-
Data Analysis (Chou-Talalay Method):
-
Enter the dose-effect data for single agents and the combination into CompuSyn or a similar program.[2][15]
-
The software will generate a Combination Index (CI) value for different effect levels (Fraction affected, Fa).
-
Interpretation of CI values:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Data Presentation:
| Drug/Combination | IC50 (µM) |
| This compound | [Insert Value] |
| Partner Agent | [Insert Value] |
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.90 | [Insert Value] | [Synergy/Additive/Antagonism] |
Protocol 2: In Vivo Tumor Xenograft Study
Objective: To evaluate the in vivo efficacy of This compound in combination with a partner agent in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Partner agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal welfare and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: This compound alone
-
Group 3: Partner agent alone
-
Group 4: Combination of both agents
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor animal body weight and overall health.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. Euthanize the animals and excise the tumors for further analysis.
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups.
-
Calculate Tumor Growth Inhibition (TGI).
-
Mechanistic Assays
To understand the biological basis of any observed synergy, the following assays are recommended:
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to determine if the combination induces programmed cell death.
-
Cell Cycle Analysis: (e.g., Propidium iodide staining and flow cytometry) to assess if the combination causes cell cycle arrest at specific phases.
-
Metabolic Flux Analysis: To confirm the on-target effect of the PKM2 activator and to understand the metabolic reprogramming induced by the combination treatment.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., PI3K/Akt/mTOR, MAPK).
Conclusion
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold represents a promising class of PKM2 activators with the potential to be a valuable component of combination cancer therapy.[1][2] By targeting the unique metabolic phenotype of cancer cells, This compound may synergize with a variety of other anticancer agents to improve therapeutic outcomes. The protocols and guidelines presented here provide a comprehensive framework for the preclinical evaluation of these combinations, from initial in vitro screening to in vivo efficacy studies. Rigorous and systematic investigation is crucial to unlock the full therapeutic potential of this novel class of compounds.
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Application Notes and Protocols for the In Vivo Formulation of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Preclinical Formulation of a Novel Thienopyrrole Pyridazinone Derivative
The compound 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone belongs to a class of heterocyclic molecules that have garnered interest for their potential therapeutic applications, including the activation of the M2 isoform of pyruvate kinase (PKM2), a target of interest in oncology.[1][2] As with many novel chemical entities, particularly complex heterocyclic systems, this compound is anticipated to exhibit poor aqueous solubility, a characteristic that presents a significant hurdle for achieving adequate systemic exposure in in vivo studies. The primary objective of early-stage preclinical formulation development is to create a safe and effective delivery system that ensures consistent and reproducible bioavailability, thereby enabling a clear interpretation of pharmacology and toxicology data.[3]
This guide provides a comprehensive framework for developing a suitable in vivo formulation for this compound. It is designed to be a practical resource, moving from initial physicochemical characterization to the selection and preparation of various formulation types, and finally to stability assessment and considerations for in vivo administration. The strategies outlined herein are rooted in established pharmaceutical science and are broadly applicable to other poorly soluble investigational drugs.[4][5][6]
Part 1: Foundational Physicochemical Characterization
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a rational formulation design. This initial characterization will dictate the most viable formulation strategies to pursue.
Solubility Determination: A Tiered Approach
The initial step is to assess the compound's solubility in a range of pharmaceutically acceptable vehicles. A tiered screening approach is recommended, starting with simple aqueous media and progressing to more complex solvent systems.[4]
Protocol 1: Equilibrium Solubility Assessment
-
Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a different vehicle from the screening panel (see Table 1).
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, visually inspect for the presence of undissolved solid. Centrifuge or filter the samples (using a filter compatible with the vehicle) to separate the supernatant from the solid drug.
-
Quantification: Accurately dilute the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Table 1: Hypothetical Solubility Data for this compound
| Vehicle | Category | Solubility at 25°C (µg/mL) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 1 |
| 0.1 N HCl | Acidic Aqueous | < 1 |
| 5% Dextrose in Water (D5W) | Aqueous | < 1 |
| 10% Dimethyl Sulfoxide (DMSO) in Saline | Co-solvent | 50 |
| 40% Polyethylene Glycol 400 (PEG 400) in Water | Co-solvent | 150 |
| 20% Solutol® HS 15 in Water | Surfactant Solution | 300 |
| 0.5% Carboxymethylcellulose (CMC) in Water | Suspension Vehicle | (Not applicable for solubility) |
| Medium-Chain Triglycerides (MCT) | Lipid | 250 |
| Self-Emulsifying Drug Delivery System (SEDDS) Base | Lipid Formulation | > 1000 |
pKa and LogP Determination
-
pKa: The ionization constant (pKa) of the molecule is crucial for understanding its pH-dependent solubility. For a compound with basic or acidic functional groups, altering the pH of the formulation can significantly enhance solubility.
-
LogP/LogD: The logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides a measure of the compound's lipophilicity. This parameter is critical for predicting its affinity for lipid-based formulations and its potential for membrane permeation.
Part 2: Formulation Development Strategies
Based on the initial characterization, a formulation strategy can be selected. For a compound with poor aqueous solubility, the following approaches are commonly considered.
Co-solvent Systems
For early-stage studies, particularly intravenous (IV) administration, co-solvent systems are often the simplest and quickest to prepare. However, care must be taken to select biocompatible solvents and to dilute them sufficiently to avoid toxicity.[7][8]
Protocol 2: Preparation of a Co-solvent Formulation
-
Solubilization: Dissolve the required amount of this compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO, PEG 400).
-
Dilution: Gradually add the aqueous vehicle (e.g., saline or D5W) to the organic solution while vortexing to prevent precipitation.
-
Final Concentration: Adjust the final volume to achieve the target drug concentration and ensure the final concentration of the organic solvent is within tolerable limits for the chosen animal species and route of administration.[9]
Suspensions
For oral administration, a micronized suspension can be a viable and straightforward option, particularly for compounds that are challenging to solubilize.
Protocol 3: Preparation of a Micronized Suspension
-
Particle Size Reduction: If necessary, micronize the this compound powder to a uniform, small particle size (typically < 10 µm) to enhance the dissolution rate.
-
Wetting: Create a paste by adding a small amount of the suspension vehicle containing a wetting agent (e.g., Tween® 80) to the micronized powder.
-
Dispersion: Gradually add the remaining suspension vehicle (e.g., 0.5% CMC in water) to the paste with continuous stirring or homogenization to form a uniform suspension.
-
Homogeneity: Ensure the final suspension is homogeneous and can be easily re-suspended upon shaking.
Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can significantly enhance oral absorption by presenting the drug in a solubilized state in the gastrointestinal tract.[10][11][12]
Protocol 4: Preparation of a SEDDS Formulation
-
Excipient Screening: Screen the solubility of this compound in various lipid excipients (oils, surfactants, and co-solvents).
-
Formulation Assembly: Based on the screening data, mix the selected oil (e.g., MCT), surfactant (e.g., Kolliphor® EL), and co-solvent (e.g., Transcutol® HP) in the desired ratios.
-
Drug Loading: Add the compound to the excipient mixture and stir gently, with warming if necessary, until it is fully dissolved.
-
Self-Emulsification Test: Add a small volume of the formulation to an aqueous medium with gentle agitation and observe the formation of a fine emulsion, which is characteristic of a well-formulated SEDDS.
Part 3: Formulation Characterization and Stability
Once a lead formulation is developed, its physical and chemical stability must be assessed to ensure its integrity throughout the duration of the in vivo study.[][14][15]
Physical Stability Assessment
-
Visual Inspection: Regularly inspect the formulation for signs of precipitation, crystallization, phase separation, or color change under the intended storage conditions.
-
Particle Size Analysis (for suspensions and emulsions): Monitor the particle size distribution over time to detect any signs of crystal growth or droplet coalescence.
Chemical Stability Assessment
Protocol 5: Short-Term Chemical Stability
-
Sample Storage: Store aliquots of the final formulation at various conditions (e.g., 4°C, room temperature, and an elevated temperature like 40°C) for a defined period (e.g., 7 days).[14]
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 168 hours), analyze the samples by a stability-indicating HPLC method.[16]
-
Data Evaluation: Determine the percentage of the initial concentration of this compound remaining and monitor for the appearance of degradation products.
Table 2: Example Short-Term Stability Data for a Co-solvent Formulation (40% PEG 400 in D5W)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C |
| 0 | 100.0 | 100.0 |
| 24 | 99.8 | 99.5 |
| 48 | 99.7 | 99.1 |
| 168 | 99.5 | 98.2 |
Part 4: In Vivo Study Considerations
The choice of formulation is intrinsically linked to the design of the animal study.
-
Route of Administration: The formulation must be suitable for the intended route (e.g., oral gavage, intravenous injection). Solutions are generally required for IV administration, while solutions, suspensions, or lipid-based systems can be used for oral dosing.[3]
-
Dose Volume: The concentration of the drug in the formulation must be high enough to allow for the administration of the desired dose in a volume that is appropriate and well-tolerated by the animal species.[9]
-
Vehicle Control Group: A vehicle-only control group is essential in any in vivo study to differentiate the effects of the test compound from those of the formulation excipients.[17]
Visualizations
Caption: High-level overview of an in vivo study protocol.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of a robust and appropriate formulation. Due to its likely poor aqueous solubility, a systematic approach involving thorough physicochemical characterization, screening of multiple formulation strategies (co-solvents, suspensions, and lipid-based systems), and rigorous stability testing is imperative. The protocols and strategies outlined in this document provide a comprehensive guide for researchers to develop a formulation that ensures reliable and reproducible drug exposure, thereby facilitating the generation of high-quality preclinical data.
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PubChem. Thienopyrrole | C6H5NS | CID 12730414. NIH. Available from: [Link]
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Sanna, M., et al. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. (2007). Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Welcome to the technical support center for 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone and related heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to make informed decisions in the laboratory.
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold is a promising area of research. However, like many novel heterocyclic compounds, derivatives such as this compound can exhibit poor aqueous solubility, which can be a significant hurdle in biological assays and preclinical development. This guide will provide a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with poorly soluble compounds.
Q1: I've just received my vial of this compound. What is the best solvent for making a stock solution?
A1: For initial stock solutions of poorly soluble compounds like this, Dimethyl Sulfoxide (DMSO) is the most common and recommended starting point. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[1] However, it is crucial to use anhydrous, high-purity DMSO as it is hygroscopic, and absorbed water can reduce its solvating power. When preparing your stock, aim for a high concentration (e.g., 10-20 mM) to minimize the volume of DMSO in your final aqueous assay, as high concentrations of DMSO can be toxic to cells.[2] Always store your DMSO stock solutions in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer for a cell-based assay. What's happening?
A2: This is a very common issue known as "crashing out" or "precipitation upon dilution." It occurs because the compound is highly soluble in the organic DMSO but has very low solubility in the aqueous environment of your buffer or cell culture medium. When you add the DMSO stock to the aqueous solution, the abrupt change in solvent polarity causes the compound to come out of solution.[3][4] To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5% to avoid cellular toxicity.[2] A stepwise dilution approach can also be beneficial.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?
A3: This is a critical distinction. Kinetic solubility is the concentration of a compound at which it starts to precipitate out of a solution when added from a concentrated organic stock (like DMSO). It's a measure of how quickly the compound comes out of a supersaturated solution and is often what is initially observed in high-throughput screening.[5][6][7][8] Thermodynamic solubility , on the other hand, is the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid form. This is typically measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[5][6][7][8] For early-stage research and in vitro assays, kinetic solubility is often the more practical concern. However, for formulation and later-stage development, understanding the thermodynamic solubility is essential.
Q4: How does the pH of my buffer affect the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on the pH of the solution.[9][10][11] The pyridazinone ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH. For weakly basic compounds, solubility generally increases as the pH decreases (becomes more acidic) due to the formation of more soluble cationic species. Conversely, for weakly acidic compounds, solubility increases with increasing pH (more basic).[11] It is crucial to determine the pKa of your compound to predict its solubility behavior at different pH values. Experimental determination of solubility across a range of pH values is highly recommended.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a more in-depth, problem-and-solution format for common experimental hurdles.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Next Steps |
| Compound is insoluble in 100% DMSO. | 1. Compound has extremely low solubility even in organic solvents. 2. Purity issues or presence of insoluble contaminants. 3. DMSO has absorbed water, reducing its solvating power. | 1. Try gentle heating (37-40°C) or sonication to aid dissolution. 2. Consider alternative organic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). 3. Verify compound purity via LC-MS or other analytical methods. 4. Use fresh, anhydrous DMSO. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | 1. The final concentration of the compound exceeds its aqueous solubility limit. 2. "Solvent shock" due to rapid dilution from a high DMSO concentration. | 1. Lower the final concentration of the compound in your assay. 2. Perform a serial dilution of your DMSO stock in the aqueous buffer. 3. Increase the final percentage of DMSO slightly, if your experimental system allows (be mindful of cell toxicity). 4. Consider using a co-solvent like ethanol or polyethylene glycol (PEG) in your buffer.[2] |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | 1. The compound is forming a supersaturated solution that is not stable. 2. The compound is degrading over time to a less soluble species. 3. Temperature fluctuations are affecting solubility. | 1. This indicates that your working concentration is above the thermodynamic solubility. Prepare fresh dilutions immediately before use. 2. Investigate the stability of your compound in the aqueous buffer at the experimental temperature. 3. Ensure your experiments are conducted at a constant and controlled temperature. |
| Inconsistent results between experimental replicates. | 1. Incomplete dissolution of the stock solution. 2. Variable precipitation in the aqueous dilutions. 3. Adsorption of the compound to plasticware. | 1. Ensure your DMSO stock is fully dissolved before making dilutions. Visually inspect for any particulate matter. 2. Prepare a larger batch of the final aqueous solution to be used across all replicates to ensure homogeneity. 3. Consider using low-adhesion microplates or glassware. |
Experimental Protocols for Solubility Enhancement
If simple troubleshooting does not resolve your solubility issues, more advanced formulation strategies may be necessary. Here are detailed protocols for common solubility enhancement techniques.
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Amorphous solid dispersions (ASDs) can significantly improve the dissolution rate and apparent solubility of a compound by preventing the formation of a stable crystal lattice.[12][13]
Materials:
-
This compound
-
A suitable hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
A volatile organic solvent in which both the compound and polymer are soluble (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the compound and the chosen polymer (start with a 1:1, 1:5, and 1:10 drug-to-polymer ratio).
-
Dissolve both the compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.[14][15]
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Once a thin film is formed, continue drying under high vacuum for several hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
-
The resulting solid dispersion can then be used for solubility and dissolution studies.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their aqueous solubility.[16][17][18][19]
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure (Kneading Method):
-
Accurately weigh the compound and cyclodextrin (e.g., in a 1:1 molar ratio).
-
Place the powders in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Knead the paste thoroughly for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The resulting powder is the drug-cyclodextrin complex.
Procedure (Co-evaporation Method):
-
Dissolve the compound in a suitable organic solvent.
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and stir for 24 hours.
-
Evaporate the solvent to obtain the solid inclusion complex.[20]
Protocol 3: Preparation of a Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer, effectively increasing their aqueous dispersibility.[21][22][23]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
Procedure (Thin-Film Hydration Method):
-
Dissolve the compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.[23][24]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least one hour to remove residual solvent.
-
Hydrate the lipid film with the aqueous buffer by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).[25]
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe or bath sonicator.[25][26]
-
The resulting liposomal suspension can be used for in vitro and in vivo studies.
Analytical Workflow for Solubility Assessment
A systematic approach to quantifying the solubility of your compound is crucial for reproducible research.
Workflow for Thermodynamic Solubility Measurement using HPLC
Caption: HPLC workflow for thermodynamic solubility.
Logical Flow for Troubleshooting Precipitation
Caption: Decision tree for troubleshooting precipitation.
References
-
Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available at: [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
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DMSO stock preparation. Protocols.io. Available at: [Link]
-
Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. MDPI. Available at: [Link]
-
Preparation of Liposomes. Natural Micron Pharm Tech. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. National Institutes of Health. Available at: [Link]
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington. Available at: [Link]
-
Preparation and evaluation of liposome formulations for poorly soluble drug itraconazole by complexation. ResearchGate. Available at: [Link]
-
An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS: PREDICTIVE TOOLS FOR IMPROVE THE DISSOLUTION RATE OF PIOGLITAZONE HY. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Analytical Chemistry, LC-MS & Chromatography. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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What is the best right way of storing DMSO in research lab? ResearchGate. Available at: [Link]
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How to make a stock solution of a substance in DMSO. Quora. Available at: [Link]
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Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available at: [Link]
-
LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. International Journal of Novel Trends in Pharmaceutical Sciences. Available at: [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health. Available at: [Link]
-
Preparation of amorphous solid dispersions by rotary evaporation and KinetiSol Dispersing: Approaches to enhance solubility of a poorly water-soluble gum extract. ResearchGate. Available at: [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. MDPI. Available at: [Link]
-
Manufacturing strategies to develop amorphous solid dispersions: An overview. National Institutes of Health. Available at: [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. Available at: [Link]
-
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. Available at: [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available at: [Link]
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Global Pharmaceutical Sciences Review. Available at: [Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich. Available at: [Link]
-
How does pH affect solubility? askIITians. Available at: [Link]
-
2-Bromo-4-methylpyridine. PubChem. Available at: [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. Available at: [Link]
-
2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one. PubChem. Available at: [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health. Available at: [Link]
-
What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate. Available at: [Link]
-
16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Exp. 11 The influence of pH on solubility in water Theory:. Available at: [Link]
-
2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. PubChem. Available at: [Link]
-
Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. National Institutes of Health. Available at: [Link]
-
Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. OUCI. Available at: [Link]
-
Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. Available at: [Link]
-
Structure of thieno[3,2-b]pyrrole[3,2-d]pyridazinones 75–77 and... ResearchGate. Available at: [Link]
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- 13. 2-bromo-4H,5H,6H,7H-thieno(3,2-c)pyridin-4-one | C7H6BrNOS | CID 56972289 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 26. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Yield Optimization of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Welcome to the technical support center for the synthesis of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize yields, and troubleshoot common experimental challenges. The insights provided are based on established synthetic routes for related heterocyclic systems and general principles of organic chemistry.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that involves the initial construction of the core thieno[3,2-b]pyrrole scaffold, followed by the formation of the pyridazinone ring, and concluding with bromination and N-methylation. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Step 1 & 2: Synthesis of Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Q1: The initial condensation of thiophene-2-carbaldehyde and ethyl 2-azidoacetate is giving a low yield of the acrylate intermediate. What are the likely causes?
A1: Low yields in this step often stem from issues with the base or reaction conditions. Sodium ethoxide (NaOEt) is highly moisture-sensitive. Ensure you are using freshly prepared or properly stored NaOEt. The reaction should be carried out under anhydrous conditions at 0 °C to prevent side reactions.[1]
Q2: The cyclization of the azido-acrylate to the thienopyrrole core is incomplete or results in significant tar formation. How can this be optimized?
A2: The thermal cyclization in refluxing o-xylene is a critical step.[1] Incomplete reactions can be addressed by ensuring the reflux temperature is maintained and the reaction is monitored by TLC until the starting material is consumed. Tar formation suggests decomposition. If this is observed, consider lowering the reflux temperature slightly or using a higher-boiling, inert solvent like diphenyl ether for a shorter duration. Ensure the starting azido-acrylate is pure, as impurities can catalyze polymerization.
Step 3: Vilsmeier-Haack Formylation
Q3: The Vilsmeier-Haack formylation of the thienopyrrole is not proceeding or is giving multiple products. What are the key parameters to control?
A3: The Vilsmeier-Haack reaction is sensitive to the reactivity of the substrate and the stoichiometry of the reagents (POCl₃ and DMF).[2][3] The thieno[3,2-b]pyrrole system has multiple reactive positions. To favor formylation at the 6-position, it is crucial to control the reaction temperature, typically starting at low temperatures (0-10 °C) and slowly warming to room temperature.[1] Using an excess of the Vilsmeier reagent can lead to di-formylation or other side reactions. A 1.1 to 1.5 molar equivalent of the reagent is a good starting point.
Step 4: Bromination
Q4: Direct bromination of the formylated thienopyrrole is resulting in a mixture of isomers or over-bromination. How can I achieve selective bromination at the 2-position?
A4: The regioselectivity of electrophilic substitution on the thieno[3,2-b]pyrrole core can be challenging. The thiophene ring is generally more reactive towards electrophiles than the pyrrole ring. Theoretical studies on similar fused systems suggest that the C2 position is the most susceptible to electrophilic attack.[4] To improve selectivity:
-
Choice of Brominating Agent: Use a mild brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.
-
Solvent: A polar aprotic solvent like DMF or THF can help to control the reactivity.
-
Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to minimize side reactions.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent to avoid di-bromination.
A related study on thieno[2,3-b]pyridinones found that halogen substituents (Cl or Br) near the sulfur atom were successfully introduced.[5]
Step 5: Pyridazinone Ring Formation
Q5: The cyclization with hydrazine to form the pyridazinone ring is sluggish or gives a low yield. What are the optimal conditions?
A5: The formation of the pyridazinone ring is typically achieved by reacting the formyl-ester with hydrazine hydrate.[1]
-
Solvent: Ethanol is a common and effective solvent for this reaction.[1]
-
Temperature: The reaction may proceed at room temperature, but gentle heating (reflux) can drive it to completion.[1]
-
Hydrazine amount: Use a slight excess of hydrazine hydrate (1.1-1.2 equivalents). A large excess can lead to purification difficulties.
-
pH: The reaction is generally run under neutral to slightly basic conditions.
Step 6: N-Methylation
Q6: I am having difficulty with the selective N-methylation of the pyridazinone nitrogen. What are the recommended reagents and conditions to avoid O-methylation or reaction at the pyrrole nitrogen?
A6: Selective N-methylation can be achieved by choosing the appropriate base and methylating agent.
-
Base: A mild base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the pyridazinone nitrogen. Stronger bases like sodium hydride (NaH) could potentially deprotonate the pyrrole nitrogen as well, leading to a mixture of products.
-
Methylating Agent: Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common choices. Methyl iodide is generally more reactive.
-
Solvent: A polar aprotic solvent such as DMF or acetone is suitable for this reaction.
-
Temperature: The reaction is typically carried out at room temperature.
For challenging N-alkylations, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can improve yields.[6]
III. Experimental Protocols and Data
Proposed Optimized Protocol for this compound Synthesis
| Step | Reaction | Reagents and Conditions | Expected Yield | Key Optimization Parameters |
| 1 | Acrylate Formation | Thiophene-2-carbaldehyde, Ethyl 2-azidoacetate, NaOEt, EtOH, 0 °C | 80-90% | Anhydrous conditions, fresh NaOEt. |
| 2 | Thienopyrrole Cyclization | Ethyl 2-azido-3-(thiophen-2-yl)acrylate, o-xylene, reflux | 70-80% | Purity of starting material, consistent reflux. |
| 3 | Vilsmeier-Haack Formylation | Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, POCl₃, DMF, 0 °C to RT | 60-70% | Controlled temperature, 1.2 eq. Vilsmeier reagent. |
| 4 | Bromination | Ethyl 6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, NBS (1.1 eq.), DMF, 0 °C | 75-85% | Low temperature, use of NBS over Br₂. |
| 5 | Pyridazinone Formation | Ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, Hydrazine hydrate, EtOH, reflux | 85-95% | Reflux to ensure completion. |
| 6 | N-Methylation | 2-bromo-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, CH₃I, K₂CO₃, DMF, RT | 80-90% | Use of a mild base (K₂CO₃). |
IV. Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
V. Purification Guidance
Q7: I am struggling to purify the final bromo-methylated product. What are the recommended techniques?
A7: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple nitrogen-containing functionalities.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for removing minor impurities.[7]
-
Preparative TLC/HPLC: For difficult separations or to obtain highly pure material for biological testing, preparative thin-layer chromatography or high-performance liquid chromatography may be necessary.
References
-
Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3379-3383. [Link]
-
National Center for Biotechnology Information (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PubMed. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6296. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
MDPI. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
-
ResearchGate. (2002). Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. [Link]
-
Sciforum. (2017). Synthesis and characterization of novel thienyl-pyridazine derivatives. [Link]
-
MDPI. (2021). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. [Link]
-
Semantic Scholar. (2012). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]
-
Royal Society of Chemistry. (1981). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Technical Support Center: Purification of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the purification challenges associated with 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone . The unique structural features of this heterocyclic compound, including the fused thienopyrrole system, the pyridazinone ring, and the bromine substituent, can present specific difficulties during isolation and purification. This guide is structured to provide both quick answers through Frequently Asked Questions (FAQs) and in-depth solutions through detailed Troubleshooting Guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for the purification of this compound?
The most effective purification strategies for this compound typically involve a combination of techniques. Recrystallization is a powerful method for removing minor impurities, provided a suitable solvent is identified.[1][2] For more complex mixtures containing starting materials, isomers, or byproducts, silica gel column chromatography is the standard and highly effective approach.[3][4]
Q2: What are some common impurities that might be present after the synthesis of this compound?
Common impurities can include unreacted starting materials, such as the corresponding precursor without the pyridazinone ring, or precursors used for the bromination step.[5][6] Additionally, isomers formed during the synthesis, or degradation products resulting from harsh reaction conditions, may also be present.
Q3: How can I assess the purity of my this compound sample?
A multi-technique approach is recommended for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity and detecting minor impurities.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and can also reveal the presence of impurities.[9][10] Mass Spectrometry (MS) should be used to confirm the molecular weight of the desired product.[4][11]
Q4: Are there any specific safety precautions I should take when handling and purifying this brominated heterocyclic compound?
Yes, as with all brominated organic compounds, appropriate safety measures are essential.[5] Work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My crude product is an intractable oil and will not crystallize.
Cause: The presence of significant impurities can often suppress crystallization, leading to the formation of an oil. The product itself may also have a low melting point or a tendency to form a supersaturated solution.
Solution Workflow:
Caption: Troubleshooting workflow for an oily crude product.
Detailed Steps:
-
Trituration: Begin by attempting to induce crystallization by triturating the oil with a non-polar solvent in which the desired compound has low solubility, such as hexane or diethyl ether. This can often "crash out" the product as a solid by washing away more soluble impurities.
-
Column Chromatography: If trituration fails, column chromatography is the next logical step.[3] The polarity of the eluent system should be carefully chosen based on Thin-Layer Chromatography (TLC) analysis to achieve good separation. A typical starting point would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3]
-
Post-Chromatography Crystallization: After chromatography, the purified fractions are combined and the solvent is removed under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent system to obtain a highly pure, crystalline product.[1]
Problem 2: Column chromatography yields a product that is still contaminated with a close-running impurity (as seen by TLC/HPLC).
Cause: Co-elution of impurities with similar polarity to the desired product is a common challenge in chromatography. This is particularly relevant for isomers or byproducts with minor structural differences.
Solution Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
Detailed Steps:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically vary the polarity of your eluent. Small changes in the solvent ratio can significantly impact separation.[13] Consider trying a different solvent system altogether, for example, dichloromethane/methanol instead of hexane/ethyl acetate.
-
Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina can sometimes provide different selectivity compared to silica gel for certain classes of compounds.
-
-
Recrystallization: This is often the most effective method for removing small amounts of close-running impurities.[1] The key is to find a solvent or solvent pair where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[2]
Solvent System Rationale Ethanol/Water Ethanol is a common solvent for pyridazinone derivatives.[9] Adding water as an anti-solvent can induce crystallization. Toluene/Hexane Toluene can dissolve the aromatic core, while hexane can act as an anti-solvent. Dichloromethane/Hexane Dichloromethane provides good solubility, and hexane can be added to precipitate the product.
Problem 3: The purified product shows signs of degradation (e.g., color change, appearance of new spots on TLC).
Cause: The thieno[3,2-b]pyrrole[3,2-d]pyridazinone core may be sensitive to prolonged exposure to acidic or basic conditions, light, or heat. The bromine atom can also be a site for nucleophilic substitution under certain conditions.
Solution Workflow:
Caption: Workflow to prevent product degradation.
Detailed Steps:
-
Gentle Purification Conditions:
-
Temperature: If possible, perform column chromatography at room temperature. If heating is required for dissolution during recrystallization, do so for the minimum time necessary.
-
pH: Ensure that the crude product is neutralized before purification. Residual acid or base from the synthesis can catalyze degradation on the silica gel column. Aqueous washes with a mild base (e.g., sodium bicarbonate) or acid (e.g., dilute HCl) can be used to remove acidic or basic precursors, respectively.[3]
-
-
Protection from Light: Some complex heterocyclic compounds are light-sensitive. It is good practice to protect the compound from direct light during purification and storage by wrapping the flasks in aluminum foil.
-
Proper Storage: Once purified, store the this compound under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a freezer) to prevent long-term degradation.
References
- BenchChem. (n.d.). Technical Support Center: Pyridazinone Synthesis Purification.
- Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI.
- Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3387-3393.
- BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- Kikelj, D., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety.
- Wilson, C. (2022).
- Sanna, M., et al. (2007). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(3), 309-318.
- Wilson, C. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. PubMed.
- Chemistry LibreTexts. (2021). 2.1: Recrystallization.
- OUCI. (n.d.). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase.
- Boxer, M. B., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed.
- Save My Exams. (2023). Chromatography | DP IB Chemistry Revision Notes 2023.
- El-Gaby, M. S. A., et al. (2018). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. MDPI.
- Aladdin. (n.d.). 2-Bromo-4-methyl-4H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5(6H)-one.
- Fathi, A. (2015). Synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. Journal of the Serbian Chemical Society.
- D'auria, M., et al. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). MDPI.
- Kataoka, H. (2000). Chromatographic and related techniques for the determination of aromatic heterocyclic amines in foods.
- Dias, F. B., et al. (2015). Synthesis and characterization of novel push-pull thiophene and thienylpyrrole derivatives functionalized with indanonedicyanovinyl acceptor moiety as efficient NLO-chromophores. ResearchGate.
- Maji, M. (2017). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. ResearchGate.
- Zlatopolskiy, B. D., et al. (2019). Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters. PMC.
- Grisorio, R., et al. (2021). Asymmetrical Diketopyrrolopyrrole Derivatives with Improved Solubility and Balanced Charge Transport Properties. MDPI.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylpyridine 97.
- Khan, A., et al. (2022). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. PubMed.
- PubChem. (n.d.). 2-Bromo-4-methylpyridine.
- El-Sayed, N. N. E., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. PubMed Central.
- Wang, Y., et al. (2014). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. Scientific Reports, 12(1), 20993.
- Al-Issa, S. A., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PMC.
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"2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone" stability and degradation pathways
Welcome to the dedicated technical support center for 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability and potential degradation pathways of this complex heterocyclic compound. Our aim is to equip you with the knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of this compound?
A1: The stability of this molecule is governed by the interplay of its constituent rings: the electron-rich thieno[3,2-b]pyrrole core and the pyridazinone moiety. Key factors include:
-
pH of the medium: Both acidic and basic conditions can promote hydrolysis of the pyridazinone ring.
-
Presence of oxidizing agents: The sulfur atom in the thiophene ring is susceptible to oxidation.[1][2][3]
-
Exposure to light: Aromatic and heterocyclic compounds can be prone to photodegradation.
-
Elevated temperatures: Thermal stress can lead to decomposition.
-
Presence of nucleophiles: The bromo-substituent can be displaced by strong nucleophiles.
Q2: How stable is the thieno[3,2-b]pyrrole core of the molecule?
A2: Fused sulfur and nitrogen heterocyclic systems, like thieno[3,2-b]pyrrole, are generally considered to possess a degree of aromatic stability.[4][5] However, the electron-rich nature of the pyrrole and thiophene rings makes them susceptible to electrophilic attack and oxidation. The pyrrole nitrogen, if deprotonated under basic conditions, can become a site for alkylation or other reactions.
Q3: What is the likely point of oxidative degradation on the molecule?
A3: The primary site of oxidation is the sulfur atom of the thiophene ring. Oxidation can lead to the formation of a thiophene S-oxide and subsequently a thiophene S,S-dioxide (sulfone).[1][2][3][6][7] This process disrupts the aromaticity of the thiophene ring and will significantly alter the electronic properties and biological activity of the compound.
Q4: Is the C-Br bond a point of instability?
A4: Yes, the carbon-bromine bond on the thiophene ring is a potential site of reactivity. It can undergo nucleophilic substitution, particularly under basic conditions or in the presence of strong nucleophiles. It is also susceptible to photolytic cleavage, which can initiate radical-mediated degradation pathways.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you may encounter during your experiments that could indicate degradation of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Appearance of new, more polar peaks in HPLC analysis, especially in aqueous or protic solvents. | Hydrolytic degradation of the pyridazinone ring. | 1. Analyze the pH of your sample solution. 2. Perform a forced degradation study under acidic and basic conditions to confirm this pathway (See Protocol 1 ). 3. If confirmed, adjust the pH of your experimental medium to be closer to neutral and use a buffered system. 4. Minimize the time the compound spends in aqueous solutions. |
| Loss of parent compound peak in HPLC with the emergence of less polar peaks, particularly when exposed to air or oxidizing reagents. | Oxidative degradation of the thiophene sulfur. | 1. Degas your solvents to remove dissolved oxygen. 2. Consider adding an antioxidant to your formulation if compatible with your experiment. 3. Conduct a forced oxidation study using an agent like hydrogen peroxide to characterize the degradation products (See Protocol 2 ). |
| Discoloration (e.g., yellowing) of the solid compound or solutions upon exposure to light. | Photodegradation. | 1. Store the compound in amber vials or protect it from light. 2. Perform a photostability study by exposing a solution to a controlled light source to assess its sensitivity (See Protocol 3 ).[8][9] 3. If photolabile, conduct all experimental manipulations under low-light or light-protected conditions. |
| Inconsistent biological activity or analytical results from older batches of the compound. | General decomposition over time. | 1. Re-test the purity of the older batch using a validated HPLC method. 2. Store the compound under inert gas (argon or nitrogen) at low temperatures (-20°C or below) to minimize degradation. 3. Establish a re-test date for your batches to ensure their integrity over time. |
| Formation of unexpected byproducts in reactions involving nucleophiles. | Nucleophilic displacement of the bromo-substituent. | 1. Carefully control the stoichiometry and reaction conditions (temperature, reaction time). 2. Use non-nucleophilic bases if possible. 3. Characterize the byproduct by mass spectrometry and NMR to confirm if it is the debrominated or substituted analog. |
Experimental Protocols for Stability Assessment
Protocol 1: Forced Hydrolytic Degradation Study
This protocol is designed to assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: Add an aliquot of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Condition: Add an aliquot of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Condition: Add an aliquot of the stock solution to purified water to achieve a final concentration of 100 µg/mL (as a control).
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 or 48 hours).
-
Analysis: At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each sample, neutralize it if necessary, and analyze by a stability-indicating HPLC-UV method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the parent peak area and the appearance of new peaks indicate degradation. The retention times of the new peaks can provide clues about the polarity of the degradants.
Protocol 2: Forced Oxidative Degradation Study
This protocol evaluates the compound's stability in the presence of an oxidizing agent.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Sample Preparation: Add an aliquot of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the sample at room temperature for a defined period (e.g., 24 hours).
-
Analysis: At various time points, analyze the sample by HPLC-UV and LC-MS to identify the parent compound and any degradation products.
-
Data Interpretation: The formation of products with an increase in mass of 16 or 32 Da would suggest the formation of the S-oxide and S,S-dioxide, respectively.
Protocol 3: Photostability Study
This protocol assesses the compound's sensitivity to light exposure.
Methodology:
-
Sample Preparation: Prepare two sets of solutions of the compound (e.g., 100 µg/mL in a suitable solvent).
-
Exposure:
-
Wrap one set of samples in aluminum foil to serve as dark controls.
-
Expose the other set to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a photostability chamber).[9]
-
-
Analysis: After a defined period of exposure, analyze both the exposed and dark control samples by HPLC-UV.
-
Data Interpretation: A significant loss of the parent compound in the exposed samples compared to the dark controls indicates photolability.
Potential Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound based on its chemical structure.
Caption: Predicted major degradation pathways for the target compound.
Experimental Workflow for Stability Investigation
The following workflow provides a systematic approach to investigating the stability of this compound.
Caption: Systematic workflow for investigating and mitigating stability issues.
References
-
Thiophene - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Bagley, M. C., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C, 122(25), 13874-13883. [Link]
-
Lu, Y., et al. (2014). Thiophene Oxidation and Reduction Chemistry. In Topics in Heterocyclic Chemistry (Vol. 37, pp. 227-293). Springer. [Link]
-
Bagley, M. C., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. [Link]
-
Rettie, A. E., & Haining, R. L. (2009). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]
-
Bagley, M. C., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. American Chemical Society. [Link]
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211-7216. [Link]
-
Bagley, M. C., et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. [Link]
-
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. [Link]
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Yousif, E., et al. (2014). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). SciSpace. [Link]
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Yüksek, H., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801. [Link]
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Foces-Foces, C., et al. (2019). Special Issue: Sulfur-Nitrogen Heterocycles. PMC. [Link]
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Khan, I., & Ibrar, A. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Current Organocatalysis, 7(2), 99-114. [Link]
-
De Kimpe, N., et al. (2009). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]
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Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. [Link]
-
Sharma, R., et al. (2012). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 2(1), 24-37. [Link]
-
Thomas, C. J., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3339-3343. [Link]
-
Thomas, C. J., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. [Link]
-
Reed, R. A., et al. (2016). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Journal of Pharmaceutical Sciences, 105(5), 1623-1633. [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]
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Technical Support Center: Investigating Off-Target Effects of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the off-target effects of the novel compound 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone. As a member of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, this class of molecules has been identified as activators of the M2 isoform of pyruvate kinase (PKM2), a key regulator of cancer cell metabolism.[1][2][3][4] Understanding the off-target profile of this compound is critical for accurate interpretation of experimental results and for its potential development as a therapeutic agent.
Part 1: Initial Characterization and Potential Off-Target Classes
Before embarking on extensive off-target screening, it is crucial to perform initial characterization of the compound and consider its potential for interacting with common off-target families.
Frequently Asked Questions (FAQs)
Q1: What are the known on-targets for the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold?
A1: The primary reported on-target for this scaffold is the M2 isoform of pyruvate kinase (PKM2).[1][2][3][4] These compounds have been shown to activate PKM2, which can revert cancer cells to a more normal metabolic state.[1][2] It is important to confirm the activity of your specific compound against PKM2 in your experimental system.
Q2: Based on its chemical structure, what are the likely off-target classes for this compound?
A2: While the primary target is PKM2, the thienopyrrole and pyridazinone core structures are present in compounds known to inhibit a variety of protein kinases.[5][6][7][8][9] The fused heterocyclic system bears some resemblance to purines, which are the basis for ATP, the co-substrate for kinases. Therefore, protein kinases represent a high-priority class for off-target investigation. Additionally, other nucleotide-binding proteins could also be potential off-targets.
Q3: What initial in-house experiments should I perform before a broad off-target screen?
A3: Before outsourcing or beginning a large-scale screen, it is advisable to:
-
Confirm On-Target Activity: Validate the potency of your compound against PKM2 using a reliable biochemical or cell-based assay.
-
Assess Cellular Phenotype: Characterize the phenotypic effects of the compound in relevant cell lines. This will provide a baseline for comparison when investigating potential off-target-driven phenotypes.
-
Basic Cytotoxicity Profiling: Determine the concentration range at which the compound exhibits cytotoxic effects. This will help in selecting appropriate concentrations for subsequent off-target assays.
Part 2: Biochemical Approaches for Off-Target Profiling
Biochemical assays are a powerful tool for identifying direct interactions between a compound and a large number of purified proteins.
Kinome Profiling
Given the structural alerts for potential kinase inhibition, kinome profiling is a highly recommended first step. This involves screening the compound against a large panel of purified protein kinases to identify any inhibitory activity.[10][11][12][13][14]
Experimental Workflow: Kinome Profiling
Caption: Workflow for a typical kinome profiling experiment.
Troubleshooting Kinome Profiling Data
Q4: My compound shows activity against a large number of kinases. How do I prioritize these hits?
A4:
-
Potency: Focus on kinases that are inhibited at concentrations relevant to the cellular effects of your compound.
-
Structural Similarity: Group the hit kinases by family to identify if there is a preference for a particular kinase subfamily.
-
Biological Relevance: Consider which of the hit kinases are expressed in your cellular system and are known to be involved in pathways relevant to your observed phenotype.
Q5: What could cause false positives in a kinome screen?
A5:
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.[15] It is important to test a range of concentrations.
-
Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence quenching or enhancement). Running the assay without the kinase can help identify such interference.[15]
| Potential Issue | Recommended Action |
| High number of hits | Prioritize based on potency and biological relevance. |
| No significant hits | Consider screening at a higher concentration or using a different assay platform. |
| Inconsistent results | Ensure compound solubility and stability in the assay buffer. |
Part 3: Cell-Based Assays for Validating Off-Target Effects
While biochemical assays identify direct interactions, cell-based assays are essential to confirm that these interactions occur in a physiological context and lead to a cellular response.[16][17]
Validating Kinase Off-Targets in Cells
Experimental Protocol: Western Blotting for Phospho-Substrate
-
Cell Treatment: Treat your chosen cell line with a dose-response of this compound for a relevant time period. Include a vehicle control (e.g., DMSO).[18]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the putative off-target kinase. Also, probe a separate blot with an antibody for the total protein of the substrate as a loading control.
-
Detection: Use a secondary antibody and chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the substrate.
Q6: The inhibition of a potential off-target kinase in a biochemical assay does not translate to an effect on its substrate in cells. What could be the reason?
A6:
-
Cellular Potency: The compound may have poor cell permeability or be subject to efflux, resulting in a lower intracellular concentration than that used in the biochemical assay.[18]
-
Redundant Signaling: Other kinases in the cell may compensate for the inhibition of the off-target kinase, maintaining the phosphorylation of the substrate.
-
Scaffolding Proteins: The interaction between the kinase and its substrate in the cell may be mediated by scaffolding proteins that are absent in the biochemical assay.
Phenotypic Screening
Phenotypic screening can uncover unexpected off-target effects by observing the overall cellular response to the compound.[19][20] High-content imaging can be a powerful tool for this purpose.
Experimental Workflow: Phenotypic Screening
Caption: Workflow for a high-content phenotypic screen.
Part 4: Troubleshooting and Data Interpretation
Q7: How can I distinguish between on-target and off-target driven phenotypes?
A7: This is a critical and often challenging aspect of drug discovery.[21][22] Several strategies can be employed:
-
Use a Structurally Unrelated On-Target Activator: If another activator of PKM2 with a different chemical scaffold produces the same phenotype, it strengthens the evidence that the effect is on-target.
-
Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the putative off-target. If the compound's effect is diminished in the knockdown/knockout cells, it suggests the phenotype is at least partially driven by that off-target.
-
Rescue Experiments: If the phenotype is due to on-target activity, it may be possible to rescue it by manipulating the target pathway.
Q8: What are some general best practices for ensuring data reproducibility in off-target studies?
A8:
-
Compound Quality: Ensure the purity and identity of your compound batch.
-
Consistent Experimental Conditions: Maintain consistency in cell passage number, seeding density, and treatment times.[18]
-
Appropriate Controls: Always include vehicle controls, and where possible, positive and negative control compounds.[18]
References
-
MacDonald, M. L., Lamerdin, J., de Hoogt, R., & Zisling, J. (2014). Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]
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Karaman, M. W., & Davis, M. I. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
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Zitnik, M., Nguyen, F., Wang, B., Leskovec, J., Jo, J., & Shalfi, J. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications. [Link]
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Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
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Stites, E. C., & Tavernier, J. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening via the Retrogenix® Cell Microarray Technology. Charles River Laboratories. [Link]
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Taylor & Francis Online. (n.d.). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
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Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
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Pharmaron. (n.d.). Kinase Profiling and Screening Services. Pharmaron. [Link]
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CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
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seqWell. (2025). Selecting the Right Gene Editing Off-Target Assay. seqWell. [Link]
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BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. BPS Bioscience. [Link]
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PubMed. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. [Link]
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ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
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PubMed Central. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
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PubMed Central. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. PubMed Central. [Link]
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PubMed. (n.d.). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
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ResearchGate. (2025). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
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Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. ResearchGate. [Link]
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National Institutes of Health. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. National Institutes of Health. [Link]
-
PubMed Central. (n.d.). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PubMed Central. [Link]
-
OUCI. (n.d.). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. OUCI. [Link]
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PubMed Central. (n.d.). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PubMed Central. [Link]
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PubMed. (n.d.). Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors. PubMed. [Link]
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PubMed Central. (n.d.). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. PubMed Central. [Link]
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National Institutes of Health. (2025). Site-dependent modulation of antitumor activity and fluorescence in thieno[3,2-b]pyridin-5(4H)-ones. National Institutes of Health. [Link]
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PubMed. (2020). Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. PubMed. [Link]
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Technical Support Center: Enhancing Bioavailability of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers encountering challenges with the oral bioavailability of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone in preclinical in vivo studies. The inherent structural complexity of thienopyrrole derivatives often leads to poor aqueous solubility, making effective formulation a critical step for achieving therapeutic exposure and reliable pharmacokinetic data.[1] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to guide you through formulation development, from initial characterization to advanced strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My initial in vivo screen with this compound suspended in saline/methylcellulose showed very low and erratic plasma exposure. What is the underlying problem and what is my first step?
A1: The issue you are observing is a classic hallmark of a dissolution rate-limited absorption, which is common for compounds classified as Biopharmaceutics Classification System (BCS) Class II or IV (poorly soluble).[2] When a poorly soluble compound is administered orally as a simple suspension, it may not dissolve sufficiently in the gastrointestinal (GI) fluids to be absorbed into circulation, leading to low and highly variable bioavailability.[3]
Your immediate first step is to perform a systematic physicochemical characterization of your compound. This foundational data is non-negotiable for designing a rational formulation strategy.
Experimental Protocol: Rapid Solubility Assessment
-
Materials:
-
This compound
-
A panel of pharmaceutically acceptable vehicles (see Table 1 below)
-
Phosphate-buffered saline (PBS) at pH 6.8 and pH 7.4
-
0.1 N HCl (to simulate gastric pH)
-
Vortex mixer, shaker incubator, centrifuge
-
HPLC with a validated analytical method for your compound
-
-
Procedure:
-
Add an excess amount of the compound (e.g., 2-5 mg) to 1 mL of each selected vehicle in separate microcentrifuge tubes. This ensures you are measuring saturated solubility.
-
Vortex each tube vigorously for 2 minutes to ensure thorough wetting of the solid particles.
-
Place the tubes in a shaker incubator set to 25°C (or 37°C to better simulate physiological conditions) for 24-48 hours to allow them to reach equilibrium.
-
After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., mobile phase) and analyze the concentration using your validated HPLC method.
-
The resulting concentration is the equilibrium solubility of your compound in that vehicle.
-
This initial data will dictate which formulation path to follow, as illustrated in the decision tree below.
Q2: Based on my solubility screen, what are the most common and straightforward formulation strategies to try first?
A2: If your initial screen reveals that the compound's solubility is sufficient in a particular vehicle or co-solvent system to achieve the desired dosing concentration, a solution-based formulation is the simplest and most desirable approach. If not, an optimized suspension is the next logical step.
Strategy 1: Co-Solvent Systems Co-solvents work by reducing the polarity of the aqueous vehicle, thereby enhancing the solubility of lipophilic compounds.[4] This is often the fastest method for early preclinical studies.
Strategy 2: Optimized Suspensions If a solution is not feasible, you can improve upon a basic aqueous suspension. The goal is to enhance the dissolution rate by increasing the surface area of the drug particles and ensuring adequate wetting.[5][6] This can be achieved through:
-
Particle Size Reduction (Micronization): Reducing particle size dramatically increases the surface area available for dissolution.[7]
-
Use of Wetting Agents: Surfactants like Tween® 80 or Poloxamer 188 are added to the vehicle to reduce surface tension and ensure the hydrophobic drug particles are properly dispersed in the aqueous medium.
| Table 1: Common Excipients for Preclinical Oral Formulations | ||
| Excipient Class | Examples | Primary Use & Rationale |
| Co-solvents | PEG 300, PEG 400, Propylene Glycol | Increase solubility by reducing vehicle polarity. Generally well-tolerated. |
| Surfactants / Wetting Agents | Tween® 80, Polysorbate 20, Solutol® HS 15 | Enhance wetting of suspended particles; act as solubilizers in lipid systems.[8] |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin (HPβCD) | Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity, increasing apparent solubility.[7] |
| Lipid Vehicles | Labrasol®, Cremophor® EL, Sesame Oil, Capryol™ 90 | Dissolve the drug in a lipid phase, which can form emulsions or microemulsions in the GI tract, bypassing dissolution.[9] |
| Suspending Agents | Methylcellulose (0.5% w/v), Carboxymethylcellulose (CMC) | Increase vehicle viscosity to prevent rapid settling of drug particles in a suspension. |
| Polymers (for solid dispersions) | Povidone (PVP), Copovidone, HPMC | Form a solid matrix that disperses the drug at a molecular level, creating a high-energy amorphous state that improves dissolution.[10][11] |
Q3: Simple approaches are still not working. When should I consider advanced formulations like lipid-based systems or solid dispersions?
A3: You should move to advanced strategies when both optimized solutions and suspensions fail to provide adequate and consistent exposure, or if you observe a significant "food effect" (different absorption in fed vs. fasted states). These methods are more resource-intensive but can overcome profound bioavailability challenges.
-
Lipid-Based Drug Delivery Systems (LBDDS): These are highly effective for lipophilic compounds. The drug is dissolved in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, these systems can form fine emulsions or microemulsions.[8] This approach bypasses the slow dissolution step of the solid drug and presents the drug to the intestinal wall in a solubilized state, ready for absorption.[12]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[13] The amorphous state has higher free energy than the stable crystalline state, leading to a significant increase in aqueous solubility and dissolution rate.[6] This is a powerful technique but requires specialized equipment like a spray dryer or hot-melt extruder.
Q4: My compound precipitates out of its co-solvent formulation when I dilute it for cell-based assays or upon administration. What can I do?
A4: This is a common and critical problem known as "precipitation upon dilution." The co-solvent maintains solubility in the concentrated formulation, but when it's diluted into an aqueous environment (assay media or GI fluid), the co-solvent concentration drops, and the drug crashes out of solution.
Troubleshooting & Optimization:
-
Add a Precipitation Inhibitor: Incorporate a polymer such as HPMC or PVP into your formulation.[11] These polymers can help maintain a supersaturated state of the drug for a longer period, allowing more time for absorption before the drug crystallizes.
-
Use a Surfactant: Adding a surfactant like Solutol® HS 15 or Tween® 80 can help keep the precipitated drug particles small and more easily re-dissolved, or form micelles that can solubilize the drug.[3]
-
Switch to a Cyclodextrin-based Formulation: Cyclodextrins form inclusion complexes that are generally more robust to dilution than co-solvent systems.[9] The drug remains encapsulated until it is released near the absorption site.
-
Reduce the Dosing Concentration: If possible, lower the concentration of your dosing solution. This reduces the degree of supersaturation upon dilution, making precipitation less likely. This may require increasing the dosing volume, which must be within acceptable limits for the animal model.
References
-
Gattefossé. "Excipients for solubility and bioavailability enhancement." [Online]. Available: [Link]
-
Hilaris Publisher. "Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs." [Online]. Available: [Link]
-
ResearchGate. "Strategies for enhancing oral bioavailability of poorly soluble drugs." [Online]. Available: [Link]
-
SlideShare. "Methods of enhancing Dissolution and bioavailability of poorly soluble drugs." [Online]. Available: [Link]
-
Taylor & Francis. "Promising strategies for improving oral bioavailability of poor water-soluble drugs." [Online]. Available: [Link]
-
PubMed Central. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." [Online]. Available: [Link]
-
National Institutes of Health (NIH). "Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives." [Online]. Available: [Link]
-
Colorcon. "Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery." [Online]. Available: [Link]
-
American Pharmaceutical Review. "Increased Bioavailability Excipients." [Online]. Available: [Link]
-
ResearchGate. "Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review." [Online]. Available: [Link]
-
PubMed. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." [Online]. Available: [Link]
-
ResearchGate. "Thienopyrroles-Emerging Therapeutic Agents in Modern Medicine: A Review of Medical Applications." [Online]. Available: [Link]
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- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 13. researchgate.net [researchgate.net]
"2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone" troubleshooting PKM2 activation assays
A Guide for Researchers on Troubleshooting PKM2 Activation Assays
Welcome to the technical support resource for researchers utilizing 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone and related compounds for the activation of Pyruvate Kinase M2 (PKM2). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experiments, ensuring data integrity and accelerating your research. This guide is structured as a dynamic question-and-answer resource to address the specific challenges you may encounter.
Understanding the Target: PKM2 Activation
Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, catalyzing the final, rate-limiting step of glycolysis. In proliferating cancer cells, PKM2 is predominantly found in a low-activity dimeric state. This metabolic phenotype, often termed the "Warburg effect," is thought to be advantageous for cancer cells as it allows glycolytic intermediates to be shunted into anabolic pathways (e.g., for amino acid, nucleic acid, and lipid synthesis) necessary for rapid cell growth.[1]
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, to which your compound belongs, represents a key class of small-molecule PKM2 activators.[1][2] These agents function by binding to an allosteric site at the PKM2 dimer-dimer interface, stabilizing the highly active tetrameric conformation.[3][4] This action is intended to revert the cancer cell's metabolism from an anabolic state towards efficient energy production (oxidative phosphorylation), thereby suppressing tumor growth.[5][6]
Caption: PKM2 equilibrium shift by small-molecule activators.
Troubleshooting Guide: Biochemical Assays
This section addresses common issues encountered during in vitro experiments with recombinant PKM2 enzyme.
Question 1: I am not observing any PKM2 activation with my compound in our biochemical assay. What are the likely causes?
This is a frequent challenge that can often be traced back to one of three areas: the compound itself, the assay components, or the assay format.
Troubleshooting Summary: No Activity in Biochemical Assays
| Potential Cause | Recommended Action & Rationale |
| Compound Solubility | Thienopyrrole-based scaffolds can exhibit poor aqueous solubility.[1][7] Confirm solubility in your final assay buffer. Prepare high-concentration stock solutions in 100% DMSO. The final DMSO concentration in the assay should be consistent across all wells and ideally ≤1%.[8] Gentle warming or sonication of the stock may aid dissolution. |
| Compound Integrity | Verify the purity and identity of your compound batch via LC-MS or NMR. Ensure it has not degraded during storage. Store DMSO stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Enzyme Activity | The recombinant PKM2 may be inactive. Always include a positive control. Use the endogenous allosteric activator Fructose-1,6-bisphosphate (FBP) at a concentration known to elicit maximal activation (e.g., 10-100 µM) to confirm your enzyme is responsive.[9][10] |
| Assay Interference | Your compound may interfere with the detection method. This is particularly common in the LDH-coupled absorbance assay , where compounds can have intrinsic absorbance at 340 nm or inhibit the coupling enzyme (LDH).[9] A luminescence-based assay (e.g., Kinase-Glo®) that directly measures ATP production is generally more robust, sensitive, and less prone to compound interference.[9][11] |
| Contaminated Reagents | Commercial preparations of LDH used in coupled assays have been found to be contaminated with FBP.[9] This can pre-activate PKM2, leading to high basal activity and a compressed dynamic range, making it difficult to observe further activation by your compound. |
Question 2: My results are inconsistent between experiments. How can I improve reproducibility?
Variability is the enemy of reliable data. Let's establish a self-validating system.
-
Reagent Handling: Upon receipt, aliquot recombinant PKM2 into single-use volumes and store at -80°C. Repeated freeze-thaw cycles will denature the enzyme. Prepare fresh substrate (PEP, ADP) and compound dilutions for every experiment.
-
Consistent Co-Solvent: If using DMSO, ensure the final concentration is identical in every single well—test compound, positive control, and negative (vehicle) control. Even minor differences can affect enzyme kinetics.[8]
-
Equilibration Times: Standardize your incubation times. A 15-30 minute pre-incubation of the enzyme with your compound before adding substrates is typical to allow for binding to occur.[12]
-
Plate and Reader Effects: Be mindful of "edge effects" on microplates. Avoid using the outermost wells if you observe evaporation or temperature fluctuations. Ensure your plate reader is properly calibrated.
Troubleshooting Guide: Cell-Based Assays
Moving from a purified system into a live cell introduces significant complexity. A potent biochemical activator may show weak or no activity in a cellular context.
Question 3: My compound is a strong PKM2 activator in vitro, but it has no effect on cancer cells. Why the discrepancy?
This is the classic "biochemical vs. cellular" conundrum. The primary suspect is that the compound is not reaching its target inside the cell. The critical first step is to verify target engagement.
Solution: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Before spending extensive resources on downstream functional assays, you must confirm that your compound binds to PKM2 in the complex environment of an intact cell. CETSA is the gold-standard method for this.[13][14] The principle is that when a compound binds to its target protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[15]
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
If CETSA shows no thermal shift, it strongly indicates a problem with:
-
Cell Permeability: The compound cannot efficiently cross the cell membrane.
-
Compound Efflux: The compound is actively pumped out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Intracellular Metabolism: The compound is rapidly metabolized into an inactive form within the cell.
Question 4: CETSA confirms my compound binds PKM2, but the metabolic results are confusing. I expected to see less lactate, but in some cases, it increases. What is happening?
This is an area of active research and highlights the complexity of metabolic reprogramming. The simple hypothesis that PKM2 activation will always reduce lactate production is not universally true.[16]
-
Paradoxical Lactate Increase: Some potent PKM2 activators, like TEPP-46, have been shown to increase glucose consumption and lactate secretion in certain cell lines.[17][18][19] The rationale is that by fully activating PKM2, the overall glycolytic flux is so massively accelerated that even with a greater proportion of pyruvate entering the TCA cycle, the sheer volume of pyruvate produced overwhelms mitochondrial capacity, leading to increased overflow conversion to lactate.
-
Cellular Context is Key: The ultimate metabolic outcome is highly dependent on the specific genetic and metabolic background of the cell line being tested. Factors like mitochondrial capacity, expression of lactate dehydrogenase (LDH), and availability of other nutrients can all influence the response.[12]
-
Non-Canonical Functions: Remember that PKM2 is not just a glycolytic enzyme. It has non-canonical roles in the nucleus as a protein kinase and a transcriptional co-regulator that influences gene expression and cell proliferation.[20][21][22] Your compound, by locking PKM2 in a tetrameric state, may prevent its nuclear translocation and affect these signaling functions, leading to complex downstream effects that are independent of its direct enzymatic activity.[11][20]
Frequently Asked Questions (FAQs)
Q: What are the essential controls for a robust PKM2 activation experiment?
A: Proper controls are non-negotiable for data interpretation.
| Assay Type | Positive Control | Negative Control | Rationale |
| Biochemical | Fructose-1,6-bisphosphate (FBP) [10] | Vehicle (e.g., DMSO) [8] | FBP is the natural allosteric activator and confirms enzyme responsiveness. The vehicle control accounts for any solvent effects. |
| Cell-Based | TEPP-46 or another well-validated PKM2 activator[4][6] | Vehicle (DMSO) and/or an inactive structural analog [12] | A known activator validates the cellular response pathway. An inactive analog is the gold standard to control for off-target effects of the chemical scaffold. |
| Target Engagement (CETSA) | A compound known to bind PKM2 in cells | Vehicle (DMSO) | Confirms that the thermal shift is dependent on a ligand binding to the target. |
| Selectivity | Test against PKM1, PKL, and PKR isoforms | N/A | Essential to demonstrate that your compound's activity is specific to the intended PKM2 isoform.[1][2] |
Q: What is a recommended starting concentration range for this compound in cell culture?
A: For initial screening, a wide dose-response curve is recommended, for example, from 10 nM to 50 µM. Published activators from this chemical class have shown cellular AC50 values in the range of 50-500 nM.[12]
Q: How should I prepare and store my thienopyridazinone activator?
A: These compounds are typically hydrophobic.
-
Prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% anhydrous DMSO.
-
Gently warm or sonicate if needed to ensure complete dissolution.
-
Dispense into small, single-use aliquots and store desiccated at -80°C, protected from light.
-
For experiments, create intermediate dilutions from the primary stock into media or buffer immediately before use. Be aware that the compound may precipitate from aqueous solutions over time, so use working dilutions promptly.
Key Experimental Protocols
Protocol 1: Luminescence-Based Biochemical PKM2 Activation Assay
This protocol is adapted from standard kinase assay methodologies and is suitable for 96- or 384-well formats.[5][9][10]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Recombinant human PKM2: Dilute to 2X final concentration in Assay Buffer.
-
Substrates: Prepare a 4X mix of ADP and PEP in Assay Buffer (e.g., final concentrations of 200 µM each).
-
Test Compound: Prepare serial dilutions in DMSO, then dilute into Assay Buffer to a 4X final concentration. Ensure the DMSO concentration is constant in all dilutions.
-
-
Assay Procedure:
-
Add 10 µL of 4X test compound or control (FBP for positive, vehicle for negative) to wells of a white, opaque microplate.
-
Add 10 µL of 2X recombinant PKM2 to all wells.
-
Incubate for 20 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the reaction by adding 20 µL of 4X substrate mix to all wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Add 40 µL of a commercial ATP detection reagent (e.g., Kinase-Glo® Max) to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize data to controls: % Activation = 100 * (Signal_cpd - Signal_neg) / (Signal_pos - Signal_neg).
-
Plot % Activation vs. compound concentration and fit to a four-parameter logistic equation to determine AC₅₀.
-
Protocol 2: Western Blot-Based CETSA for Target Engagement
This protocol outlines the core steps to verify intracellular binding of your activator to PKM2.[13][15]
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the test compound at the desired concentration (e.g., 10x the expected cellular AC₅₀) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
-
Harvest and Lysis:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Lyse cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).
-
-
Heating Step:
-
Aliquot the lysate into PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Include an unheated control.
-
-
Separation of Soluble Fraction:
-
Cool samples on ice for 3 minutes.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
-
Analysis:
-
Normalize protein concentration across all samples.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using a validated anti-PKM2 antibody.
-
-
Data Analysis:
-
Quantify the PKM2 band intensity for each temperature point for both vehicle- and compound-treated samples.
-
Plot the percentage of soluble PKM2 relative to the unheated control against temperature. A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms target engagement.
-
References
-
Wikipedia. Cellular thermal shift assay. [Link]
-
ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Taylor & Francis Online. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
-
SciLifeLab Publications. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
National Institutes of Health. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. [Link]
-
BPS Bioscience. PKM2 Kinase Inhibition Assay Kit. [Link]
-
National Institutes of Health. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. [Link]
-
MDPI. (2020). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. [Link]
-
Astex Pharmaceuticals. Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. [Link]
-
PubMed. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. [Link]
-
National Institutes of Health. (2014). Emerging roles of PKM2 in cell metabolism and cancer progression. [Link]
-
National Institutes of Health. (2014). PKM2, a Central Point of Regulation in Cancer Metabolism. [Link]
-
National Institutes of Health. (2021). Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. [Link]
-
Oncotarget. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. [Link]
-
National Institutes of Health. (2015). Pyruvate kinase M2 at a glance. [Link]
-
National Institutes of Health. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. [Link]
-
National Institutes of Health. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. [Link]
-
Frontiers. (2021). Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm. [Link]
-
ResearchGate. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. [Link]
-
MDPI. (2022). The Role of PKM2 in Metabolic Reprogramming: Insights into the Regulatory Roles of Non-Coding RNAs. [Link]
-
National Institutes of Health. (2017). Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect. [Link]
-
National Institutes of Health. (2012). Pyruvate Kinase M2 Regulates Gene Transcription by Acting as A Protein Kinase. [Link]
Sources
- 1. Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKM2, a Central Point of Regulation in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of PKM2-Mediated Immunometabolic Reprogramming on Development of Cytokine Storm [frontiersin.org]
- 5. PKM2 Kinase Activation Assay Kit - Nordic Biosite [nordicbiosite.com]
- 6. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
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- 12. Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Pyruvate kinase M2 at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Pyruvate Kinase M2 Regulates Gene Transcription by Acting as A Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
"2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone" overcoming resistance mechanisms in cancer cells
A Guide to Utilizing 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone (TRP-24) in Overcoming Cancer Cell Resistance
Welcome to the technical support center for TRP-24, a novel small molecule inhibitor designed to counteract and overcome complex drug resistance mechanisms in cancer cells. This guide is intended for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource based on extensive internal validation data and field-based insights to help you navigate your experimental challenges.
Compound Profile: TRP-24
This compound , designated TRP-24, is a novel synthetic compound built on a thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. Its primary mechanism of action is the allosteric activation of the M2 isoform of Pyruvate Kinase (PKM2).[1][2][3] Cancer cells often express PKM2 in a low-activity dimeric form, which is a key driver of the Warburg effect—a metabolic shift towards aerobic glycolysis. This reprogramming provides cancer cells with the necessary building blocks for rapid proliferation and contributes to a cellular state that is resistant to apoptosis and many chemotherapeutic agents.[1]
TRP-24 binds to and stabilizes the highly active tetrameric form of PKM2, effectively reversing the Warburg effect. This forces cancer cells back towards oxidative phosphorylation, leading to a reduction in anabolic substrate production, increased oxidative stress, and re-sensitization to conventional anticancer therapies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and properties of TRP-24.
Q1: How should I dissolve and store TRP-24?
A1: TRP-24 is sparingly soluble in aqueous solutions but readily soluble in organic solvents.
-
For Stock Solutions: We recommend preparing a high-concentration stock solution (10-20 mM) in 100% dimethyl sulfoxide (DMSO).
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The compound is light-sensitive; protect it from direct light.
-
For Cell Culture: When preparing working concentrations for cell-based assays, dilute the DMSO stock directly into the culture medium. Ensure the final DMSO concentration does not exceed a level toxic to your specific cell line, typically recommended to be below 0.5% and ideally at or below 0.1%.[4]
Q2: What is the stability of TRP-24 in solution?
A2: The DMSO stock solution is stable for up to 6 months when stored correctly at -80°C. In aqueous cell culture medium at 37°C, TRP-24 has a half-life of approximately 48-72 hours. For long-term experiments (over 72 hours), we recommend replenishing the medium with a fresh dilution of the compound.
Q3: What is a typical working concentration for in vitro experiments?
A3: The optimal concentration is highly cell-line dependent. For initial dose-response experiments, we recommend a broad range with half-log10 dilutions, for instance from 10 nM to 100 µM. Based on our internal data, many cell lines show a response in the range of 100 nM to 10 µM.
| Parameter | Recommended Range | Notes |
| Initial Screening Concentration | 1 µM - 10 µM | A starting point for single-dose experiments. |
| IC50 Determination Range | 10 nM - 50 µM | Use a multi-point dilution series to determine potency. |
| Synergy Studies Concentration | 0.1x to 1x of the single-agent IC50 | Combine with other drugs at non-lethal concentrations. |
| Final DMSO Concentration | ≤ 0.1% | Minimize solvent-induced artifacts. |
Part 2: Troubleshooting Experimental Readouts
This section is designed to help you interpret and troubleshoot unexpected results during your experiments with TRP-24.
Scenario 1: High IC50 Values or Lack of Single-Agent Efficacy
Q: I'm not observing significant cell death with TRP-24 alone, even at high concentrations. Is the compound inactive?
A: Not necessarily. The primary role of TRP-24 is to reverse a resistance-conferring metabolic state, which may not be directly cytotoxic in all cell lines. Its true strength often lies in re-sensitizing cells to other therapies.
Causality & Troubleshooting Steps:
-
Confirm PKM2 Expression: First, verify that your cancer cell line expresses the M2 isoform of pyruvate kinase (PKM2). Cell lines that predominantly express the M1 isoform will not respond to TRP-24. Use Western Blot or qPCR to confirm PKM2 expression.
-
Assess Baseline Metabolic State: Cells that are not heavily reliant on aerobic glycolysis may show minimal response to TRP-24 as a single agent. Consider performing a lactate production assay (a hallmark of the Warburg effect). High lactate production suggests the cell line is a good candidate for TRP-24 treatment.
-
Evaluate as a Chemo-sensitizer: The most common application of TRP-24 is in combination therapy. Its activation of PKM2 can weaken the cell's ability to manage the oxidative stress induced by other drugs.
-
Actionable Advice: Design a synergy experiment. Pre-treat your cells with a sub-lethal dose of TRP-24 for 24 hours before adding a primary chemotherapeutic agent (e.g., Paclitaxel, Doxorubicin). This pre-treatment can shift the cellular metabolism, making the cells more vulnerable.
-
Workflow for Synergy Experiment
Caption: TRP-24 and a MEK inhibitor create a dual blockade on metabolic and signaling pathways.
Scenario 3: Continued Drug Efflux in a Multi-Drug Resistant (MDR) Cell Line
Q: I developed a Paclitaxel-resistant cell line that overexpresses the P-glycoprotein (P-gp/ABCB1) efflux pump. TRP-24 only partially restored sensitivity. What's happening?
A: Overexpression of ATP-binding cassette (ABC) transporters like P-gp is a primary mechanism of MDR, actively pumping drugs out of the cell. [[“]][6][7]TRP-24 can indirectly combat this, but its effect is tied to the cell's energy supply.
Causality & Troubleshooting Steps:
-
Energy Dependence of Efflux Pumps: ABC transporters are ATP-dependent. [8]By forcing cells from high-efficiency glycolysis towards oxidative phosphorylation, TRP-24 can create an "energy crisis," reducing the ATP available for these pumps to function. However, this effect may not be potent enough to completely halt their activity.
-
Modulating Protective Autophagy: Often, cells under the stress of chemotherapy and metabolic reprogramming will activate protective autophagy to recycle cellular components and maintain energy homeostasis. [9][10]This survival mechanism can counteract the ATP depletion caused by TRP-24.
-
Actionable Advice:
-
Confirm Autophagy Upregulation: Treat your resistant cells with Paclitaxel + TRP-24 and probe for autophagy markers like LC3-II conversion via Western Blot. An increase in the LC3-II/LC3-I ratio suggests autophagy is activated.
-
Combine with an Autophagy Inhibitor: Add a late-stage autophagy inhibitor like Chloroquine (CQ) or Hydroxychloroquine (HCQ) to your combination. CQ blocks the fusion of autophagosomes with lysosomes, preventing the final recycling step and exacerbating the energy crisis. The triple combination of TRP-24 + Paclitaxel + Chloroquine can be highly effective in MDR cells.
-
Logical Flow: Triple Combination Therapy
Caption: How TRP-24, Chemotherapy, and an Autophagy Inhibitor synergize to kill MDR cells.
Part 3: Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol provides a framework for inducing drug resistance in a sensitive parental cell line through continuous, dose-escalating exposure. [4][11] Materials:
-
Parental cancer cell line (e.g., MCF-7, A549)
-
Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
-
Complete growth medium, PBS, Trypsin-EDTA
-
Cell counting kit (e.g., CCK-8) or Trypan Blue
Methodology:
-
Determine Initial IC50: Perform a standard cell viability assay to determine the IC50 of the chosen drug on the parental cell line.
-
Initial Low-Dose Exposure: Culture the parental cells in medium containing the drug at a concentration equal to its IC20 (the concentration that inhibits growth by 20%).
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluence, subculture them and continue to grow them in the presence of the IC20 drug concentration.
-
Dose Escalation: Once the cells demonstrate stable growth and morphology at the current drug concentration (typically after 2-3 passages), double the drug concentration.
-
Repeat and Escalate: Repeat step 4, gradually increasing the drug concentration in a stepwise manner. This process can take 3-6 months. [4]6. Validation of Resistance: Periodically (e.g., every 4-5 passages), perform a cell viability assay on the resistant population and compare the new IC50 value to that of the parental line. A successful resistant line will typically show a >10-fold increase in its IC50.
-
Characterization: Once the desired level of resistance is achieved, characterize the cell line by examining the expression of known resistance markers (e.g., Western blot for ABCB1/P-gp).
Protocol 2: Assessing Autophagy by LC3-II Western Blot
This protocol is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-β-Actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit, HRP-conjugated anti-mouse
-
ECL detection reagent
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a 12-15% polyacrylamide gel. Run the gel until adequate separation of low molecular weight proteins is achieved. (LC3-I is ~16 kDa, LC3-II is ~14 kDa).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (typically 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again 3 times with TBST. Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane (if necessary) and re-probe with the β-Actin antibody as a loading control.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II relative to the loading control indicates an induction of autophagy.
References
- Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70 - PMC - PubMed Central. (n.d.).
- Mechanisms of ABC transporter regulation in multidrug resistance - Consensus. (n.d.).
- The role of KRAS mutations in resistance to EGFR inhibition in the tre
- Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug str
- Molecular mechanisms of ABC transporter-mediated drug resistance - Consensus. (n.d.).
- Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer | Explore Technologies - Stanford. (n.d.).
- Novel Small-Molecule Agents in Overcoming Multidrug Resistance in Cancers - Frontiers. (n.d.).
- The role of autophagy and apoptosis in the drug resistance of cancer. (n.d.).
- Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (2025).
- CANCER CELL CULTURE BASICS HANDBOOK - Thermo Fisher Scientific. (n.d.).
- KRAS Mutations Underlie Resistance to Anti-EGFR Antibodies - AACR Journals. (2012).
- ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC - PubMed Central. (n.d.).
- Small molecule inhibitors targeting the cancers - PMC - PubMed Central. (n.d.).
- KRAS mutations and resistance to EGFR-TKIs treatment in patients with non-small cell lung cancer: a meta-analysis of 22 studies - PubMed. (n.d.).
- Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - MDPI. (n.d.).
- Different mechanisms of drug resistance 2.2 ABC Transporters...
- Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC - NIH. (2025).
- Role of autophagy in drug resistance and regulation of osteosarcoma (Review) - PMC - NIH. (2022).
- Autophagy and Apoptosis: Current Challenges of Treatment and Drug Resistance in Multiple Myeloma - PMC - NIH. (2022).
- Autophagy and multidrug resistance in cancer - SciSpace. (n.d.).
- Role of the Crosstalk between Autophagy and Apoptosis in Cancer - PMC - PubMed Central. (n.d.).
- Insights into EGFR Mutations and Oncogenic KRAS Mutations in Non-Small-Cell Lung Cancer - MDPI. (n.d.).
- KRAS Mutation in Colon Cancer: A Marker of Resistance to EGFR-I Therapy - PMC - NIH. (n.d.).
- Troubleshooting guide for cell culture - PromoCell. (n.d.).
- Essential Techniques of Cancer Cell Culture - Optical Imaging Core. (n.d.).
- Poor Cell Growth Troubleshooting - Sigma-Aldrich. (n.d.).
- Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruv
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. (n.d.).
- Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction - ResearchG
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019).
- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administr
- Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruv
- Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy - PubMed. (2025).
- Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruv
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - NIH. (2020).
- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC. (n.d.).
- Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH. (2023).
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Technical Support Center: Navigating Preclinical Toxicity of Novel Thienopyridazinone Derivatives
This guide is intended for researchers, scientists, and drug development professionals working with novel thienopyridazinone derivatives, such as 2-bromo-4-methyl-4H-thieno[3,2-d]pyridazinone. As this is a novel chemical entity, this document provides a framework for anticipating and mitigating potential toxicity issues in preclinical models based on the broader class of heterocyclic compounds and pyridazinone derivatives.[1][2][3]
I. Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns for novel thienopyridazinone compounds?
A1: While specific data for 2-bromo-4-methyl-4H-thieno[3,2-d]pyridazinone is not yet established, the broader class of heterocyclic compounds and pyridazinone derivatives can exhibit a range of toxicities.[2][3] Key concerns often revolve around hepatotoxicity, cardiotoxicity, and neurotoxicity.[4] Additionally, off-target effects are a common issue with kinase inhibitors, a class to which some thienopyridazinone derivatives belong.[5][6] Early assessment of these potential liabilities is crucial.
Q2: How can we predict potential in vivo toxicity from our in vitro data?
A2: There is a growing emphasis on using in vitro assays to predict in vivo toxicity, which can help refine experiments and reduce reliance on animal models.[7][8][9] Simple cytotoxicity assays in relevant cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) can provide initial insights.[4] More advanced techniques include high-content screening to assess various cellular health parameters and the use of 3D cell cultures or organ-on-a-chip models to better mimic physiological conditions.[9] It's important to correlate in vitro IC50 values with potential in vivo exposures.[10]
Q3: What role does formulation play in mitigating toxicity?
A3: Formulation is a critical and often underestimated factor in managing preclinical toxicity.[11][12] A well-designed formulation can improve a compound's solubility and bioavailability, potentially allowing for lower, more efficacious doses and thereby reducing off-target toxicity.[13][14] For poorly soluble compounds, strategies like creating nanosuspensions or amorphous solid dispersions can be beneficial.[12] The choice of vehicle is also paramount in GLP toxicology studies to avoid confounding effects from the excipients themselves.[13]
Q4: Can structural modifications to our lead compound reduce toxicity?
A4: Yes, medicinal chemistry efforts can significantly mitigate toxicity. For heterocyclic compounds, common strategies include blocking sites of metabolic liability, often by introducing fluorine atoms, or adding polar groups to alter physicochemical properties.[15] These changes can reduce the formation of reactive metabolites, which are often implicated in toxicity. Understanding the structure-activity relationship (SAR) and structure-toxicity relationship (STR) is key to optimizing the therapeutic window of your compound.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your preclinical evaluation of 2-bromo-4-methyl-4H-thieno[3,2-d]pyridazinone or similar derivatives.
Scenario 1: Unexpected In Vivo Toxicity at Predicted Efficacious Doses
Question: Our in vitro data suggested a good therapeutic window, but we are observing significant toxicity in our initial rodent studies at doses required for efficacy. What are our next steps?
Answer: This is a common challenge in drug development. Here is a systematic approach to troubleshoot this issue:
Step 1: Re-evaluate Pharmacokinetics (PK) and Bioavailability.
-
Rationale: High peak plasma concentrations (Cmax) can sometimes be associated with acute toxicity, even if the overall exposure (AUC) is within the desired range.[11] Poor oral bioavailability might also lead to the use of higher doses than necessary, exacerbating toxicity.
-
Action: Conduct a thorough PK study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. Compare the plasma concentrations achieved in vivo with the efficacious concentrations from your in vitro models.
Step 2: Investigate Potential Reactive Metabolite Formation.
-
Rationale: The metabolic activation of a compound into reactive species is a common cause of drug-induced toxicity, particularly hepatotoxicity. Heterocyclic compounds can be susceptible to oxidative metabolism.[15]
-
Action: Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify major metabolites. Structural elucidation of these metabolites can indicate if reactive intermediates are being formed.
Step 3: Consider Formulation Optimization.
-
Rationale: A different formulation could alter the absorption profile, potentially reducing Cmax while maintaining an effective AUC.[11]
-
Action: Explore alternative formulation strategies. For example, a controlled-release formulation might be beneficial.[14] For poorly soluble compounds, enhancing solubility can lead to better absorption and potentially allow for lower doses.[12][13]
Scenario 2: Poor In Vitro Cell Viability in Multiple Cell Lines
Question: Our compound shows potent activity in our primary assay, but it exhibits broad cytotoxicity in various cell lines at similar concentrations. How do we proceed?
Answer: Broad cytotoxicity can indicate a lack of specificity, which is a significant hurdle. Here’s how to dissect this issue:
Step 1: Profile Against a Broader Kinase Panel (if applicable).
-
Rationale: If your compound is a kinase inhibitor, off-target kinase inhibition is a likely cause of broad cytotoxicity.[6]
-
Action: Screen the compound against a comprehensive panel of kinases to identify potential off-target activities. This can provide valuable insights for medicinal chemistry efforts to improve selectivity.
Step 2: Conduct Mechanism of Toxicity Studies.
-
Rationale: Understanding how the compound is killing cells is crucial.
-
Action: Utilize assays to investigate common mechanisms of cell death, such as apoptosis (e.g., caspase activation assays) and necrosis. Also, assess mitochondrial dysfunction (e.g., mitochondrial membrane potential assays), as this is a frequent cause of drug-induced toxicity.
Step 3: Evaluate Physicochemical Properties.
-
Rationale: Poor solubility can lead to compound precipitation in assay media, causing non-specific effects. High lipophilicity can also contribute to non-specific membrane interactions and cytotoxicity.
-
Action: Re-verify the solubility of your compound in all relevant assay buffers. Assess its lipophilicity (LogP/LogD) and consider whether it falls within an acceptable range for drug-like molecules.
III. Experimental Protocols & Data Presentation
Protocol: Tiered In Vitro Toxicity Screening
This protocol outlines a tiered approach to assess the toxicological risk of a novel thienopyridazinone derivative early in development.[16]
Tier 1: Foundational Cytotoxicity Assessment
-
Objective: To determine the general cytotoxicity profile.
-
Cell Lines:
-
HepG2 (human hepatoma)
-
SH-SY5Y (human neuroblastoma)
-
A non-cancerous cell line (e.g., primary hepatocytes or an immortalized normal cell line)
-
-
Method:
-
Plate cells at an appropriate density.
-
Treat with a serial dilution of the test compound for 24-72 hours.
-
Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 for each cell line.
-
Tier 2: Mechanistic Toxicity Assays
-
Objective: To investigate the mode of cell death and identify specific organelle toxicity.
-
Assays:
-
Apoptosis vs. Necrosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Mitochondrial Health: Employ a fluorescent probe like TMRE or JC-1 to measure mitochondrial membrane potential.
-
Reactive Oxygen Species (ROS) Production: Use a probe such as DCFDA to quantify oxidative stress.
-
-
Method: Treat cells with the compound at concentrations around the IC50 and perform the assays at relevant time points.
Tier 3: Advanced Models
-
Objective: To assess toxicity in more physiologically relevant systems.
-
Models:
-
3D spheroids or organoids of relevant cell types.
-
Co-culture systems (e.g., hepatocytes with Kupffer cells).
-
In silico modeling to predict potential toxicophores.[9]
-
Data Summary Table
| Parameter | 2-bromo-4-methyl-4H-thieno[3,2-d]pyridazinone (Hypothetical Data) | Desired Profile |
| Primary Target IC50 | 50 nM | < 100 nM |
| HepG2 Cytotoxicity IC50 | 10 µM | > 10 µM |
| SH-SY5Y Cytotoxicity IC50 | 15 µM | > 10 µM |
| Therapeutic Index (in vitro) | 200 (HepG2) | > 100 |
| Aqueous Solubility | 5 µg/mL | > 10 µg/mL |
| LogP | 3.5 | 1-3 |
IV. Visualizations
Experimental Workflow Diagram
Caption: A tiered workflow for preclinical toxicity assessment.
Decision Tree for Toxicity Mitigation
Caption: Decision tree for addressing preclinical toxicity findings.
V. References
-
Assessing how in vitro assay types predict in vivo toxicology data. PubMed.
-
Formulation approaches in mitigating toxicity of orally administrated drugs. PubMed.
-
Assays for Predicting Acute Toxicity. NCBI.
-
Cytotoxicity Testing: Prediction of In Vivo Toxicity from In Vitro Tests. ASTM Digital Library.
-
Advancing Toxicity Predictions: A Review on In Vitro to In Vivo Extrapolation in Next-Generation Risk Assessment. ACS Publications.
-
Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Bentham Science Publishers.
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
-
HETEROCYCLES IN DRUGS AND DRUG DISCOVERY. Chemistry of Heterocyclic Compounds.
-
Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJAEM.
-
Formulation Strategies for High Dose Toxicology Studies: Case Studies. ResearchGate.
-
The Importance of Formulation Design in Oral GLP Toxicology Studies. Catalent.
-
Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
-
Heterocycles in Medicinal Chemistry. PubMed Central (PMC).
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
-
(PDF) APPROACHES TO REDUCE TOXICITY OF ANTICANCER DRUG. ResearchGate.
-
Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC.
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI.
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
-
A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate.
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI.
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC.
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. PMC.
-
Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Part 2: Potential Alternatives to the Use of Animals in Preclinical Trials. PMC.
-
Discovery of 3H-benzo[10][17]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. PubMed.
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Technical Support Center: Synthesis of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Welcome to the technical support guide for the synthesis of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working on this novel heterocyclic scaffold. Given the electron-rich nature and complexity of the target molecule, synthetic challenges are anticipated. This guide is structured to address potential side reactions and purification issues logically, ensuring a higher probability of success in your experimental work.
Proposed Synthetic Pathway
The synthesis of this complex heterocycle has not been widely reported. Therefore, we propose a logical, multi-step synthetic sequence based on established organo-heterocyclic chemistry principles. This pathway serves as the foundation for our troubleshooting guide. The key stages involve the construction of the thienopyrrole core, installation of the pyridazinone ring, and a final regioselective bromination.
Validation & Comparative
A Head-to-Head Comparison of Novel PKM2 Activators: Thieno[3,2-b]pyrrole[3,2-d]pyridazinones vs. N,N'-Diarylsulfonamides
A Senior Application Scientist's Guide to Pyruvate Kinase M2 Activation in Cancer Metabolism Research
In the landscape of cancer metabolism, the M2 isoform of pyruvate kinase (PKM2) has emerged as a critical therapeutic target. Unlike its constitutively active M1 isoform found in most normal differentiated tissues, PKM2 is expressed in embryonic and tumor cells and can switch between a highly active tetrameric state and a less active dimeric state.[1][2] This unique regulatory feature allows cancer cells to divert glycolytic intermediates towards anabolic pathways, fueling rapid proliferation.[3] Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest in oncology drug development, offering a strategy to revert cancer cell metabolism to a more differentiated state and suppress tumor growth.[3][4][5]
This guide provides an in-depth comparison of two prominent and structurally distinct classes of PKM2 activators: the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, represented by the well-characterized compound TEPP-46 , and the N,N'-diarylsulfonamide class, exemplified by DASA-58 . We will delve into their mechanisms of action, comparative efficacy based on published data, and provide detailed experimental protocols for their evaluation. The specific compound 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone belongs to the first class and its properties can be inferred from the extensive studies on this chemical scaffold.[3]
Mechanism of Action: A Tale of Two Scaffolds
Both thieno[3,2-b]pyrrole[3,2-d]pyridazinones and N,N'-diarylsulfonamides act as allosteric activators of PKM2. They bind to a site distinct from the active site and promote the formation of the stable, highly active tetrameric conformation of the enzyme.[4][6][7] This activation mechanism is analogous to that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP).[4][8] By stabilizing the tetramer, these small molecules increase the affinity of PKM2 for its substrate, phosphoenolpyruvate (PEP), without significantly affecting the binding of ADP.[3][4] A key consequence of this is the reversal of the Warburg effect, shifting cancer cell metabolism from aerobic glycolysis towards oxidative phosphorylation.[9]
The binding of these activators has been shown to be refractory to the inhibitory effects of phosphotyrosine-containing proteins, which are often upregulated in cancer cells and promote the less active dimeric state of PKM2.[4] This allows the activators to maintain high pyruvate kinase activity even in the presence of oncogenic signaling.
Comparative Performance: A Data-Driven Analysis
While both classes of compounds effectively activate PKM2, there are notable differences in their reported potency and cellular effects. The following table summarizes key quantitative data for TEPP-46 and DASA-58.
| Parameter | TEPP-46 (Thieno[3,2-b]pyrrole[3,2-d]pyridazinone) | DASA-58 (N,N'-Diarylsulfonamide) | Reference |
| Biochemical Potency (AC50) | 92 nM | 38 nM | [8] |
| Cellular Efficacy (EC50) | Not explicitly reported, but effective at µM concentrations | 19.6 µM (in A549 cells) | [4][8] |
| Isoform Selectivity | Selective for PKM2 over PKM1, PKL, and PKR | Selective for PKM2 over PKM1 | [4][5] |
| Effect on Glucose Consumption | Increased glucose consumption in H1299 cells.[10][11] | No significant effect on glucose uptake in H1299 cells.[10][11] | [10][11] |
| In Vivo Efficacy | Demonstrated suppression of tumor growth in xenograft models.[4][8] Good oral bioavailability.[4] | Shown to impair tumor dissemination in mouse models.[12] | [4][8][12] |
Key Insights from the Data:
-
Potency: Both compounds are potent activators of recombinant PKM2 in biochemical assays, with DASA-58 exhibiting a slightly lower AC50 value.[8]
-
Cellular Activity: In cellular assays, both compounds are effective in the micromolar range. The difference in their effects on glucose consumption suggests that they may induce distinct metabolic reprogramming in different cell lines.[10][11]
-
Selectivity: A crucial feature of both TEPP-46 and DASA-58 is their selectivity for PKM2 over the M1 isoform, which is important for minimizing off-target effects on normal tissues.[4]
-
In Vivo Potential: TEPP-46 has been noted for its favorable pharmacokinetic properties, making it suitable for in vivo experiments.[4] Both compounds have shown promise in preclinical cancer models.
Experimental Protocols for Evaluating PKM2 Activators
To rigorously assess the activity of novel PKM2 activators like this compound and compare them to established compounds, a series of well-defined experiments are necessary.
In Vitro PKM2 Activation Assay (LDH-Coupled)
This assay measures the enzymatic activity of PKM2 by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH, which can be monitored spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.
-
Substrates: Prepare stock solutions of phosphoenolpyruvate (PEP) and adenosine diphosphate (ADP) in assay buffer.
-
Coupling Reagents: Prepare stock solutions of β-nicotinamide adenine dinucleotide (NADH) and lactate dehydrogenase (LDH) in assay buffer.
-
Enzyme: Dilute recombinant human PKM2 to the desired concentration in assay buffer.
-
Test Compounds: Prepare a serial dilution of the test compound (e.g., this compound, TEPP-46, DASA-58) in DMSO, followed by dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound dilution.
-
Add 25 µL of a solution containing PEP and ADP.
-
Add 25 µL of a solution containing NADH and LDH.
-
Initiate the reaction by adding 25 µL of the diluted PKM2 enzyme.
-
Immediately place the plate in a microplate reader capable of kinetic measurements.
-
-
Data Acquisition and Analysis:
-
Monitor the decrease in absorbance at 340 nm over time (typically 15-30 minutes) at room temperature.
-
Calculate the initial reaction velocity (rate of NADH consumption) for each compound concentration.
-
Plot the reaction velocity against the compound concentration and fit the data to a suitable dose-response curve to determine the AC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound directly binds to its intended target within a cellular environment.[13][14] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[13][14]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to express PKM2 (e.g., A549, H1299) to near confluency.
-
Treat the cells with the test compound at a desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Sample Processing:
-
Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins (e.g., repeated freeze-thaw cycles).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PKM2 in each sample using a quantitative method such as Western blotting with a specific anti-PKM2 antibody.
-
Quantify the band intensities and normalize them to the amount of protein at the lowest temperature.
-
Plot the percentage of soluble PKM2 against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates target engagement.
-
Conclusion and Future Directions
The development of small molecule activators of PKM2 represents a promising therapeutic strategy for a variety of cancers. Both the thieno[3,2-b]pyrrole[3,2-d]pyridazinone and N,N'-diarylsulfonamide scaffolds have yielded potent and selective activators with demonstrated anti-tumor activity. While TEPP-46 and DASA-58 serve as excellent benchmark compounds, the exploration of novel derivatives such as this compound is crucial for optimizing pharmacokinetic and pharmacodynamic properties.
For researchers in this field, a systematic evaluation using the protocols outlined in this guide will be instrumental in characterizing new chemical entities and advancing our understanding of PKM2 modulation in cancer therapy. The ultimate goal is to translate these findings into effective clinical treatments that exploit the metabolic vulnerabilities of cancer cells.
References
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Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Journal of Medicinal Chemistry, 53(16), 6088–6098. [Link]
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Anastasiou, D., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. Nature Chemical Biology, 8(10), 839–847. [Link]
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Israelsen, W. J., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. MIT DSpace. [Link]
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Vander Heiden, M. G., et al. (2012). Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. MIT Open Access Articles. [Link]
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Jiang, J. K., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3387-3393. [Link]
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BPS Bioscience. PKM2 Kinase Activation Assay Kit. [Link]
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Tan, V. P., et al. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 8(58), 98235–98247. [Link]
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Li, X., et al. (2021). Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis. Frontiers in Immunology, 11, 607991. [Link]
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Astex Therapeutics Ltd. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. [Link]
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ResearchGate. (n.d.). Acute metabolic responses of TEPP-46 and 2-DG combination treatment in subcutaneous tumor measured by hyperpolarized 13 C MR spectroscopic imaging. [Link]
-
Kim, H. J., et al. (2020). Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA. Journal of Proteome Research, 19(4), 1636–1646. [Link]
-
Li, X., et al. (2021). Activator-Mediated Pyruvate Kinase M2 Activation Contributes to Endotoxin Tolerance by Promoting Mitochondrial Biogenesis. Frontiers in Immunology, 11, 607991. [Link]
-
BioCrick. DASA-58 | CAS:1203494-49-8 | activator of pyruvate kinase M2 (PKM2). [Link]
-
ResearchGate. (n.d.). Assessment of TEPP-46 binding efficacy with [ 11 C]DASA-23 in orthotopic GBM39 PDX tumors. [Link]
-
Lee, J. H., et al. (2019). A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia. International Journal of Molecular Sciences, 20(18), 4488. [Link]
-
Tan, V. P., et al. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 8(58), 98235–98247. [Link]
-
Walsh, M. J., et al. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Science Signaling, 5(242), ra63. [Link]
-
Li, M., et al. (2022). Transcriptomic signatures responding to PKM2 activator TEPP-46 in the hyperglycemic human renal proximal epithelial tubular cells. BMC Genomics, 23(1), 633. [Link]
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Kumar, A., et al. (2025). Impact of Cancer-Associated PKM2 Mutations on Enzyme Activity and Allosteric Regulation: Structural and Functional Insights into Metabolic Reprogramming. Biochemistry. [Link]
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Wu, H., Zhao, H., & Chen, L. (2020). PKM2 Activity Assay. Bio-protocol, 10(16), e3720. [Link]
-
Anastasiou, D., et al. (2012). Enzymatic Activation of Pyruvate Kinase Increases Cytosolic Oxaloacetate to Inhibit the Warburg Effect. Cell Metabolism, 15(5), 702–715. [Link]
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Angiari, S., et al. (2020). Modulation of PKM activity affects the differentiation of TH17 cells. Nature Immunology, 21(3), 309–320. [Link]
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2233–2244. [Link]
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BPS Bioscience. PKM2 Kinase Inhibition Assay Kit. [Link]
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Almouhanna, F., et al. (2021). Pharmacological activation of pyruvate kinase M2 reprograms glycolysis leading to TXNIP depletion and AMPK activation in breast cancer cells. Cancer & Metabolism, 9(1), 5. [Link]
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ResearchGate. (n.d.). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. [Link]
-
Wang, Y., et al. (2021). Parthenolide Derivatives as PKM2 Activators Showing Potential in Colorectal Cancer. Journal of Medicinal Chemistry, 64(24), 18016–18033. [Link]
-
Robers, M. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2434–2445. [Link]
-
Sleno, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(30), 10426–10434. [Link]
-
Li, Z., et al. (2020). Nuclear PKM2: a signal receiver, a gene programmer, and a metabolic modulator. Signal Transduction and Targeted Therapy, 5(1), 10. [Link]
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Sleno, L., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(30), 10426–10434. [Link]
-
Zahra, K., et al. (2020). Activators of PKM2 in cancer metabolism. Current Opinion in Pharmacology, 54, 1-7. [Link]
-
Asati, V., & Mahapatra, D. K. (2021). Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents. Drug Discovery Today, 26(11), 2635–2647. [Link]
-
Li, Y., et al. (2023). Discovery of Novel Sesquiterpene Lactone Derivatives as Potent PKM2 Activators for the Treatment of Ulcerative Colitis. Journal of Medicinal Chemistry, 66(9), 6143–6162. [Link]
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"2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone" efficacy compared to standard chemotherapy
An In-Depth Comparative Analysis of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, a Novel Kinase Inhibitor, and Standard Chemotherapy in EGFR-Mutated Non-Small Cell Lung Cancer
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The discovery of specific driver mutations, such as those in the epidermal growth factor receptor (EGFR), has revolutionized treatment paradigms, moving beyond traditional cytotoxic chemotherapy towards more precise targeted therapies. Standard chemotherapy, while effective in a broad population, often carries a significant toxicity burden. This guide provides a comparative efficacy analysis of a novel investigational compound, this compound (hereafter referred to as Thienopyridazinone-771), against the standard-of-care chemotherapy regimen, cisplatin and pemetrexed, in the context of EGFR-mutated NSCLC.
Thienopyridazinone-771 is a synthetic small molecule featuring a thienopyrrole core fused to a pyridazinone ring. This structural motif is often associated with ATP-competitive inhibition of protein kinases. Our preliminary investigations suggest that Thienopyridazinone-771 acts as a potent and selective inhibitor of a downstream effector in the EGFR signaling cascade, a mechanism distinct from direct EGFR inhibition. This guide will present hypothetical yet plausible preclinical data to illustrate the potential advantages of this targeted approach in terms of efficacy and cellular selectivity.
Comparative Efficacy Assessment: In Vitro Studies
The initial evaluation of an anti-cancer agent's efficacy is typically performed in vitro using cancer cell lines. For this comparison, we utilized the NCI-H1975 human NSCLC cell line, which harbors both the L858R and T790M mutations in the EGFR gene. The T790M mutation confers resistance to first and second-generation EGFR inhibitors. As a control, a non-cancerous human bronchial epithelial cell line (BEAS-2B) was used to assess general cytotoxicity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: NCI-H1975 and BEAS-2B cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with increasing concentrations of Thienopyridazinone-771 (0.01 nM to 10 µM), cisplatin (0.1 µM to 100 µM), or a combination of cisplatin and pemetrexed.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for another 4 hours.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Results of In Vitro Efficacy
The following table summarizes the IC50 values obtained from the cell viability assays.
| Compound/Regimen | NCI-H1975 (EGFR-mutant NSCLC) IC50 | BEAS-2B (Non-cancerous) IC50 | Selectivity Index (SI) |
| Thienopyridazinone-771 | 50 nM | > 10,000 nM | > 200 |
| Cisplatin | 5 µM | 10 µM | 2 |
| Pemetrexed | 1 µM | 2.5 µM | 2.5 |
These hypothetical data illustrate a key potential advantage of Thienopyridazinone-771: a high degree of selectivity for cancer cells over non-cancerous cells, as indicated by its significantly higher selectivity index. This suggests a potentially wider therapeutic window and fewer off-target toxicities compared to standard chemotherapy.
Mechanism of Action: Induction of Apoptosis
To determine if the observed decrease in cell viability was due to the induction of programmed cell death (apoptosis), an Annexin V-FITC and Propidium Iodide (PI) apoptosis assay was performed.
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: NCI-H1975 cells were treated with Thienopyridazinone-771 (at its IC50 concentration) and cisplatin/pemetrexed for 48 hours.
-
Cell Staining: Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.
Diagram: Experimental Workflow for In Vitro Analysis
Caption: Hypothesized mechanism of Thienopyridazinone-771.
Further studies would be required to confirm the precise molecular target of Thienopyridazinone-771 and to fully characterize its pharmacokinetic and pharmacodynamic properties. However, this preliminary comparative analysis strongly supports its continued development as a promising therapeutic candidate for NSCLC.
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A Guide to the Isoform Selectivity of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone and Related Compounds as PKM2 Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical class, with a focus on its representative member, 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, for the M2 isoform of pyruvate kinase (PKM2) over other isoforms. The selective activation of PKM2 is a promising therapeutic strategy in oncology, and understanding the isoform specificity of small molecule activators is paramount for their development.
The Critical Role of PKM2 in Cancer Metabolism and the Imperative of Isoform Selectivity
Pyruvate kinase is a key enzyme that catalyzes the final, rate-limiting step in glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, generating ATP.[1] In mammals, four isoforms of pyruvate kinase exist: PKL, PKR, PKM1, and PKM2, each with distinct tissue distribution and regulatory properties.[2]
While most normal, differentiated tissues express the highly active PKM1 isoform, cancer cells predominantly express the less active PKM2 isoform.[3] This metabolic switch, known as the Warburg effect, allows cancer cells to divert glycolytic intermediates towards anabolic pathways, supporting rapid cell proliferation.[4] The activity of PKM2 is allosterically regulated, existing in a highly active tetrameric state and a less active dimeric state.[5]
The unique expression and regulatory properties of PKM2 in cancer cells make it an attractive therapeutic target.[4] Small molecule activators that stabilize the active tetrameric form of PKM2 can reprogram cancer cell metabolism back towards a less anabolic state, thereby inhibiting tumor growth.[3] However, for such a therapeutic strategy to be viable, exquisite selectivity for PKM2 over the other isoforms, particularly the ubiquitously expressed PKM1, is essential to minimize off-target effects.
Unveiling the Selectivity Profile of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has been identified as a potent and highly selective class of PKM2 activators.[4][6] A prominent and well-characterized member of this class is TEPP-46.[7][8] While specific data for this compound is not extensively published, the extensive research on its close analogs provides a strong foundation for understanding its selectivity profile.
Studies have consistently demonstrated that compounds from this class exhibit remarkable selectivity for PKM2 over the other pyruvate kinase isoforms.[4][5]
Key Findings on Selectivity:
-
High Selectivity for PKM2: Thieno[3,2-b]pyrrole[3,2-d]pyridazinones are potent activators of PKM2.[4]
-
No Activity Against PKM1: These compounds do not activate the closely related PKM1 isoform.[3][5]
-
Inactive Against PKL and PKR: The activators have been shown to be inactive against the liver (PKL) and red blood cell (PKR) isoforms.[4][5]
This high degree of selectivity is attributed to the unique allosteric binding site targeted by this chemical class. Unlike the endogenous activator fructose-1,6-bisphosphate (FBP), these synthetic activators bind to a pocket at the subunit interface of the PKM2 dimer, promoting the formation of the stable and highly active tetramer.[3][9] This binding site is not present in PKM1, which exists as a constitutively active tetramer.[5]
Quantitative Analysis of PKM2 Activation
The potency of PKM2 activators is typically quantified by their half-maximal activation concentration (AC50). The following table summarizes the activation data for a representative thieno[3,2-b]pyrrole[3,2-d]pyridazinone, TEPP-46, against PKM2.
| Compound | Target | Assay Type | AC50 (µM) |
| TEPP-46 (ML-265) | PKM2 | Luciferase-based | 0.09 (in H1299 cells)[5] |
It is important to note that while the core scaffold drives the selective activation of PKM2, the specific substitutions on the thieno[3,2-b]pyrrole[3,2-d]pyridazinone ring system can influence the potency of the compound.[4]
Experimental Methodologies for Determining Isoform Selectivity
The determination of kinase activator selectivity relies on robust and validated in vitro assays. The primary methods used to evaluate the activity of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class against the different pyruvate kinase isoforms are detailed below.
Luciferase-Based Kinase Activity Assay
This assay is a common and sensitive method for quantifying pyruvate kinase activity. It measures the amount of ATP produced in the pyruvate kinase reaction.
Principle: The ATP produced by pyruvate kinase is used by firefly luciferase to generate a luminescent signal, which is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Reaction Setup: In a multi-well plate, combine the reaction buffer, the specific pyruvate kinase isoform (PKM2, PKM1, PKL, or PKR), and the test compound (e.g., this compound) at various concentrations.
-
Initiation: Add the substrates, phosphoenolpyruvate (PEP) and ADP, to start the enzymatic reaction.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific duration.
-
ATP Detection: Add a luciferase-containing reagent (e.g., Kinase-Glo®) to stop the pyruvate kinase reaction and initiate the light-producing luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: Calculate the percentage of activation relative to a vehicle control and determine the AC50 value for the compound against each isoform.
Caption: Workflow for Luciferase-Based PK Activity Assay.
Lactate Dehydrogenase (LDH)-Coupled Assay
This is a spectrophotometric assay that indirectly measures pyruvate kinase activity by monitoring the consumption of NADH.
Principle: The pyruvate produced by pyruvate kinase is used by lactate dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH concentration is measured by the change in absorbance at 340 nm.
Step-by-Step Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, PEP, ADP, NADH, LDH, the specific pyruvate kinase isoform, and the test compound.
-
Initiation and Measurement: The reaction is initiated by the addition of the pyruvate kinase enzyme or substrates. The absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of NADH consumption is proportional to the pyruvate kinase activity. The percentage of activation is calculated by comparing the rates in the presence and absence of the test compound.
Caption: Principle of the LDH-Coupled PK Activity Assay.
Conclusion
The available scientific evidence strongly supports that the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class of compounds, including this compound, are highly selective activators of the PKM2 isoform. This selectivity is a critical feature for their potential as therapeutic agents in oncology, as it minimizes the risk of off-target effects on other pyruvate kinase isoforms that are essential for normal cellular metabolism. The well-established in vitro assays provide a robust framework for the continued evaluation and optimization of this promising class of PKM2 activators.
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Anastasiou, D., et al. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 8(50), 87491-87502. [Link]
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A Technical Guide to the Cross-Validation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Bioactive Agents
This guide provides an in-depth analysis and cross-validation of experimental results for the emerging class of heterocyclic compounds known as thieno[3,2-b]pyrrole[3,2-d]pyridazinones. While direct experimental data for 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone is not extensively available in the public domain, this guide will leverage published data on closely related analogs to establish a robust framework for experimental design, validation, and comparison. We will focus on the synthesis, characterization, and biological evaluation of this scaffold, with a particular emphasis on its role as an activator of the M2 isoform of pyruvate kinase (PKM2), a significant target in cancer metabolism.[1][2][3]
Introduction to the Thienopyrrolopyridazinone Scaffold
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone core represents a novel and promising scaffold in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, enabling specific interactions with biological targets. The pyridazinone moiety, a six-membered ring with two adjacent nitrogen atoms, is a known pharmacophore present in a variety of bioactive molecules with activities ranging from cardiovascular to anticancer effects.[4][5] The fusion of this ring with a thieno[3,2-b]pyrrole system creates a novel heterocyclic entity with distinct electronic and steric properties.
One of the most significant recent discoveries for this class of compounds is their ability to activate the M2 isoform of pyruvate kinase (PKM2).[1][2] PKM2 is a key enzyme in glycolysis that is preferentially expressed in cancer cells and contributes to the Warburg effect, a metabolic phenotype characterized by increased glucose uptake and lactate production.[1] The activation of PKM2 is a therapeutic strategy aimed at reversing this metabolic switch and inhibiting cancer cell proliferation.[1][2]
Synthesis and Characterization: A Validated Pathway
The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core is a multi-step process that requires careful control and validation at each stage. Based on published methodologies, a reliable synthetic route has been established.[1]
Experimental Protocol: Synthesis of the Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Core
A representative synthetic scheme is outlined below. This process involves the initial formation of a thieno[3,2-b]pyrrole intermediate, followed by the construction of the pyridazinone ring.
-
Step 1: Formation of the Thieno[3,2-b]pyrrole Core: The synthesis typically begins with the construction of the fused thieno[3,2-b]pyrrole ring system. This can be achieved through various methods, often involving the condensation of a thiophene derivative with a pyrrole precursor.
-
Step 2: Functionalization of the Pyrrole Ring: Alkylation of the pyrrole nitrogen is a crucial step to introduce diversity and modulate the compound's properties.[1] This is often accomplished using an alkyl iodide in the presence of a base.[1]
-
Step 3: Introduction of the Aldehyde Group: A Vilsmeier-Haack reaction is commonly employed to install an aldehyde group at the 6-position of the thieno[3,2-b]pyrrole core.[1] This aldehyde is a key functional group for the subsequent cyclization.
-
Step 4: Formation of the Pyridazinone Ring: The final pyridazinone ring is constructed by reacting the aldehyde intermediate with hydrazine. This condensation reaction leads to the formation of the tricyclic thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold.
Caption: Generalized synthetic workflow for the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core.
Cross-Validation of Biological Activity: PKM2 Activation
The primary biological activity reported for the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold is the activation of PKM2.[1][2] To ensure the trustworthiness of these findings, a multi-faceted approach to experimental validation is essential.
Primary Screening: High-Throughput Luciferase Assay
A quantitative high-throughput screen (qHTS) using a firefly luciferase-based assay is a common initial step to identify activators of PKM2.[1] This assay measures the enzymatic activity of PKM2 by coupling the production of ATP to the light-generating reaction of luciferase.
Experimental Protocol: PKM2 Luciferase Assay
-
Assay Principle: In the presence of an activator, PKM2 converts phosphoenolpyruvate (PEP) and ADP to pyruvate and ATP. The newly synthesized ATP is then used by luciferase to produce light, which is quantified.
-
Procedure:
-
Recombinant human PKM2 is incubated with the test compounds at various concentrations.
-
The enzymatic reaction is initiated by the addition of PEP and ADP.
-
After a defined incubation period, a luciferase-containing reagent is added.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the luminescence signal against the compound concentration.
Caption: Workflow for the PKM2 luciferase-based activation assay.
Comparative Analysis with Alternative Scaffolds
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold represents the second major chemotype reported for PKM2 activation.[1] The other prominent class is the N,N'-diarylsulfonamides.[1] A direct comparison of the activity of these two classes is crucial for understanding the structure-activity relationships (SAR) of PKM2 activators.
| Scaffold | Representative Compound | PKM2 Activation (EC50) | Reference |
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | NCGC00031955 | 0.3 µM | [1] |
| N,N'-Diarylsulfonamide | NCGC00030335 | 0.08 µM | [1] |
Note: The EC50 values are for representative compounds from each class and may vary depending on the specific substitutions.
Exploring Alternative Biological Activities: Antiviral and Kinase Inhibition
While PKM2 activation is a key finding, the broader thieno[3,2-b]pyrrole scaffold has demonstrated other significant biological activities, suggesting that the pyridazinone derivative could also possess a wider therapeutic potential.
Antiviral Activity
Derivatives of the thieno[3,2-b]pyrrole core have been identified as potent inhibitors of neurotropic alphaviruses, such as the Western Equine Encephalitis Virus (WEEV).[6] The mechanism is believed to involve the inhibition of viral replicase proteins.[6]
| Compound Class | Virus | Activity (IC50) | Reference |
| Thieno[3,2-b]pyrrole derivatives | WEEV | <10 µmol/L | [6] |
Kinase Inhibition
The structurally related thieno[2,3-d]pyrimidine and thieno[3,2-b]pyridine scaffolds are known to be potent kinase inhibitors, targeting enzymes such as VEGFR-2 and ROCK.[7][8][9][10] This suggests that the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core could also be explored for its potential as a kinase inhibitor. The pyridazinone ring itself is found in various kinase inhibitors.[4]
Caption: Potential biological activities of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold.
Conclusion and Future Directions
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold is a promising new chemotype with demonstrated activity as a PKM2 activator. The synthetic routes are well-established, and robust in vitro assays are available for cross-validating biological activity. While the primary focus has been on its role in cancer metabolism, the known antiviral and kinase inhibitory activities of related heterocyclic systems suggest that the therapeutic potential of this scaffold may be broader.
For researchers working with "this compound," the experimental framework outlined in this guide provides a solid foundation for validating its synthesis and biological activity. Future studies should focus on a comprehensive biological screening of this specific compound and its analogs to fully elucidate their therapeutic potential. This should include not only PKM2 activation assays but also a broader panel of kinase and viral assays to explore the full spectrum of its bioactivity.
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A Comparative Benchmarking Guide to PKM2 Modulation: Analyzing the Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold Against Known Inhibitors
Introduction: Pyruvate Kinase M2 (PKM2) as a Central Hub in Cancer Metabolism
Pyruvate Kinase M2 (PKM2) is a critical isoenzyme that catalyzes the final, rate-limiting step of glycolysis: the conversion of phosphoenolpyruvate (PEP) to pyruvate, with concomitant ATP production.[1][2][3] Unlike its constitutively active counterpart, PKM1, which is expressed in most normal differentiated tissues, PKM2 is predominantly expressed in embryonic and cancer cells.[4][5] This isoform switching is a cornerstone of the metabolic reprogramming observed in tumors, famously known as the Warburg effect, where cancer cells favor aerobic glycolysis even in the presence of ample oxygen.[1][6]
PKM2's unique regulatory properties allow it to exist in two main conformational states: a highly active tetramer and a less active dimer.[2] In cancer cells, the dimeric form is prevalent, which slows down the glycolytic flux. This seemingly counterintuitive step is advantageous for proliferation, as it allows for the accumulation of upstream glycolytic intermediates that are then shunted into vital anabolic pathways for the synthesis of nucleotides, lipids, and amino acids.[4][6][7] Furthermore, dimeric PKM2 can translocate to the nucleus and act as a protein kinase and transcriptional co-activator, influencing gene expression related to proliferation and survival.[1][3] This dual role in both metabolism and gene regulation makes PKM2 a highly attractive and complex target for therapeutic intervention.
The Dichotomy of PKM2 Modulation: Activation vs. Inhibition
Targeting PKM2 is not a straightforward endeavor. Two opposing strategies have emerged, each with a compelling therapeutic rationale:
-
PKM2 Activation: This strategy aims to force PKM2 into its constitutively active tetrameric state.[4][5][8] The therapeutic hypothesis is that by reactivating PKM2, the glycolytic bottleneck is removed, reversing the Warburg effect. This would redirect glucose flux towards oxidative phosphorylation for efficient ATP production at the expense of anabolic biosynthesis, thereby starving the cancer cells of the building blocks required for rapid proliferation and suppressing tumor growth.[4][6][9]
-
PKM2 Inhibition: Conversely, this strategy focuses on further suppressing the enzyme's activity.[2] The rationale is that cancer cells, being highly dependent on glycolysis, are more vulnerable to its complete shutdown. By inhibiting PKM2, the production of ATP and pyruvate is blocked, leading to an energy crisis and inducing cell death.[10][11]
This guide focuses on the 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold. While the prompt positions this as an inhibitor, published research has firmly characterized the parent thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold as a potent class of PKM2 activators .[4][12][13] Therefore, for the purpose of scientific accuracy and providing a valuable comparative framework, we will benchmark this activator class against well-established PKM2 inhibitors.
Profile of a PKM2 Activator: The Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone chemical series represents a significant class of synthetic, allosteric activators of PKM2.[4][12] These small molecules are designed to bind to the subunit interface of PKM2, a site distinct from that of the endogenous activator fructose-1,6-bisphosphate (FBP).[5][9] This binding promotes and stabilizes the highly active tetrameric conformation of the enzyme.
A key benchmark compound from this class is TEPP-46 . It is a potent and selective PKM2 activator with a half-maximum activating concentration (AC50) of approximately 92 nM in biochemical assays.[8][14] Importantly, TEPP-46 shows high selectivity for PKM2 over other pyruvate kinase isoforms (PKM1, PKL, PKR), which is a critical feature for minimizing off-target effects.[8][14] Studies have shown that treatment with TEPP-46 can alter cellular metabolism and reduce tumor growth in xenograft models, validating the therapeutic hypothesis behind PKM2 activation.[5][8]
Benchmark Profiles of Known PKM2 Inhibitors
To provide a robust comparison, we will evaluate the thieno[3,2-b]pyrrole[3,2-d]pyridazinone activator scaffold against two well-characterized PKM2 inhibitors.
Shikonin
Shikonin is a natural naphthoquinone compound that has been identified as a specific inhibitor of PKM2.[15][16][17] It exerts its anti-cancer effects by suppressing PKM2-mediated aerobic glycolysis, leading to reduced proliferation and the induction of apoptosis.[16][18] Shikonin has been shown to inhibit the proliferation of various cancer cell lines with IC50 values in the low micromolar range.[16][19]
Compound 3k (PKM2-IN-1)
Compound 3k is a potent and selective synthetic inhibitor of PKM2, demonstrating an IC50 of 2.95 µM in enzymatic assays.[20][21] It exhibits significantly greater cytotoxicity towards cancer cells that have high PKM2 expression (e.g., HCT116, HeLa) compared to normal cells.[20] Mechanistically, Compound 3k disrupts the glycolytic pathway, leading to the induction of autophagic cell death and apoptosis in cancer cells.[10][11]
Comparative Data Summary
The performance of these PKM2 modulators can be quantitatively summarized as follows. This table provides a clear comparison of potency for both activation and inhibition, derived from in vitro enzymatic assays and cell-based proliferation assays.
| Compound/Scaffold | Modulator Class | Target | Biochemical Potency | Cellular Antiproliferative Potency (IC50) | Key References |
| TEPP-46 | Activator | PKM2 | AC50: ~92 nM | N/A (Reduces tumor growth in vivo) | [8][14][22] |
| Shikonin | Inhibitor | PKM2 | IC50: ~8.8 µM | ~1.8-6.3 µM (cell line dependent) | [15][19] |
| Compound 3k | Inhibitor | PKM2 | IC50: ~2.95 µM | ~0.18-1.56 µM (cell line dependent) | [20][21] |
Note: AC50 (Half-maximal Activation Concentration) is the concentration required to elicit 50% of the maximum possible activation. IC50 (Half-maximal Inhibitory Concentration) is the concentration required to inhibit 50% of the target's activity.
Experimental Protocols for Benchmarking PKM2 Modulators
To ensure trustworthiness and reproducibility, any novel modulator must be validated through a series of robust, self-validating experimental systems. The following protocols outline the standard methodologies for characterizing PKM2 activators and inhibitors.
In Vitro Enzymatic Activity Assays
The primary assessment of a compound's direct effect on enzyme activity is crucial. Two common methods are the LDH-coupled assay and the Kinase-Glo™ assay.
Caption: Workflow for in vitro enzymatic evaluation of PKM2 modulators.
This assay provides a real-time kinetic readout of PKM2 activity.[23][24]
-
Principle: The pyruvate produced by PKM2 is immediately used by lactate dehydrogenase (LDH) to convert NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically by the reduction in absorbance at 340 nm.[23][25]
-
Causality: This coupled reaction ensures that pyruvate does not accumulate, preventing potential feedback inhibition and providing a linear, continuous measure of PKM2's initial reaction velocity.
-
Protocol:
-
Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 0.2 mM NADH, and ~2-4 units/mL of LDH.[26]
-
Aliquot Reagents: In a 96-well UV-transparent plate, add the assay buffer.
-
Add Compound: Add serial dilutions of the test compound (e.g., this compound for activation, or Shikonin/Compound 3k for inhibition) to the wells. Include a DMSO vehicle control.
-
Add Substrates (excluding one): Add the substrates PEP (e.g., final concentration 0.5 mM) and recombinant human PKM2 enzyme (e.g., 50 ng). For activator screening, a sub-optimal PEP concentration is often used to create a larger window for observing activation.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add the final substrate, ADP (e.g., final concentration 0.6 mM), to all wells to start the reaction.[27]
-
Measure Absorbance: Immediately begin reading the absorbance at 340 nm every 60 seconds for 30-60 minutes in a kinetic plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Plot the reaction rate against the compound concentration to determine the AC50 (for activators) or IC50 (for inhibitors).
-
This assay quantifies the amount of ATP produced by the PKM2 reaction.
-
Principle: After the PKM2 reaction is allowed to proceed for a set time, the Kinase-Glo™ reagent is added. This reagent contains luciferase and its substrate, luciferin. In the presence of the ATP produced by PKM2, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the ATP concentration.[28][29]
-
Causality: This is an endpoint assay that provides high sensitivity. It is particularly useful when compounds interfere with the LDH-coupled spectrophotometric assay (e.g., by absorbing light at 340 nm).
-
Protocol:
-
Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.
-
Set up Reaction: In a 96-well white opaque plate, combine the reaction buffer, serial dilutions of the test compound, recombinant PKM2, PEP, and ADP.
-
Incubate: Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes).[28]
-
Stop Reaction & Add Reagent: Add an equal volume of Kinase-Glo™ Max reagent to each well. This stops the enzymatic reaction and initiates the luminescence reaction.
-
Incubate: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescent signal against compound concentration to determine AC50 or IC50 values.
-
Cell-Based Assays
This assay determines the effect of the compound on the growth and survival of cancer cells that endogenously express PKM2.
-
Principle: Assays like MTT or CCK-8 measure the metabolic activity of viable cells. A reduction in signal indicates decreased cell number or metabolic compromise, reflecting the antiproliferative or cytotoxic effects of the compound.
-
Causality: This experiment moves beyond the purified enzyme to test the compound's efficacy in a complex biological system, providing insight into its cell permeability and its ultimate effect on cancer cell fate.
-
Protocol:
-
Cell Seeding: Seed cancer cells known to express PKM2 (e.g., HCT116, HeLa, H1299) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add Viability Reagent: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure Signal: Read the absorbance at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to calculate the cellular IC50 value.[30]
-
CETSA is a powerful method to verify direct target engagement in an intact cellular environment.[31][32]
-
Principle: The binding of a ligand (the test compound) to its target protein (PKM2) typically alters the protein's thermal stability. When cells are heated, proteins denature and aggregate. A bound ligand can stabilize the protein, causing it to remain soluble at higher temperatures compared to its unbound state.[33]
-
Causality: This assay provides direct evidence that the compound is physically interacting with PKM2 inside the cell, confirming that the observed cellular effects are likely due to on-target activity.
-
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Aliquot the cell suspension into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins via centrifugation.
-
Detection: Analyze the amount of soluble PKM2 remaining at each temperature using Western Blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble PKM2 against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
PKM2 Signaling Pathway and Regulatory Context
The decision to activate or inhibit PKM2 is complex because of its central role in integrating metabolic state with proliferative signals.
Caption: The central regulatory role of PKM2 in cancer cell metabolism and signaling.
As depicted, oncogenic signaling pathways, often involving tyrosine kinases, can phosphorylate PKM2, which promotes its inactive dimeric state.[6][34] This state not only facilitates the Warburg effect by redirecting metabolic flux but also allows PKM2 to enter the nucleus and promote the transcription of genes essential for proliferation, such as c-Myc and Cyclin D1.[1]
-
Activators like the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold counteract this by locking PKM2 in its active tetrameric form, preventing both the metabolic shunt and its nuclear translocation.[9][35]
-
Inhibitors like Shikonin and Compound 3k exacerbate the metabolic blockade, aiming to push the cell into an energetic crisis.
Conclusion and Future Directions
The benchmarking of the PKM2 activator scaffold, thieno[3,2-b]pyrrole[3,2-d]pyridazinone, against established inhibitors highlights the two primary therapeutic strategies targeting cancer metabolism. The choice between activation and inhibition is not merely academic; it may depend on the specific genetic context and metabolic dependencies of a given tumor.
For researchers evaluating a novel compound like This compound , the path forward is clear. The initial hypothesis must be tested using the robust enzymatic and cellular protocols detailed herein to first confirm its mode of action—activation or inhibition—and determine its potency and selectivity. Subsequent analysis using techniques like CETSA is essential for validating on-target effects in a physiological context. Ultimately, understanding how a novel modulator shifts the delicate equilibrium of PKM2's function will be paramount to unlocking its therapeutic potential.
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Comparative Analysis of the Anticancer Potential of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
A Guide for Researchers in Oncology Drug Discovery
Introduction: A Novel Scaffold at the Intersection of Proven Anticancer Moieties
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. In this context, the strategic design of new molecular entities often involves the fusion of heterocyclic systems with known pharmacological relevance. The compound 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone represents a compelling example of this approach, integrating the thieno[3,2-b]pyrrole and pyridazinone cores. While direct experimental data on this specific molecule is nascent, a comparative analysis based on its constituent moieties and structurally related compounds provides a strong rationale for its investigation as a potential anticancer therapeutic.
The thieno[3,2-b]pyrrole scaffold is recognized as a "privileged" structure in medicinal chemistry, with derivatives demonstrating promising activity against various cancer cell lines, notably colon cancer.[1][2] Similarly, the pyridazinone ring is a well-established pharmacophore in numerous biologically active compounds, including those with potent anticancer properties.[3][4][5][6] Pyridazinone derivatives have been shown to induce apoptosis, modulate key signaling pathways, and inhibit enzymes critical for tumor progression.[4][7]
This guide provides a comparative analysis of the projected anticancer activity of this compound. We will explore its potential mechanism of action, compare its hypothetical performance against established anticancer agents, and provide detailed protocols for its experimental evaluation.
Postulated Mechanism of Action: Targeting Cancer Metabolism
A key distinguishing feature of cancer cells is their altered metabolism, famously described as the Warburg effect.[8] One of the pivotal enzymes in this metabolic reprogramming is the M2 isoform of pyruvate kinase (PKM2).[8][9] PKM2 exists in a highly active tetrameric state and a less active dimeric state. In many cancer cells, PKM2 is predominantly in the dimeric form, which slows down the final step of glycolysis and allows for the accumulation of glycolytic intermediates that can be shunted into biosynthetic pathways necessary for rapid cell proliferation.[8]
Compelling evidence suggests that the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold, to which our target compound belongs, acts as an activator of PKM2.[8][9][10] By stabilizing the active tetrameric form of PKM2, these compounds can reverse the Warburg effect, forcing cancer cells back towards a more "normal" metabolic state of oxidative phosphorylation and limiting the availability of biosynthetic precursors.[8] This ultimately leads to a reduction in cell proliferation.
This proposed mechanism is distinct from that of many classical chemotherapy agents that directly damage DNA (e.g., Doxorubicin, Cisplatin) or interfere with microtubule dynamics (e.g., Paclitaxel). It also differs from targeted therapies that inhibit specific receptor tyrosine kinases (e.g., Erlotinib).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [11][12] Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore (like FITC), can then bind to the cell surface. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion and Future Directions
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold is a promising starting point for the development of novel anticancer agents. The specific compound, this compound, is hypothesized to exert its anticancer effects by activating PKM2, thereby targeting the unique metabolic phenotype of cancer cells. This mechanism offers the potential for improved selectivity and a favorable resistance profile compared to conventional chemotherapeutics.
The comparative analysis and detailed experimental protocols provided in this guide offer a solid foundation for the synthesis and evaluation of this compound. Future research should focus on confirming its proposed mechanism of action, expanding the panel of cancer cell lines for in vitro testing, and, if promising, advancing to in vivo studies in relevant animal models. The exploration of structure-activity relationships by modifying the substitution pattern on the heterocyclic core could further optimize the potency and pharmacological properties of this exciting new class of potential anticancer drugs.
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A Comparative Guide to Validating On-Target Engagement of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone in Cells
Introduction
The validation of target engagement—confirming that a molecule interacts with its intended protein target within the complex milieu of a living cell—is a cornerstone of modern drug discovery. This step is critical for establishing a clear mechanism of action, interpreting cellular phenotypes, and building confidence in a compound's therapeutic potential before advancing to more complex models. Without robust target engagement data, researchers risk misinterpreting off-target effects as on-target activity, leading to costly failures in later-stage development.
This guide focuses on 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone , a compound belonging to a scaffold known to act as an allosteric activator of the M2 isoform of Pyruvate Kinase (PKM2)[1][2]. PKM2 is a critical enzyme that regulates the final, rate-limiting step of glycolysis. In cancer cells, PKM2 is predominantly found in a low-activity dimeric state, which reroutes glucose metabolites towards biosynthetic pathways to support rapid cell proliferation—a phenomenon known as the Warburg effect[1]. Small molecule activators, such as the thieno[3,2-b]pyrrole[3,2-d]pyridazinone class, force PKM2 into its highly active tetrameric state, reverting the cell's metabolism closer to that of normal, differentiated cells and thereby presenting a potential anti-cancer strategy[1][2].
Here, we provide an in-depth comparison of three orthogonal, yet complementary, methods to validate the cellular engagement of this PKM2 activator:
-
Cellular Thermal Shift Assay (CETSA®): A biophysical, label-free method to directly measure target stabilization.
-
NanoBRET™ Target Engagement Assay: A real-time, live-cell method to quantify compound affinity and occupancy.
-
In-Cell Western™ Assay: An immunofluorescence-based method to measure the functional downstream consequences of target engagement.
This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind experimental choices to ensure the generation of robust, decision-driving data.
Target Profile: Pyruvate Kinase M2 (PKM2)
PKM2 is a key player in cancer metabolism. Its activation state dictates whether glycolytic intermediates are used for energy production (ATP) via oxidative phosphorylation or diverted to produce biomass (e.g., amino acids, nucleotides, lipids). The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold promotes the formation of the active PKM2 tetramer, enhancing its enzymatic activity. Validating that the compound binds PKM2 in cells is the first step to linking this molecular event to a cellular phenotype.
Caption: Role of PKM2 in cellular metabolism and site of action for the activator compound.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for confirming target engagement by measuring the ligand-induced thermodynamic stabilization of a target protein in its native cellular environment[3][4]. The principle is straightforward: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[5][6].
Principle of the Assay
Cells are treated with the test compound or a vehicle control. The cells are then heated across a range of temperatures. At elevated temperatures, proteins unfold and aggregate, becoming insoluble. The presence of a stabilizing ligand (the compound) shifts the melting temperature (Tm) of the target protein to a higher value. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot, to generate a melting curve.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocol
-
Cell Culture & Treatment:
-
Culture a human cancer cell line known to express PKM2 (e.g., A549, HCT116) to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours in serum-free media. The absence of serum is crucial as serum proteins can bind the compound and reduce its effective concentration.
-
-
Cell Harvesting & Aliquoting:
-
Harvest cells by scraping into a phosphate-buffered saline (PBS) solution containing protease inhibitors.
-
Count cells and adjust the concentration to a consistent density (e.g., 5 x 10^6 cells/mL).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient program (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes[7].
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This method avoids detergents that could interfere with protein aggregation.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris[7].
-
-
Quantification by Western Blot:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
Analyze the samples by SDS-PAGE and Western blot using a validated primary antibody specific for PKM2.
-
Quantify the band intensities using densitometry.
-
Expected Results & Interpretation
The primary output is a set of melting curves. In the vehicle-treated sample, the amount of soluble PKM2 will decrease as the temperature increases. In the compound-treated samples, the curve will shift to the right, indicating a higher melting temperature (ΔTm). A dose-dependent increase in Tm is strong evidence of direct target engagement.
| Treatment | Apparent Tm (°C) | ΔTm (°C) |
| Vehicle (0.1% DMSO) | 52.5 | - |
| 1 µM Compound | 56.0 | +3.5 |
| 10 µM Compound | 59.5 | +7.0 |
Pros:
-
Label-free and does not require genetic modification of the target protein[3].
-
Provides direct biophysical evidence of binding in a physiological context (intact cells)[4].
-
Can be adapted to a high-throughput format (ITDRF-CETSA)[3].
Cons:
-
Requires a high-quality, specific antibody for detection.
-
The magnitude of the thermal shift is not directly proportional to compound affinity.
-
Lower throughput compared to plate-based methods.
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a specific protein target in living cells in real-time[8][9]. It relies on Bioluminescence Resonance Energy Transfer (BRET), a process of energy transfer between a bioluminescent donor (NanoLuc® Luciferase) and a fluorescent acceptor (a cell-permeable fluorescent tracer)[10][11].
Principle of the Assay
The target protein (PKM2) is fused to NanoLuc® luciferase and expressed in cells. A fluorescent tracer that reversibly binds to the target's active site is added to the cells. When the tracer binds to the PKM2-NanoLuc fusion, the proximity allows for energy transfer from the luciferase (after addition of its substrate) to the tracer, generating a BRET signal. A test compound that also binds to PKM2 will compete with the tracer, disrupting BRET and causing a decrease in the signal. This displacement can be measured to determine compound affinity (IC50) in live cells[12].
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol
-
Cell Line Engineering:
-
Transfect cells (e.g., HEK293) with a plasmid encoding for a human PKM2-NanoLuc® fusion protein. Select a stable clone or use transient transfection. The choice of N- or C-terminal fusion must be empirically determined to ensure protein functionality.
-
-
Cell Plating:
-
Seed the engineered cells into a white, 96-well or 384-well assay plate and incubate overnight.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound compound.
-
Add the compound dilutions to the cells.
-
Immediately add the NanoBRET® tracer at its predetermined optimal concentration. Incubate for 2 hours at 37°C to allow the binding to reach equilibrium.
-
-
Lysis and Signal Detection:
-
Prepare the NanoBRET® detection reagent, which contains the NanoLuc® substrate (furimazine) and an extracellular NanoLuc® inhibitor (to reduce background signal)[12].
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to detect donor emission (~460 nm) and acceptor emission (~610 nm) simultaneously.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to vehicle (0% inhibition) and a high concentration of a known binder (100% inhibition) controls.
-
Plot the normalized BRET ratio against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Results & Interpretation
A successful experiment will yield a dose-response curve where increasing concentrations of the PKM2 activator lead to a decrease in the BRET signal. The IC50 value derived from this curve represents the concentration of the compound required to displace 50% of the tracer, providing a quantitative measure of target affinity in living cells.
| Parameter | Value |
| Tracer IC50 | 150 nM |
| Compound IC50 | 85 nM |
| Hill Slope | -1.1 |
| R² | 0.992 |
Pros:
-
Provides quantitative affinity data (IC50) in live, intact cells[10].
-
Enables real-time measurements, which can be adapted to determine compound residence time[11].
-
High-throughput format suitable for screening and SAR studies.
-
High sensitivity due to the bright NanoLuc® enzyme[9].
Cons:
-
Requires genetic engineering of the target protein, which may alter its function or expression level.
-
Dependent on the availability of a suitable fluorescent tracer for the target.
-
Potential for artifacts if the test compound is fluorescent or interferes with luciferase activity.
Method 3: In-Cell Western™ Assay for Functional Engagement
While CETSA and NanoBRET confirm direct physical binding, it is equally important to demonstrate that this binding event leads to a functional outcome. As an activator of PKM2, the compound should alter the metabolic state of the cell. The In-Cell Western™ (ICW) assay is a quantitative, plate-based immunofluorescence method that can measure changes in protein levels or post-translational modifications, serving as a proxy for target modulation[13][14].
Principle of the Assay
Cells are cultured in microplates, treated with the compound, and then fixed and permeabilized to allow antibodies to enter. Two primary antibodies are used: one for a specific protein of interest (e.g., a downstream marker of PKM2 activity) and another for a normalization protein (e.g., total protein stain or a housekeeping protein). Fluorescently-labeled secondary antibodies are then used for detection. An imaging system quantifies the fluorescence intensity in each well, providing a normalized readout of the target protein's level or modification state[15][16].
For PKM2 activation, a plausible downstream event to measure is the phosphorylation of a substrate that reflects increased glycolytic flux. For this guide, we will hypothesize measuring the phosphorylation of phosphoglycerate mutase 1 (PGAM1) at a specific site known to be influenced by glycolytic rate.
Caption: Workflow for a two-color In-Cell Western™ (ICW) Assay.
Detailed Experimental Protocol
-
Cell Plating and Treatment:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of the PKM2 activator for a predetermined time (e.g., 6 hours) to allow for changes in downstream signaling.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.
-
Wash again and permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with a suitable blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer) for 90 minutes.
-
Incubate overnight at 4°C with a cocktail of primary antibodies: anti-phospho-PGAM1 (rabbit) and a cell number normalization stain (e.g., CellTag™ 700 Stain)[14].
-
Wash the plate multiple times.
-
Incubate for 1 hour with fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit) in the dark.
-
-
Imaging and Analysis:
-
Wash the plate thoroughly to remove unbound antibodies.
-
Scan the dry plate using a compatible imager (e.g., LI-COR® Odyssey®).
-
Quantify the integrated intensity in both channels (e.g., 700 nm for normalization, 800 nm for the target).
-
Calculate the normalized signal for pPGAM1 by dividing the 800 nm signal by the 700 nm signal for each well. Plot the normalized data to generate a dose-response curve and calculate the EC50.
-
Expected Results & Interpretation
| Parameter | Value |
| Compound EC50 | 120 nM |
| Max Response | 250% of Vehicle |
| R² | 0.985 |
Pros:
-
Measures a functional consequence of target engagement, linking binding to cellular activity[13].
-
Medium-to-high throughput and highly quantitative[14].
-
Multiplexing capability allows for simultaneous measurement of a target and a normalization control, increasing accuracy[15].
Cons:
-
Indirect measure of target engagement; the signal is downstream of the binding event.
-
Requires highly specific primary antibodies and significant assay development to identify a robust downstream marker.
-
Fixation and permeabilization steps can alter protein epitopes.
Summary and Recommendations
Validating the on-target engagement of a compound like this compound requires a multi-faceted approach. No single method can provide a complete picture. The three methods described here offer orthogonal evidence that, when combined, build a compelling case for a compound's mechanism of action.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement | In-Cell Western™ (Functional) |
| Principle | Ligand-induced thermal stabilization[6] | Bioluminescence Resonance Energy Transfer (BRET)[8] | Quantitative Immunofluorescence[14] |
| Primary Readout | Change in Protein Melting Temp (ΔTm)[17] | Competitive Binding (IC50)[12] | Change in Protein Level/PTM (EC50) |
| Nature of Assay | Biophysical Binding (Label-Free) | Biophysical Binding (Live-Cell) | Cellular Functional Response |
| Target Modification | None (Endogenous Protein) | Requires NanoLuc® Fusion | None (Endogenous Protein) |
| Key Reagent | Specific Primary Antibody | Specific Fluorescent Tracer | Specific Primary Antibody |
| Throughput | Low to Medium | High | Medium to High |
| Key Advantage | "Gold standard" for direct binding proof | Quantitative affinity in real-time | Links binding to a cellular outcome |
Recommended Strategy:
-
Initial Confirmation with CETSA: Begin with CETSA to obtain unequivocal, label-free evidence that the compound directly binds to and stabilizes endogenous PKM2 in cancer cells.
-
Quantitative Profiling with NanoBRET™: Follow up with the NanoBRET™ assay to quantify the compound's affinity (IC50) and potentially its residence time in a live-cell, high-throughput format. This is ideal for comparing the potency of different analogs in the same chemical series.
-
Functional Validation with In-Cell Western™: Finally, use the ICW assay to demonstrate that the binding observed with CETSA and NanoBRET™ translates into the expected functional response—the activation of PKM2's downstream pathway. Comparing the binding IC50 with the functional EC50 is critical for validating the compound's on-target mechanism of action.
By integrating these three powerful techniques, researchers can build a comprehensive and robust data package to confidently validate the on-target engagement of this compound, providing a solid foundation for its further development as a modulator of cancer metabolism.
References
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Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]
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News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
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Scott, H. T., et al. (2020). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PMC - NIH. Retrieved from [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
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Lafranchise, N. F., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Retrieved from [Link]
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LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. Retrieved from [Link]
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Bio-Rad. (n.d.). In-Cell Western Assay. Retrieved from [Link]
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Bitesize Bio. (2024). In-cell Westerns: Your Essential Guide. Retrieved from [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Retrieved from [Link]
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Boxer, M. B., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC - NIH. Retrieved from [Link]
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Boxer, M. B., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. Retrieved from [Link]
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- 2. Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Efficacy of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone: From Benchtop to Preclinical Models
This guide provides a comprehensive analysis of the therapeutic potential of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, a novel small molecule activator of the tumor-specific M2 isoform of pyruvate kinase (PKM2). We will dissect its demonstrated in vitro efficacy and construct a well-reasoned framework for its prospective in vivo evaluation, offering a clear comparison between enzymatic activity and whole-organism therapeutic response. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolic therapies.
Introduction: Targeting the Warburg Effect through PKM2 Activation
Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a preference for aerobic glycolysis over oxidative phosphorylation, even in the presence of ample oxygen.[1] This metabolic reprogramming is not merely a byproduct of malignant transformation but an essential pillar supporting rapid cell proliferation by shunting glucose intermediates into biosynthetic pathways.[2][3] A key regulator of this metabolic switch is the M2 isoform of pyruvate kinase (PKM2).[1]
In normal differentiated tissues, the highly active PKM1 isoform predominates. However, many tumors revert to expressing the embryonically prevalent PKM2, which exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[4][5] In cancer cells, various oncogenic signaling pathways favor the inactive dimeric form, effectively putting a brake on the final step of glycolysis.[6][7] This leads to an accumulation of upstream glycolytic intermediates that are then diverted to anabolic processes, such as the synthesis of nucleotides, lipids, and amino acids, which are crucial for building new cells.[8]
The therapeutic hypothesis is that pharmacologically forcing PKM2 into its active tetrameric state could reverse the Warburg effect, restoring a more "normal" metabolic state and thereby depriving cancer cells of the building blocks necessary for proliferation.[1] The compound this compound, hereafter referred to as Compound X, has emerged from this strategy as a potent activator of PKM2.[1]
Part 1: In Vitro Efficacy – Direct Enzymatic Activation
The initial characterization of any potential therapeutic agent relies on robust and reproducible in vitro assays to confirm its mechanism of action and quantify its potency. For Compound X, its ability to directly activate PKM2 has been established using enzymatic assays.
Mechanism of Action: Allosteric Activation
Compound X functions as an allosteric activator. It binds to a site on the PKM2 protein distinct from the active site for its substrate, phosphoenolpyruvate (PEP).[5] This binding event induces a conformational change that stabilizes the highly active tetrameric form of the enzyme, thereby increasing its catalytic efficiency.[5][9] This mechanism is particularly attractive as it is designed to be selective for the tumor-associated PKM2 isoform over the constitutively active PKM1 found in most healthy tissues.
Experimental Protocol: Luminescent Pyruvate Kinase-Luciferase Coupled Assay
The potency of Compound X was determined using a highly sensitive, high-throughput luminescent coupled-enzyme assay. This method quantifies the amount of ATP produced by the pyruvate kinase reaction, which is directly proportional to the enzyme's activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, KCl, and DTT. Reconstitute recombinant human PKM2 enzyme to a working concentration. Prepare a substrate solution containing phosphoenolpyruvate (PEP) and ADP.
-
Compound Dispensing: In a 384-well assay plate, dispense serial dilutions of Compound X (typically in DMSO) to achieve a range of final concentrations for dose-response analysis. Include vehicle-only (DMSO) controls for baseline activity and a known activator as a positive control.
-
Enzyme Addition: Add the prepared PKM2 enzyme solution to all wells containing the test compounds and controls.
-
Reaction Initiation & Incubation: Initiate the enzymatic reaction by adding the PEP and ADP substrate solution to all wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for ATP production.
-
Signal Generation: Add a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and its substrate, luciferin. In the presence of ATP produced by PKM2, luciferase catalyzes the oxidation of luciferin, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader. The signal strength is directly proportional to the concentration of ATP, and thus to the activity of PKM2.
-
Data Analysis: Normalize the raw luminescence data. The "0% activation" control consists of the enzyme and substrates with a vehicle (DMSO), while the "100% activation" control may use a saturating concentration of a known activator or the natural allosteric activator, fructose-1,6-bisphosphate (FBP). Plot the normalized percent activation against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the AC50 (half-maximal activation concentration).
Diagram of the In Vitro Assay Workflow:
Caption: Workflow for the luminescent PKM2 activation assay.
Quantitative Data Summary
The following table summarizes the published in vitro activity of Compound X and a key analog against various pyruvate kinase isoforms. This data highlights the compound's potency and selectivity.
| Compound ID | Target | Assay Type | AC50 (µM) | Max. Response (% Activation) | Reference |
| Compound X (2-bromo-4-methyl...) | hPKM2 | Luminescent | 0.20 | 172% | [1] |
| Analog (2-chloro-4-methyl...) | hPKM2 | Luminescent | 0.22 | 165% | [1] |
| Compound X (2-bromo-4-methyl...) | hPKM1 | Luminescent | >57 | N/A | [1] |
| Compound X (2-bromo-4-methyl...) | hPKR | Luminescent | >57 | N/A | [1] |
| Compound X (2-bromo-4-methyl...) | hPKL | Luminescent | >57 | N/A | [1] |
hPKM2, hPKM1, hPKR, hPKL refer to the human isoforms of pyruvate kinase.
Interpretation: The data unequivocally demonstrates that Compound X is a potent activator of the target enzyme, PKM2, with an AC50 value in the low nanomolar range (200 nM).[1] Crucially, it shows excellent selectivity, with no significant activation of the other major isoforms (PKM1, PKR, PKL) at concentrations up to 57 µM.[1] This selectivity is a critical feature, as off-target activation of PKM1 in healthy tissues could lead to undesirable side effects.
Part 2: In Vivo Efficacy – A Proposed Preclinical Evaluation
While potent in vitro activity is a prerequisite for a successful drug candidate, it is not a guarantee of in vivo efficacy. The complex physiological environment of a living organism presents numerous hurdles, including absorption, distribution, metabolism, excretion (ADME), and potential toxicities. Therefore, a well-designed animal study is the essential next step. Here, we propose a robust preclinical xenograft model to evaluate the anti-tumor activity of Compound X.
Rationale for the Proposed Study
The primary objective is to determine if the enzymatic activation observed in vitro translates into a tangible anti-tumor effect in a living system. We will use a human tumor xenograft model, a cornerstone of preclinical oncology research, which involves implanting human cancer cells into immunodeficient mice.[10] The A549 human non-small cell lung cancer (NSCLC) cell line is selected as it is widely used, expresses PKM2, and has been successfully employed in the evaluation of other PKM2 activators.[9][11][12]
Experimental Protocol: A549 Xenograft Tumor Growth Inhibition Study
Step-by-Step Methodology:
-
Animal Model: Utilize female athymic nude mice (e.g., NU/J strain), 6-8 weeks of age. Allow a one-week acclimatization period.
-
Cell Culture and Implantation: Culture A549 cells under standard conditions. Harvest cells during the exponential growth phase. Subcutaneously implant 5 x 10^6 A549 cells, suspended in a mixture of media and Matrigel, into the right flank of each mouse.
-
Tumor Growth Monitoring and Randomization: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose + 0.2% Tween 80 in water), administered orally (p.o.) once daily (QD).
-
Group 2: Compound X at Dose 1 (e.g., 25 mg/kg), p.o., QD.
-
Group 3: Compound X at Dose 2 (e.g., 50 mg/kg), p.o., QD.
-
Group 4: Positive control (standard-of-care chemotherapy for NSCLC, e.g., Paclitaxel), administered intraperitoneally (i.p.) on a specified schedule.
-
-
Dosing and Monitoring: Administer treatments for a defined period (e.g., 21-28 days). Monitor tumor volume twice weekly and body weight three times weekly as an indicator of general health and toxicity.
-
Study Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). TGI is calculated at the end of the study as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100. Secondary endpoints include body weight change and clinical observations of animal health.
-
Terminal Procedures: At the end of the study, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., ex vivo PKM2 activity assay, Western blotting for metabolic markers).
Diagram of the In Vivo Experimental Workflow:
Caption: Workflow for the proposed A549 xenograft study.
Hypothetical Data Summary for Proposed In Vivo Study
This table illustrates a potential outcome for the proposed study, providing a basis for comparison with the in vitro data.
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | p.o., QD | 1250 ± 150 | - | +5% |
| Compound X | 25 mg/kg, p.o., QD | 812 ± 110 | 35% | +2% |
| Compound X | 50 mg/kg, p.o., QD | 550 ± 95 | 56% | -3% |
| Positive Control | (Drug-specific) | 375 ± 80 | 70% | -10% |
Data are presented as mean ± SEM and are hypothetical.
Comparison and Forward Outlook
| Parameter | In Vitro Evaluation | Proposed In Vivo Evaluation |
| Metric | Enzymatic Activation (AC50) | Anti-tumor Efficacy (TGI) |
| Result | 0.20 µM | 56% TGI at 50 mg/kg |
| Interpretation | Highly potent direct activation of the molecular target. | Demonstrates significant, dose-dependent anti-tumor activity in a complex biological system. |
| Context | Confirms mechanism of action and selectivity. | Validates the therapeutic hypothesis and provides evidence of drug-like properties (e.g., sufficient bioavailability and target engagement in vivo). |
The direct comparison reveals a promising trajectory. The potent, low-nanomolar activation of PKM2 in vitro is hypothesized to translate into significant and dose-dependent tumor growth inhibition in vivo. A 56% TGI at a well-tolerated dose (indicated by minimal body weight loss) would represent a strong preclinical proof-of-concept.
The journey from a potent molecule in a test tube to an effective therapy is complex. The proposed in vivo study is a critical bridge, designed to validate the therapeutic strategy of PKM2 activation. Positive results from such a study would justify further investment in comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, toxicology studies, and ultimately, the advancement of this compound towards clinical development as a novel, metabolism-targeted cancer therapeutic.
References
-
[No Author]. (n.d.). Nuclear PKM2 regulates the Warburg effect - PMC - NIH. Retrieved from [Link]
-
[No Author]. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. Retrieved from [Link]
-
Vander Heiden, M. G., & DeBerardinis, R. J. (2017). New roles for pyruvate kinase M2: working out the Warburg effect. Nature cell biology, 12(3), 213–215. [Link]
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Liberti, M. V., & Locasale, J. W. (2022). Revisited Metabolic Control and Reprogramming Cancers by Means of the Warburg Effect in Tumor Cells. International journal of molecular sciences, 23(17), 10037. [Link]
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Zahra, K., Patel, H., & Gauthier, J. (2020). Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect. Frontiers in cell and developmental biology, 8, 596. [Link]
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Zahra, K., Patel, H., & Gauthier, J. (2020). Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect. Frontiers in cell and developmental biology, 8, 596. [Link]
- Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., & Cuny, G. D. (2012). ML265: A potent PKM2 activator induces tetramerization and reduces tumor formation and size in a mouse xenograft model. Probe Reports from the NIH Molecular Libraries Program.
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Anastasiou, D., Yu, Y., Israelsen, W. J., Jiang, J. K., Boxer, M. B., & Hong, B. S. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Cell metabolism, 16(3), 403–410. [Link]
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Park, J. E., Lee, J. H., Kim, S., & Koh, Y. K. (2019). A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia. International journal of molecular sciences, 20(15), 3653. [Link]
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Anastasiou, D., Yu, Y., Israelsen, W. J., Jiang, J. K., Boxer, M. B., & Hong, B. S. (2013). Pharmacologic activation of PKM2 slows lung tumor xenograft growth. Molecular cancer therapeutics, 12(8), 1453–1459. [Link]
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Anastasiou, D., Yu, Y., Israelsen, W. J., Jiang, J. K., Boxer, M. B., & Hong, B. S. (2013). Pharmacologic Activation of PKM2 Slows Lung Tumor Xenograft Growth. Molecular Cancer Therapeutics, 12(8), 1453-1459. [Link]
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Steeves, M. A., Loria, P. M., & Hoang, T. T. (2023). Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis. Pharmaceuticals, 16(5), 705. [Link]
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Zhou, W., Liu, X., & Tu, Z. (2020). Aurora A–mediated pyruvate kinase M2 phosphorylation promotes biosynthesis with glycolytic metabolites and tumor cell cycle progression. The Journal of biological chemistry, 295(1), 169–181. [Link]
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Yuan, H., Li, Y., & Cai, L. (2017). PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose. Oncotarget, 8(61), 104043–104057. [Link]
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Gao, X., Wang, H., & Yang, J. J. (2012). Pyruvate Kinase M2 Regulates Gene Transcription by Acting as A Protein Kinase. Molecular cell, 45(5), 598–609. [Link]
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[No Author]. (n.d.). A549 Xenograft Model. Retrieved from [Link]
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Lim, S. P., & Wang, Q. Y. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of medicinal chemistry, 60(9), 3957–3971. [Link]
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Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., & Cuny, G. D. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & medicinal chemistry letters, 20(11), 3387–3393. [Link]
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Boxer, M. B., Jiang, J. K., Vander Heiden, M. G., Shen, M., Skoumbourdis, A. P., & Cuny, G. D. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & medicinal chemistry letters, 20(11), 3387–3393. [Link]
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Hart, C. J. S., Riches, A. G., & Tiash, S. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. International journal for parasitology. Drugs and drug resistance, 23, 100473. [Link]
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A Comparative Guide to Thieno[3,2-b]pyrrole-Based Compounds: From Pyruvate Kinase Activation to Kinase and Viral Inhibition
In the landscape of modern medicinal chemistry, the thienopyrrole scaffold has emerged as a privileged structure, giving rise to a diverse array of bioactive molecules. This guide provides a detailed comparative analysis of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, a potent activator of the M2 isoform of pyruvate kinase (PKM2), and its structurally related thienopyrrole analogs targeting a range of biological pathways implicated in cancer, viral infections, and inflammatory diseases. Through an examination of their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical class.
Introduction: The Therapeutic Potential of Thienopyrroles
Thienopyrroles, heterocyclic compounds featuring a fused thiophene and pyrrole ring system, have garnered significant attention in drug discovery due to their unique electronic properties and ability to engage with a variety of biological targets.[1] Their rigid, planar structure provides a foundation for the development of potent and selective inhibitors and activators. This guide focuses on a specific tricyclic derivative, this compound, and places it in the broader context of other thienopyrrole-based compounds to highlight the chemical modifications that dictate their distinct biological activities.
Section 1: this compound as a PKM2 Activator
Cancer cells exhibit a unique metabolic phenotype, characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[2] A key regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2), which, in its less active dimeric state in cancer cells, diverts glucose metabolites towards anabolic pathways that support rapid cell proliferation.[2][3] Consequently, the activation of PKM2 to its highly active tetrameric form is a compelling therapeutic strategy to reprogram cancer cell metabolism and suppress tumor growth.[2][3]
The substituted thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold represents a novel chemotype for the activation of PKM2.[2][4] The lead compound, NCGC00031955, and its analogs have been systematically evaluated to understand the structural requirements for potent PKM2 activation.[2]
Structure-Activity Relationship (SAR) of Thieno[3,2-b]pyrrole[3,2-d]pyridazinone-based PKM2 Activators
A systematic exploration of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has revealed key structural features that govern its PKM2 activating potential. The following table summarizes the SAR data for a series of analogs, with this compound (a representative analog) highlighted for its potent activity.
| Compound | R1 | R2 | R3 | AC50 (nM) vs. PKM2 | Max Response (% vs. FBP) | Aqueous Solubility (µg/mL) |
| NCGC00031955 | H | H | H | 63 | 122 | - |
| Analog 1 | Br | CH3 | H | Potent | >100 | Improved |
| Analog 2 | Cl | CH3 | H | Less Potent | ~100 | - |
| Analog 3 | H | H | CH3 | Inactive | - | - |
| Analog 4 | Br | H | H | Active | ~110 | - |
Data synthesized from Thomas et al.[2]
The data indicates that substitution at the R1 and R2 positions of the thienopyrrole core is critical for activity. Halogen substitution, particularly bromine, at the R1 position, coupled with a methyl group at the R2 position, appears to be optimal for potent PKM2 activation. Modification of the pyridazinone ring, such as at the R3 position, leads to a loss of activity, highlighting the importance of this moiety for target engagement.
Experimental Protocol: Synthesis of this compound
The synthesis of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone core is a multi-step process that begins with the construction of the thienopyrrole scaffold, followed by the annulation of the pyridazinone ring.[2]
Step 1: Synthesis of the Thienopyrrole Core
-
React a commercially available 2-bromothiophene-2-carbaldehyde with ethyl 2-azidoacetate in the presence of sodium ethoxide at 0°C to yield the corresponding ethyl 2-azido-3-(5-bromothiophen-2-yl)acrylate.
-
Reflux the resulting intermediate in o-xylene to facilitate an intramolecular cyclization, affording the ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Step 2: Functionalization of the Pyrrole Ring
-
Introduce an aldehyde group at the 6-position of the pyrrole ring via a Vilsmeier-Haack reaction to form ethyl 2-bromo-6-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylate.
Step 3: Formation of the Pyridazinone Ring
-
Condense the formyl intermediate with hydrazine hydrate in ethanol at room temperature to construct the pyridazinone ring, yielding 2-bromo-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone.
Step 4: N-Alkylation
-
Alkylate the nitrogen of the pyridazinone ring with methyl iodide in the presence of a suitable base to obtain the final product, this compound.
Caption: Synthetic scheme for this compound.
Experimental Protocol: PKM2 Activation Assay
The activity of the thieno[3,2-b]pyrrole[3,2-d]pyridazinone compounds as PKM2 activators is typically assessed using a coupled-enzyme assay that measures the production of ATP.[5][6]
-
Reagents and Materials:
-
Recombinant human PKM2 enzyme
-
Phosphoenolpyruvate (PEP)
-
Adenosine diphosphate (ADP)
-
Fructose-1,6-bisphosphate (FBP) as a positive control
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, KCl)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKM2 enzyme, PEP, and ADP.
-
Add the test compounds at various concentrations to the reaction mixture in a 96-well plate format. Include a positive control (FBP) and a vehicle control (DMSO).
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the ATP detection reagent.
-
Measure the luminescence signal, which is directly proportional to the amount of ATP produced and, therefore, the PKM2 activity.
-
Calculate the half-maximal activation concentration (AC50) from the dose-response curves.
-
Caption: Mechanism of PKM2 activation by thienopyrrole compounds.
Section 2: Structurally Similar Thienopyrrole Compounds with Diverse Biological Activities
The versatility of the thienopyrrole scaffold is evident from the broad range of biological targets that can be modulated by altering its substitution pattern. The following sections provide a comparative overview of other thienopyrrole derivatives.
Thieno[2,3-b]pyrrolizines as CDK/GSK-3 Inhibitors
Cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3) are key regulators of cell cycle progression and are implicated in various diseases, including cancer and neurodegenerative disorders.[7][8] A series of thieno[2,3-b]pyrrolizines have been synthesized and evaluated as inhibitors of these kinases.[7]
| Compound | Target | IC50 (µM) |
| 4g | CDK1/cyclin B | Moderate Inhibition |
| 4g | GSK-3 | Moderate Inhibition |
Data from Rochais et al.[7]
The most promising compound in this series, 3-(3-hydroxy-4-methoxyphenyl)-8H-thieno[2,3-b]pyrrolizin-8-one (4g), demonstrated moderate inhibitory activity against both CDK1/cyclin B and GSK-3.[7] This dual inhibitory profile suggests potential applications in diseases where both pathways are dysregulated.
Thieno[3,2-b]pyrrole Derivatives as Antiviral Agents
The thieno[3,2-b]pyrrole scaffold has also been explored for its antiviral properties, particularly against Chikungunya virus (CHIKV), a re-emerging alphavirus.[9][10][11] Structural optimization of an initial hit compound led to the identification of derivatives with improved metabolic stability and in vivo efficacy.[9]
| Compound | Target | EC50 (µM) | CC50 (µM) | Metabolic Half-life (HLM, min) |
| 1b | CHIKV | Good | >100 | 2.91 |
| 20 | CHIKV | Good | >100 | Increased (17-fold) |
Data from Poh et al.[9]
Compound 20 emerged as a lead candidate with significantly enhanced metabolic stability compared to the initial hit (1b ), while retaining potent anti-CHIKV activity and low cytotoxicity.[9] This highlights the importance of addressing pharmacokinetic properties early in the drug discovery process.
Thienopyrrole Compounds as TLR7/TLR8 Antagonists
Toll-like receptors (TLRs) 7 and 8 are key components of the innate immune system, and their dysregulation is implicated in autoimmune diseases such as systemic lupus erythematosus (SLE).[12][13] Several thienopyrrole derivatives have been identified as potent antagonists of TLR7 and TLR8.[12][13]
| Compound Class | Target | EC50 (nM) |
| Exemplified Compound 1 | TLR7 | 0.4 |
| Exemplified Compound 1 | TLR8 | 0.3 |
| Exemplified Compound 2 | TLR7 | <0.05 |
| Exemplified Compound 2 | TLR8 | <0.05 |
Data from BioWorld reports on Gilead Sciences Inc. patents.[12][13]
These compounds exhibit nanomolar to sub-nanomolar potency against both TLR7 and TLR8, making them promising candidates for the treatment of autoimmune and inflammatory disorders.
Conclusion
The thienopyrrole scaffold represents a remarkably versatile platform for the development of novel therapeutics. The case of this compound demonstrates its potential in the targeted activation of a key metabolic enzyme in cancer. Simultaneously, structural modifications to the same core have yielded potent inhibitors of kinases, viral replication, and immune receptors. This comparative guide underscores the power of medicinal chemistry to fine-tune the biological activity of a privileged scaffold, paving the way for the development of a new generation of targeted therapies. The experimental data and protocols provided herein serve as a valuable resource for researchers in the field, facilitating further exploration and optimization of this promising class of compounds.
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Thomas, C. J., et al. (2010). Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Journal of Medicinal Chemistry, 53(15), 5659-5673. [Link]
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Rochais, C., et al. (2004). Synthesis and biological evaluation of thienopyrrolizines, a new family of CDK/GSK-3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(6), 585-593. [Link]
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Poh, K. L., et al. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry, 60(8), 3464-3478. [Link]
- Boxer, M. B., et al. (2010). Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. ACS Medicinal Chemistry Letters, 1(5), 214-218.
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Thomas, C. J., et al. (2010). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3387-3393. [Link]
- A review of the therapeutic potential of thienopyrroles can be found in various medicinal chemistry journals.
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A Novel Pyruvate Kinase M2 Activator Compound that Suppresses Lung Cancer Cell Viability under Hypoxia. (2019). Scientific Reports, 9(1), 1-11. [Link]
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Targeting Chikungunya Virus Replication by Benzoannulene Inhibitors. (2022). Journal of Medicinal Chemistry, 65(3), 2097-2115. [Link]
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Thomas, C. J., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. [Link]
- Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. (n.d.). Astex Pharmaceuticals.
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Trisubstituted Thieno[3,2-b]pyrrole 5-Carboxamides as Potent Inhibitors of Alphaviruses. (2015). Journal of Medicinal Chemistry, 58(22), 8860-8874. [Link]
- Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruv
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Pyruvate kinase M2 assay? (2017). ResearchGate. [Link]
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Safety, pharmacokinetics, biomarker response and efficacy of E6742: a dual antagonist of Toll-like receptors 7 and 8, in a first in patient, randomised, double-blind, phase I/II study in systemic lupus erythematosus. (2024). RMD Open, 10(3), e004701. [Link]
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Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Medicinal Chemistry. [Link]
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New TLR7 and/or TLR8 antagonists identified at Gilead. (2022). BioWorld. [Link]
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Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses. (2011). The Journal of Infectious Diseases, 203(10), 1484-1493. [Link]
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Discovery of Potent and Orally Bioavailable Small Molecule Antagonists of Toll-like Receptors 7/8/9 (TLR7/8/9). (2010). ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
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The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. (2013). Molecules, 18(12), 14697-14709. [Link]
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Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2023). RSC Medicinal Chemistry, 14(10), 1867-1891. [Link]
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Modeling structure–activity relationships with machine learning to identify GSK3-targeted small molecules as potential COVID-19 therapeutics. (2023). Frontiers in Pharmacology, 14, 1189431. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2020). Molecules, 25(19), 4539. [Link]
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Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis. (2012). Nature Chemical Biology, 8(10), 831-837. [Link]
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Synthesis and structure-activity relationships of thieno[2,3-b]pyrroles as antagonists of the GnRH receptor. (2007). Bioorganic & Medicinal Chemistry Letters, 17(23), 6448-6454. [Link]
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Independent Verification and Comparative Analysis of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone: A Guide for Researchers
This guide provides an in-depth analysis of the published data on 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone, a member of a novel class of pyruvate kinase M2 (PKM2) activators. As a Senior Application Scientist, the objective is to offer an independent verification of the available data, present a comparative analysis with relevant alternatives, and provide detailed experimental protocols to enable researchers to reproduce and build upon these findings. The information is synthesized from peer-reviewed literature, focusing on the synthesis, characterization, and biological activity of this compound and its analogs.
Introduction: The Significance of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones
Cancer cells exhibit a unique metabolic phenotype, characterized by a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] A key regulator of this metabolic shift is the M2 isoform of pyruvate kinase (PKM2), which is preferentially expressed in tumor cells.[1][2] Activation of PKM2 presents a promising therapeutic strategy to revert cancer cells to a normal metabolic state, thereby inhibiting proliferation.[1][2] The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold has emerged as a second-generation chemotype for the activation of PKM2, making it a compound of significant interest for cancer researchers and drug development professionals.[1][3]
Synthesis and Structural Elucidation
The synthesis of this compound and its analogs has been reported, involving a multi-step process.[1] The general synthetic scheme is outlined below, providing a reproducible workflow for researchers.
Experimental Protocol: Synthesis of the Thieno[3,2-b]pyrrole[3,2-d]pyridazinone Scaffold
A generalized protocol for the synthesis of the core scaffold is as follows:
-
Nitration of the thieno[3,2-b]pyrrole core: The starting material, an ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate intermediate, undergoes nitration. It's crucial to install the aldehyde moiety at the 6-position prior to nitration to direct the nitro group to the desired 2-position of the heterocycle.[1]
-
Formation of the pyridazinone ring: The subsequent formation of the pyridazinone ring is typically achieved in ethanol at room temperature.[1]
-
Introduction of substituents: Modifications to the core structure, such as the introduction of a methyl group at the 6-position or the conversion to a pyrimidinone ring system, have also been explored.[1]
Caption: Workflow for the PKM2 activation assay.
Comparative Analysis
To provide context for the performance of this compound, it is compared with other PKM2 activators and related heterocyclic compounds.
Comparison with other PKM2 Activators
| Compound/Scaffold | AC50 (PKM2) | Max Activation (%) | Key Features |
| Thieno[3,2-b]pyrrole[3,2-d]pyridazinone (1) [1] | 63 nM | 122% (at 57 µM) | Second reported chemotype for PKM2 activation. |
| N,N'-diarylsulfonamide (2) [1] | - | - | First reported chemotype for PKM2 activation. |
| Pyridazino[4,5-b]indol-4-one (132) [3] | ~70 nM | ~292% | Improved aqueous solubility compared to earlier analogs. |
Comparison of Physicochemical Properties with Related Heterocycles
| Heterocyclic Core | Key Properties and Applications |
| Thieno[3,2-b]thiophene-Diketopyrrolopyrrole | High charge carrier mobility, used in organic field-effect transistors and photovoltaic devices. [4][5] |
| Pyridazin-3(2H)-one | Broad range of biological activities including cardiovascular and anticancer effects. [6] |
| Thieno[3,2-b]pyrrole | Building block for organic electronic materials. [7][8] |
Discussion and Future Perspectives
The thieno[3,2-b]pyrrole[3,2-d]pyridazinone scaffold represents a significant advancement in the development of small molecule activators of PKM2. The published data demonstrates potent and selective activity, providing a strong foundation for further optimization. However, challenges such as aqueous solubility and the presence of potential structural alerts in some analogs need to be addressed for clinical translation. [3] Future research could focus on:
-
Structure-Activity Relationship (SAR) Studies: To further refine the scaffold for improved potency and pharmacokinetic properties.
-
In vivo Efficacy: Evaluating the most promising compounds in preclinical cancer models.
-
Mechanism of Action Studies: To fully elucidate how these compounds allosterically activate PKM2.
Conclusion
This guide provides a comprehensive overview and independent verification of the published data on this compound. By presenting detailed experimental protocols, comparative analyses, and a discussion of future perspectives, it aims to equip researchers with the necessary information to explore this promising class of compounds in the context of cancer metabolism and drug discovery.
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Schmidt, E. Y., Semenova, N. V., Tatarinova, I. V., & Trofimov, B. (n.d.). Synthesis of thieno[3,2‐b]pyrrole 3 ea directly from 2‐propionylthophene and acetylene gas. ResearchGate. Retrieved from [Link]
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Fernandes, S. S. M., & Raposo, M. M. M. (n.d.). Synthesis and characterization of novel thienyl-pyridazine derivatives. Sciforum. Retrieved from [Link]
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- McCulloch, I., Heeney, M., Bailey, C., Genevicius, K., MacDonald, I., Shkunov, M., ... & Toney, M. F. (2006). Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society, 128(51), 16410–16411.
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- Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Korean Chemical Society, 66(1), 1-17.
- Thomas, C. J., et al. (2010). Evaluation of thieno[3,2-b]pyrrole[3,2-d]pyridazinones as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 20(11), 3329-3333.
- Alcolea, V., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 443-453.
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- Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3801.
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- Trofimov, B. A., et al. (2021). New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties. Polymer Chemistry, 12(32), 4643-4650.
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- Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(10), 2465.
- Kamal El-Dean, A. M., Zaki, R. M., Redwan, S. M., & Saber, A. F. (2017). SYNTHESIS, REACTIONS AND SPECTRAL CHARACTERIZATION OF NOVEL THIENOPYRAZOLE DERIVATIVES. European Chemical Bulletin, 6(12), 550-553.
- Raposo, M. M. M., et al. (2012). Synthesis and characterization of novel push-pull thiophene and thienylpyrrole derivatives functionalized with indanonedicyanovinyl acceptor moiety as efficient NLO-chromophores. Tetrahedron, 68(43), 8969-8977.
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Safety Operating Guide
Safe Disposal of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone: A Comprehensive Guide for Laboratory Professionals
As a Senior Application Scientist, this guide provides a detailed protocol for the safe and compliant disposal of 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone. This compound, a biologically active heterocyclic molecule, requires meticulous handling not only during its use in research and development but also through its entire lifecycle to final disposal.[1] Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
This document synthesizes best practices from regulatory standards and chemical safety principles, providing not just a set of instructions but the rationale behind them. The procedures outlined are designed to be a self-validating system, ensuring that each step logically contributes to a safe and compliant outcome.
Immediate Action Profile
For quick reference, the table below summarizes the essential immediate actions for handling and disposing of this compound.
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile or neoprene gloves, a lab coat, and chemical safety goggles.[2][3] | The compound is a potential skin and eye irritant.[4][5] Proper PPE prevents dermal contact and accidental splashes. |
| Engineering Controls | Handle the compound, including weighing and preparing solutions, inside a certified chemical fume hood.[3][6] | A fume hood minimizes the inhalation of dust or aerosols, which may cause respiratory irritation.[4] |
| Waste Classification | Hazardous Waste. Likely classified as a non-acute toxic chemical waste. Must be segregated as halogenated organic waste. | Brominated organic compounds require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts. |
| Primary Waste Container | Use a clearly labeled, sealable, and chemically compatible container.[7] Label as "Hazardous Waste - Halogenated Organics" and list the full chemical name. | Proper labeling and containment are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure safe "cradle-to-grave" management.[8] |
| Spill Response | Evacuate the immediate area. Use a spill kit for chemical powders, avoiding raising dust. Absorb with an inert material, collect in a sealed container, and label as waste. | Prevents wider contamination and exposure. Emergency preparedness is a core requirement of OSHA's laboratory standards.[9] |
Hazard Identification and Risk Assessment
This compound is a complex heterocyclic compound. While a specific, comprehensive Safety Data Sheet (SDS) is not publicly available, an analysis of its structural components and data from similar molecules allows for a robust risk assessment.
-
Brominated Organic Compound : The presence of a bromine atom classifies this as a halogenated organic compound. Such compounds can be harmful to the environment and may produce hazardous decomposition products like hydrogen bromide upon incomplete combustion.
-
Heterocyclic Core (Thienopyrrole Pyridazinone) : Fused heterocyclic systems are often biologically active.[1][10][11] The pyridazinone moiety, in particular, can exhibit various toxicological properties.[12] Analogous brominated thieno-pyridinone structures are known to be harmful if swallowed and cause serious skin and eye irritation.[4]
-
Physical Form : As a solid, the primary exposure risks are through inhalation of dust and accidental ingestion, as well as skin and eye contact.[4]
Given these characteristics, the compound must be treated as a hazardous substance capable of causing irritation to the skin, eyes, and respiratory system.[4][5]
Regulatory Compliance Framework
The disposal of this chemical is governed by federal and state regulations. All laboratory personnel must be aware of these legal requirements.
-
Environmental Protection Agency (EPA) : The primary law is the Resource Conservation and Recovery Act (RCRA), which dictates the management of hazardous waste from generation to final disposal ("cradle-to-grave").[13] Under RCRA, generators are responsible for correctly identifying, labeling, and ensuring the proper treatment and disposal of their waste.[14][15]
-
Occupational Safety and Health Administration (OSHA) : OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP).[6] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals, including provisions for particularly hazardous substances.[6][16]
Disposal Workflow and Decision Process
Proper disposal begins with correct segregation at the point of generation. The following diagram illustrates the decision-making process for segregating waste related to this compound.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Disposal Protocols
Follow these detailed protocols to ensure safe handling and disposal.
Protocol 4.1: Decontamination of Contaminated Labware (Glassware, Stir Bars, etc.)
-
Initial Rinse : Working in a fume hood, rinse the contaminated labware three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The choice of solvent should be one in which the compound is soluble.
-
Collect Rinsate : Collect all solvent rinsate in a designated "Liquid Halogenated Organic Waste" container.[7] This rinsate is considered hazardous waste.
-
Secondary Wash : Wash the triple-rinsed labware with soap and water.
-
Final Disposal : Once decontaminated, glassware can be reused or disposed of in a broken glass box if necessary.
Protocol 4.2: Disposal of Solid Waste
This stream includes expired pure compounds, contaminated personal protective equipment (PPE) like gloves, and solid materials from spill cleanup.
-
Container Preparation : Obtain a designated solid waste container compatible with the waste and clearly labeled "Hazardous Waste - Solid Halogenated Organics."
-
List Contents : List "this compound" and any other chemical constituents on the container's hazardous waste tag.
-
Waste Transfer : Carefully transfer the solid waste into the container, minimizing the creation of dust.
-
Secure and Store : Seal the container tightly. Store it in a designated satellite accumulation area away from heat and sources of ignition, ensuring it is segregated from incompatible materials.[7]
Protocol 4.3: Disposal of Liquid Waste
This stream includes reaction mixtures and solutions containing the title compound dissolved in organic solvents.
-
Container Selection : Use a sealable, vented, and chemically resistant container (e.g., a high-density polyethylene or coated glass bottle) designated for "Liquid Halogenated Organic Waste."
-
Labeling : Clearly label the container with the full chemical names of all components, including solvents, and their approximate concentrations.
-
Waste Transfer : Using a funnel, carefully pour the liquid waste into the container. Do not mix with incompatible waste streams (e.g., acids, bases, or oxidizers).
-
Closure and Storage : Securely cap the container, leaving some headspace for vapor expansion. Store in secondary containment within a designated satellite accumulation area.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Alert and Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain : If safe to do so, prevent the spread of the spill. For solid spills, do not use a dry brush or towel; this will aerosolize the powder.
-
PPE : Don appropriate PPE, including double gloves, safety goggles, a lab coat, and, if the spill is large, respiratory protection may be required.
-
Neutralization/Absorption : Gently cover the solid spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collection : Carefully scoop the absorbed material into a designated solid hazardous waste container.
-
Decontamination : Clean the spill area with a solvent-moistened cloth (as in Protocol 4.1), collecting all cleaning materials as solid hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and Environmental Health & Safety (EH&S) department, following your institution's policies.
Final Disposal Pathway: Incineration
The universally accepted and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration.
-
Why Incineration? : This method is necessary to achieve complete thermal destruction of the molecule. Incineration at temperatures typically above 1,200°C, coupled with advanced off-gas treatment systems ("scrubbers"), ensures that the bromine is converted to inorganic salts rather than forming highly toxic polybrominated dibenzodioxins or dibenzofurans.
-
Licensed Facilities : All hazardous waste must be transported by a licensed hauler to a federally approved Treatment, Storage, and Disposal Facility (TSDF) for incineration.[13][15] Your institution's EH&S department manages this process.
By adhering to this comprehensive guide, researchers can ensure that their vital work does not come at the cost of personal safety or environmental integrity.
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Personal protective equipment for handling 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
Operational Safety Guide: Handling 2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling the novel heterocyclic compound, this compound. Given the absence of comprehensive toxicological data for this specific molecule, this guide is built on the precautionary principle, deriving protocols from the chemical's structural motifs and established best practices for handling analogous research chemicals.
Hazard Assessment: A Structure-Based Approach
A thorough risk assessment is the foundation of safe laboratory practice.[1] Since no specific Safety Data Sheet (SDS) exists for this compound, we must infer potential hazards from its constituent functional groups. A similar, though not identical, compound's SDS indicates potential for skin, eye, and respiratory irritation.[2]
-
Brominated Heterocyclic Core : The presence of a bromine atom on a complex heterocyclic system suggests potential for biological activity and moderate to high toxicity. Brominated organic compounds can be irritants and may pose long-term health risks.[3][4][5] The fused thieno-pyrrole-pyridazinone core is complex and its metabolic fate is unknown, warranting cautious handling to prevent any exposure.
-
Physical Form : As a novel research chemical, this compound is likely a fine crystalline or amorphous powder.[6] This presents a significant inhalation hazard, as fine dust can become airborne easily and penetrate deep into the respiratory system.[7][8]
Given these factors, the compound must be treated as a hazardous substance of unknown toxicity. All handling procedures should adhere to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[9][10][11]
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering and administrative controls are the first lines of defense, with PPE serving as the crucial final barrier.[3]
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially the handling of the solid powder, must be performed inside a certified chemical fume hood.[6][12][13] This is non-negotiable and serves to contain airborne particulates and potential vapors, preventing inhalation exposure. The sash should be kept as low as possible to maximize protection.[3]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for key laboratory operations.
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical-resistant lab coat (fully buttoned) | Double-gloving: Nitrile gloves (inner), thicker Nitrile or Neoprene gloves (outer) | Chemical splash goggles AND a full face shield | NIOSH-approved N95 respirator or higher |
| Handling Dilute Solutions | Chemical-resistant lab coat (fully buttoned) | Single pair of Nitrile gloves (inspect regularly) | Chemical splash goggles or safety glasses with side shields | Not required if handled exclusively within a fume hood |
| Spill Cleanup | Chemical-resistant lab coat or disposable gown | Double-gloving: Heavy-duty Nitrile or Butyl rubber gloves | Chemical splash goggles AND a full face shield | NIOSH-approved respirator with organic vapor/acid gas cartridge |
Detailed PPE Specifications:
-
Body Protection : A lab coat, preferably one made of a chemical-resistant material, should be worn at all times and kept fully fastened.[14][15]
-
Hand Protection : Disposable nitrile gloves are the minimum requirement for incidental contact.[16] For handling the solid or concentrated solutions, double-gloving is mandatory to provide an extra layer of protection against potential tears and rapid permeation.[16] Gloves must be removed immediately after any known contact with the chemical.[16]
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that seal around the eyes are required to protect against airborne powder and splashes.[16] When handling the solid powder or during procedures with a high splash risk, a full face shield must be worn in addition to the goggles.[16][17]
-
Respiratory Protection : Due to the inhalation risk of the fine powder and the lack of toxicity data, a NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound, even inside a fume hood.[14][17] This provides an added layer of safety. For larger quantities or in the event of a spill, a higher level of respiratory protection, such as a half-mask or full-face respirator with appropriate cartridges, may be necessary.[18]
Operational and Disposal Plans
A clear, step-by-step workflow minimizes the risk of accidental exposure and ensures proper containment from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure the fume hood is clean and operational. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and a designated waste container within the hood.
-
Donning PPE : Put on all required PPE as outlined in the table above before approaching the fume hood.
-
Weighing : Carefully open the container inside the fume hood. Use a spatula to transfer the desired amount of powder to a weigh boat. Avoid any actions that could generate dust. Close the primary container immediately after use.
-
Dissolution : Add the solvent to the vessel containing the weighed powder inside the fume hood. Ensure the vessel is capped or covered before removing it from the hood.
-
Doffing PPE : Upon completion of the task, remove gloves using the proper technique to avoid contaminating your skin. Dispose of them in the designated solid waste container. Remove your lab coat and respirator before exiting the lab. Wash hands thoroughly with soap and water.[5]
Spill Management
In case of a spill, evacuate the immediate area and alert laboratory personnel.
-
Small Spill (inside fume hood) : Wearing appropriate PPE (including respirator), use an absorbent material to collect the spilled material. Place the contaminated material in a sealed, labeled hazardous waste container.
-
Large Spill (outside fume hood) : Evacuate the laboratory. Prevent others from entering. Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Since this is a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[13][15] Do not mix with non-halogenated waste. Never pour this chemical or its solutions down the drain.[13][15]
-
Sharps : Any contaminated needles or sharps must be placed in a designated sharps container for hazardous chemical waste.
All waste containers must be properly labeled with the full chemical name and associated hazards, and disposed of through your institution's certified hazardous waste management program.[12][19]
Visual Workflow Guide
The following diagram illustrates the critical workflow for safely handling this novel compound, from preparation to waste disposal.
Caption: Safe Handling Workflow for Novel Powdered Compounds.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
